molecular formula C9H12BNO4 B065024 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS No. 179055-26-6

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Cat. No.: B065024
CAS No.: 179055-26-6
M. Wt: 209.01 g/mol
InChI Key: PISDDPDFGJLSQA-UHFFFAOYSA-N
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Description

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS 179055-26-6) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure combining a phenylboronic acid moiety with a Weinreb amide group, making it a valuable bifunctional building block for the synthesis of more complex molecules. Boronic acids, in general, are privileged motifs in medicinal chemistry due to their versatile reactivity, stability, and low toxicity. They are widely used as key building blocks in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . The boronic acid group allows this compound to act as a Lewis acid, forming reversible complexes with biological nucleophiles like enzymes or carbohydrates, which is a mechanism exploited in the design of protease inhibitors and sensors . Furthermore, research demonstrates that phenylboronic acids can form stable complexes with amino phenolic N,O-ligands, enhancing fluorescence properties and increasing affinity for proteins, making them useful tools for non-covalent protein fluorescence labeling and bioconjugation in biochemical assays . Key Research Applications: • Synthetic Chemistry: Serves as a versatile precursor in the synthesis of ketones via reaction with Grignard or organolithium reagents, enabled by its N,O-dimethylhydroxylaminocarbonyl (Weinreb amide) group. • Medicinal Chemistry: Used as a core structure for the development of novel bioactive molecules. Boronic acids are known to improve the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . • Chemical Biology & Sensing: Its ability to form specific complexes with diol groups and proteins makes it a candidate for developing fluorescence-based sensors and protein labeling systems . Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Properties

IUPAC Name

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDDPDFGJLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394910
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-26-6
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a key building block in modern organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol but a deeper understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations.

Executive Summary: Significance and Synthetic Strategy

This compound, also known as 4-[Methoxy(methyl)carbamoyl]benzeneboronic acid, is a bifunctional molecule of significant interest.[1][2][] It incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, with a Weinreb-Nahm amide.[4][5] The Weinreb amide is a versatile functional group that allows for the controlled synthesis of ketones and aldehydes from organometallic reagents.[5][6] This dual functionality makes the title compound a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.

The primary synthetic challenge lies in the chemoselective construction of this molecule, preserving the sensitive boronic acid group while forming the amide bond, or vice-versa. This guide will detail the most common and reliable synthetic route, which proceeds through the coupling of a pre-existing boronic acid-functionalized carboxylic acid with N,O-dimethylhydroxylamine. This approach is generally favored due to the commercial availability and stability of the starting material, 4-carboxyphenylboronic acid.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two plausible synthetic routes.

G cluster_0 Route A: Amide Bond Formation (Preferred) cluster_1 Route B: C-B Bond Formation Target This compound A1 4-Carboxyphenylboronic Acid Target->A1 C-N Disconnection B1 4-Bromo-N-methoxy-N-methylbenzamide Target->B1 C-B Disconnection A2 N,O-Dimethylhydroxylamine B2 Trialkyl Borate

Caption: Retrosynthetic analysis of the target molecule.

Route A , the formation of the amide bond from 4-carboxyphenylboronic acid, is the focus of this guide. This pathway is advantageous because 4-carboxyphenylboronic acid is a readily available starting material.[7] The key challenge in this route is the selection of a suitable coupling agent that activates the carboxylic acid for amidation without promoting undesired side reactions, such as the formation of boronic anhydrides (boroxines).

Route B , the formation of the carbon-boron bond on a pre-formed Weinreb amide, is also a viable but often more complex approach. It would typically involve a halogen-metal exchange on a starting material like 4-bromo-N-methoxy-N-methylbenzamide, followed by quenching with a borate ester.[8] This route can be sensitive to reaction conditions, and the required starting material is not as commonly available as 4-carboxyphenylboronic acid.

Mechanistic Principles: The Amide Coupling Reaction

The core of the recommended synthesis is the coupling of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. To facilitate this reaction, which is otherwise thermodynamically unfavorable under mild conditions, a coupling agent is employed to activate the carboxylic acid. In this protocol, we will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylate of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into an NHS-ester. This step is crucial as it prevents the racemization of chiral starting materials (not applicable here, but a key feature of the method) and minimizes side reactions.

  • Nucleophilic Acyl Substitution: The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the N-hydroxysuccinimide leaving group and yielding the desired Weinreb amide product.

G cluster_0 Reaction Workflow Start 4-Carboxyphenylboronic Acid + EDC Intermediate1 O-Acylisourea Intermediate Start->Intermediate1 Activation Intermediate2 NHS Ester Intermediate1->Intermediate2 + NHS Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 + N,O-Dimethylhydroxylamine Product Weinreb Amide Product Intermediate3->Product Collapse

Caption: Simplified workflow of the EDC/NHS coupling mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Carboxyphenylboronic acid165.9310.01.66 gCommercially available.[7]
N,O-Dimethylhydroxylamine hydrochloride101.5512.01.22 gHygroscopic, store in a desiccator.
EDC Hydrochloride191.7015.02.88 gWater-soluble carbodiimide.
N-Hydroxysuccinimide (NHS)115.0912.01.38 gAdditive to suppress side reactions.
N,N-Diisopropylethylamine (DIPEA)129.2430.05.23 mLNon-nucleophilic base.
Dichloromethane (DCM)--100 mLAnhydrous, for reaction.
1 M Hydrochloric Acid (HCl)--As neededFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor aqueous workup.
Brine--As neededFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)--As neededFor drying organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.22 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature.

  • Addition of Coupling Agents and Base: Add N-hydroxysuccinimide (1.38 g, 12.0 mmol) and EDC hydrochloride (2.88 g, 15.0 mmol) to the suspension.

  • Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise over 10 minutes. The reaction mixture should become more homogeneous as the reagents dissolve.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess base, while the basic wash removes unreacted NHS and any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a white to off-white solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[1][9]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (209.01 g/mol ).[9]

  • Melting Point: For comparison with literature values.

Troubleshooting and Key Considerations

  • Formation of Boroxine: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. While this is often reversible upon exposure to water, it can complicate characterization and reactivity. Using anhydrous solvents is recommended to minimize this.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the coupling reagents are fresh and that the base was added slowly at a low temperature. The stoichiometry of the coupling reagents can also be adjusted.

  • Purification Challenges: The polarity of the boronic acid can sometimes make purification by column chromatography challenging. A reverse-phase chromatography method may be more suitable if standard silica gel chromatography is ineffective.

  • Storage: The final product should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[1]

Conclusion

The synthesis of this compound via the EDC/NHS coupling of 4-carboxyphenylboronic acid and N,O-dimethylhydroxylamine is a robust and reliable method. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to successfully synthesize this valuable chemical building block. The careful execution of the experimental procedure, coupled with an understanding of the underlying chemical principles, is paramount to achieving a high yield and purity of the target compound.

References

  • This compound - Lead Sciences. (n.d.).
  • This compound(contains varying amounts of Anhydride). (n.d.).
  • This compound | CAS 179055-26-6 | SCBT. (n.d.).
  • Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. Available from: [Link]

  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
  • This compound | CAS 179055-26-6. (n.d.).
  • Al-Zoubi, R. M., Al-Ja'afreh, M. M., & Al-Zoubi, I. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications. Royal Society of Chemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Preparation method of p-carboxyphenylboronic acid. (n.d.). Google Patents.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available from: [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

  • 4-(Dimethylamino)phenylboronic acid | 28611-39-4. (n.d.).
  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Weinreb amide: a versatile and really useful connecting link in organic synthesis. Synthesis, 2008(23), 3707-3738.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cmoch, P., Tiffner, M., & Schnürch, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. Available from: [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. Available from: [Link]

Sources

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS number 179055-26-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS: 179055-26-6)

Abstract

This compound is a bifunctional synthetic building block of significant interest in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a Weinreb amide, a versatile precursor for the controlled synthesis of ketones and aldehydes. This guide provides an in-depth examination of its chemical properties, synthesis, purification, and core applications. By presenting detailed, field-proven protocols and the underlying mechanistic principles, this document serves as a practical resource for scientists aiming to leverage this reagent's dual reactivity to streamline the synthesis of complex molecular architectures.

Introduction: A Tale of Two Moieties

In the landscape of drug discovery, efficiency and molecular complexity are paramount. Synthetic intermediates that offer multiple, orthogonal reaction handles are invaluable tools. This compound (herein referred to as the "title compound") is a prime example of such a reagent. It elegantly merges two of the most powerful functionalities in contemporary synthesis:

  • The Arylboronic Acid: This group is the quintessential partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl systems, which are privileged structures in many pharmaceutical agents.[1][2]

  • The Weinreb Amide: The N-methoxy-N-methylamide group is a highly reliable acylating agent that, upon reaction with organometallic nucleophiles, forms a stable tetrahedral intermediate, effectively preventing the common problem of over-addition.[3] This allows for the clean and high-yield synthesis of ketones, or, via reduction, aldehydes.[4]

The strategic value of this molecule lies in its ability to act as a linchpin in a synthetic sequence. One can first perform a Suzuki coupling to build a complex biaryl scaffold and then, in a subsequent step, elaborate the Weinreb amide into a specific ketone, providing a convergent and powerful approach to novel chemical entities.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. Like many boronic acids, the title compound can be susceptible to dehydration to form a cyclic boroxine anhydride, though it is generally stable under recommended conditions.[5]

PropertyValueReference(s)
CAS Number 179055-26-6[6][7]
Molecular Formula C₉H₁₂BNO₄[8]
Molecular Weight 209.01 g/mol [7][8]
Appearance White to off-white solid[9]
Purity Typically ≥98%[8][]
Storage Inert atmosphere, 2-8°C[8]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the title compound is not universally available, data from analogous substituted phenylboronic acids suggest the following precautions.[11][12][13]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

  • Hazards: May cause skin and serious eye irritation.[11][14] Harmful if swallowed.[13]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[13] If ingested, rinse mouth and seek medical attention.[13]

The Dual-Reactivity Engine: A Mechanistic Perspective

The utility of this compound stems from the distinct and reliable reactivity of its two functional groups.

G cluster_molecule This compound cluster_suzuki Suzuki-Miyaura Coupling cluster_weinreb Weinreb Ketone Synthesis Molecule B(OH)₂-Ph-C(=O)N(Me)OMe Suzuki_Reagent R-X (Aryl/Vinyl Halide) [Pd Catalyst, Base] Molecule->Suzuki_Reagent Boronic Acid Reactivity Weinreb_Reagent R'-M (Grignard/Organolithium) Molecule->Weinreb_Reagent Weinreb Amide Reactivity Suzuki_Product B(OH)₂-Ph-R (Biaryl Product) Suzuki_Reagent->Suzuki_Product C-C Bond Formation Weinreb_Product R'-C(=O)-Ph-B(OH)₂ (Ketone Product) Weinreb_Reagent->Weinreb_Product Acylation

Diagram 1: Dual reactivity pathways of the title compound.
The Weinreb Amide: Resisting Over-addition

The primary advantage of the Weinreb amide is its ability to deliver a single equivalent of an acyl group to a potent nucleophile without the side reaction of a second addition. This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate with the metal cation (e.g., Mg²⁺ or Li⁺) from the organometallic reagent.[3][15] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup, thereby protecting the newly formed ketone from further nucleophilic attack.[3][16]

The Boronic Acid: The Suzuki-Miyaura Workhorse

The phenylboronic acid group participates in the well-established Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Synthesis Protocol: From Carboxylic Acid to Weinreb Amide

The title compound is most logically synthesized from its corresponding carboxylic acid, 4-carboxyphenylboronic acid, a commercially available starting material.[1] The conversion of a carboxylic acid to a Weinreb amide can be accomplished using various peptide coupling reagents.[3][18]

SynthesisWorkflow Start Start: 4-Carboxyphenylboronic Acid + N,O-Dimethylhydroxylamine HCl Coupling Dissolve in Anhydrous DMF Add Coupling Reagent (e.g., HATU) Add Base (e.g., DIPEA) Start->Coupling Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Coupling->Reaction Activation & Amide Formation Workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with dilute acid, then brine Reaction->Workup Purification Purification (See Section 6) Workup->Purification Final Final Product: 4-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid Purification->Final

Diagram 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-carboxyphenylboronic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.1 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~0.2 M). Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise while stirring.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Self-Validation: The acidic and basic washes remove unreacted starting materials and coupling byproducts, providing the first stage of purification.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Proceed with purification as described in Section 6.

Key Applications and Experimental Protocols

The true power of the title compound is demonstrated in multi-step syntheses.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between the title compound and an aryl bromide.

SuzukiReaction cluster_conditions Reaction Conditions Reactant1 4-(Weinreb Amide)phenylboronic acid Product 4-(Weinreb Amide)-biphenyl Reactant1->Product Reactant2 Aryl-Br Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) WeinrebReaction cluster_steps Two-Step Procedure Reactant 4-(Weinreb Amide)-biphenyl Product 4-(Acyl)-biphenyl (Ketone) Reactant->Product Step1 1. R-MgBr in THF, -78 °C to 0 °C Step2 2. Aqueous Quench (e.g., NH₄Cl)

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Unambiguous Characterization

In the landscape of modern chemical research and pharmaceutical development, the molecule 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid presents a compelling intersection of functionalities. It combines the versatile reactivity of a phenylboronic acid, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with the unique stability and utility of a Weinreb amide (N,O-dimethylhydroxylamine amide). This dual-functionality makes it a valuable building block. However, its utility is predicated on an absolute, verified understanding of its structure. The presence of the boronic acid moiety, prone to dehydration and anhydride formation, necessitates a rigorous, multi-faceted analytical strategy to confirm not only its covalent framework but also its purity and stability.

This guide eschews a generic, templated approach. Instead, it presents a bespoke, logic-driven workflow designed specifically for this molecule. We will delve into the causality behind each analytical choice, demonstrating how a synergistic application of spectroscopic and spectrometric techniques builds an unshakeable foundation of structural evidence. This is not merely a list of procedures; it is a self-validating system for achieving scientific certainty.

Molecular Architecture and Analytical Strategy

The target molecule, this compound, possesses a distinct set of structural features that dictate the optimal analytical approach.

  • Molecular Formula: C₉H₁₂BNO₄[1][2][]

  • Molecular Weight: 209.01 g/mol [1][]

  • Key Functional Groups:

    • A para-substituted benzene ring.

    • A boronic acid group [-B(OH)₂].

    • A Weinreb amide group [-C(=O)N(CH₃)OCH₃].

Our elucidation strategy is built upon a workflow that systematically probes these features, with each technique providing orthogonal, corroborative data.

G cluster_start Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_final Definitive Confirmation mol_overview Molecular Overview (Formula, MW, Functional Groups) nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) mol_overview->nmr Parallel Analysis ir Infrared (IR) Spectroscopy (Functional Group ID) mol_overview->ir Parallel Analysis ms Mass Spectrometry (LC-MS) (Molecular Weight & Formula) mol_overview->ms Parallel Analysis synthesis Data Synthesis & Structure Confirmation nmr->synthesis ir->synthesis ms->synthesis xray Single Crystal X-ray (Optional Gold Standard) synthesis->xray If Ambiguity Remains or Absolute Proof Needed

Caption: Overall workflow for the structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and boron nuclei.

Boron-11 (¹¹B) NMR: The Boronic Acid Litmus Test

Expertise & Causality: For any boron-containing compound, ¹¹B NMR is not optional; it is essential. The chemical shift of the ¹¹B nucleus is exquisitely sensitive to its hybridization state. A trigonal planar, sp²-hybridized boron in a boronic acid will have a distinctly different chemical shift from a tetrahedral, sp³-hybridized boron, which can form in the presence of Lewis bases or through diol condensation.[4][5][6] This technique directly confirms the presence and state of the key boronic acid functionality.

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Note: The use of standard borosilicate glass NMR tubes can introduce a broad background signal; for high-quality spectra, quartz NMR tubes are recommended.[4][6]

  • Instrument: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.

  • Acquisition Parameters:

    • Nucleus: ¹¹B

    • Reference: External BF₃·OEt₂ standard (δ 0.0 ppm).

    • Temperature: 298 K.

    • Scans: 1024-4096 scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Apply standard Fourier transformation and baseline correction.

Expected Results & Interpretation: A single, relatively broad signal is expected in the range of δ 28-33 ppm . This region is characteristic of sp²-hybridized aryl boronic acids.[7] A significant upfield shift to ~δ 3-9 ppm would indicate the formation of a tetracoordinated sp³ boronate ester or adduct, which could occur with certain solvents or impurities.[8]

Proton (¹H) and Carbon-13 (¹³C) NMR: Mapping the Carbon Skeleton

Expertise & Causality: ¹H and ¹³C NMR provide a complete map of the organic framework. ¹H NMR reveals the electronic environment of the protons on the aromatic ring and the methyl groups, with coupling patterns confirming their relative positions. ¹³C NMR confirms the number of unique carbon environments. Together, they validate the substitution pattern and the integrity of the Weinreb amide.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is an excellent solvent and its residual peak does not interfere with key signals.

  • Instrument: A standard NMR spectrometer (400 MHz or higher).

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C{¹H} experiments.

  • 2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) spectra to unambiguously assign all signals and confirm long-range connectivities (e.g., from the aromatic protons to the carbonyl carbon).

Expected Results & Interpretation:

Technique Expected Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Notes
¹H NMR ~8.2 (Broad singlet)bsB(OH )₂Boronic acid protons are exchangeable and often appear as a broad signal.
~7.9-8.0d2H, Aromatic (ortho to -B(OH)₂)Deshielded by the electron-withdrawing boronic acid group.[9]
~7.5-7.6d2H, Aromatic (ortho to -C=O)Deshielded by the carbonyl group.
~3.6s3H, -OCHMethoxy group protons.
~3.3s3H, -NCHN-methyl group protons.
¹³C NMR ~168sC =OWeinreb amide carbonyl carbon.
~135-140sAromatic C -B & C -C=OQuaternary carbons attached to substituents.
~134sAromatic C H (ortho to -B(OH)₂)
~128sAromatic C H (ortho to -C=O)
~61s-OC H₃Methoxy carbon.
~34s-NC H₃N-methyl carbon.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the compound, which is critical for confirming the molecular formula. The challenge with boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic anhydrides (boroxines), which can complicate spectral interpretation.[10][11] Therefore, choosing a soft ionization technique and optimized conditions is paramount.

G cluster_ms Mass Spectrometry Logic sample Analyte in Solution (C₉H₁₂BNO₄) esi Electrospray Ionization (ESI) (Soft Ionization) sample->esi neg_mode Negative Ion Mode [M-H]⁻ esi->neg_mode pos_mode Positive Ion Mode [M+H]⁺ or [M+Na]⁺ esi->pos_mode dehydration Dehydration Risk (e.g., Boroxine Formation) esi->dehydration Mitigate with low temp/energy detector Mass Analyzer (e.g., TOF, Orbitrap) neg_mode->detector pos_mode->detector

Caption: Logic for Mass Spectrometry analysis of boronic acids.

Experimental Protocol: UPLC-ESI-MS

  • System: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of acetonitrile and water.

  • Chromatography (Optional but recommended for purity):

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is effective for separating a broad range of boronic acids.[10][11]

    • Flow Rate: 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes. Negative mode is often cleaner for boronic acids, showing an intense [M-H]⁻ peak.[10]

    • Source Temperature: Keep as low as possible to minimize dehydration.

    • Mass Range: Scan from m/z 50 to 500.

Expected Results & Interpretation:

  • Molecular Ion: The primary goal is to observe the exact mass corresponding to the molecular formula C₉H₁₂BNO₄.

    • Negative Mode: Expect a strong peak at m/z 208.0786 for the [M-H]⁻ ion (C₉H₁₁BNO₄⁻).

    • Positive Mode: Expect peaks for the [M+H]⁺ ion at m/z 210.0939 (C₉H₁₃BNO₄⁺) and/or the sodium adduct [M+Na]⁺ at m/z 232.0758 (C₉H₁₂BNO₄Na⁺).

  • Isotopic Pattern: High-resolution MS will resolve the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance), providing further confirmation.

  • Purity: The UPLC chromatogram will indicate the presence of any impurities or degradation products, such as the boroxine anhydride.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The vibrational frequencies of the B-O, O-H, and C=O bonds provide a characteristic "fingerprint" that confirms their presence.

Experimental Protocol: ATR-FTIR

  • System: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and ATR correction.

Expected Results & Interpretation:

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Reference/Notes
3500 - 3200 (Broad)O-H StretchBoronic Acid, B(OH )₂The broadness indicates hydrogen bonding, a characteristic feature of solid-state boronic acids.[12][13][14]
3100 - 3000C-H StretchAromatic C-H
~1640C=O StretchWeinreb Amide C=O A strong, characteristic absorption.
~1350B-O StretchAsymmetric B-O StretchThis is a key diagnostic band for boronic acids.[15]
~750C-H BendAromatic C-H Out-of-Plane BendIndicative of 1,4-disubstitution.

X-ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of NMR, MS, and IR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For a novel compound or one intended for regulated applications, this level of certainty is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a methanol/dichloromethane solution layered with hexane).[16]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer.

  • Structure Solution & Refinement: Solve the phase problem and refine the structural model to obtain the final crystallographic information.

Expected Results & Interpretation: The refined structure would confirm:

  • The connectivity of all atoms.

  • The planarity of the phenyl ring.

  • The geometry of the boronic acid group, with an expected O-B-O bond angle near 120°, confirming its sp² hybridization.[16]

  • The presence of intermolecular hydrogen bonding between boronic acid groups, typically forming dimeric structures in the crystal lattice.[16]

Conclusion: A Symphony of Evidence

The structure elucidation of this compound is not achieved by a single technique but by the synthesis of corroborating data from an orthogonal set of analytical methods. ¹¹B NMR confirms the critical boronic acid moiety, ¹H and ¹³C NMR map the carbon framework, high-resolution mass spectrometry validates the molecular formula, and IR spectroscopy provides a rapid fingerprint of the functional groups. Each piece of data interlocks, building a case for the proposed structure that is robust, verifiable, and scientifically sound. This integrated approach ensures that researchers and developers can proceed with confidence in the identity, purity, and quality of this versatile chemical building block.

References

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Lentz, C., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 84(1), 107-114. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. PDF. [Link]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • MDPI. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • ACS Publications. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

  • PubMed. (2013). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • National Institutes of Health. (2013). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC. [Link]

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A Technical Guide to the Solubility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and development programs. As a member of the boronic acid class, it holds potential as a key building block in the synthesis of novel therapeutic agents, particularly in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The utility of this compound in a laboratory or process chemistry setting is fundamentally governed by its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for researchers and drug development professionals to enable efficient reaction setup, purification, formulation, and analytical characterization.

This in-depth technical guide provides a detailed analysis of the core principles governing the solubility of this compound. In the absence of extensive empirical data in the public domain for this specific molecule, this guide leverages established principles of physical organic chemistry and draws upon solubility data from structurally analogous compounds to construct a predictive solubility framework. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this compound is provided, empowering researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The interplay of polarity, molecular weight, melting point, and ionizability dictates how the molecule interacts with a given solvent. For this compound, the key determinants of its solubility are the boronic acid moiety, the N,O-dimethylhydroxylaminocarbonyl group, and the central phenyl ring.

A summary of the known and predicted physicochemical properties of the target compound and its structural analogs is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

PropertyThis compound4-Carboxyphenylboronic acid (Analog)N,N-Dimethylbenzamide (Analog)Phenylboronic acid (Analog)
Molecular Formula C₉H₁₂BNO₄[3]C₇H₇BO₄[4]C₉H₁₁NO[5]C₆H₇BO₂
Molecular Weight 209.01 g/mol [3]165.94 g/mol [4]149.19 g/mol [6]121.93 g/mol
Melting Point Data not available220 °C (decomposes)[4]43-45 °C[7]216-220 °C
Predicted pKa ~8.5-9.5 (boronic acid)4.08 (carboxylic acid)[4]-1.14 (amide)[5]~8.8
Predicted LogP ~1.0-1.51.11.61.2
Hydrogen Bond Donor 2 (from B(OH)₂)2 (from B(OH)₂), 1 (from COOH)02 (from B(OH)₂)
Hydrogen Bond Acceptor 4 (from C=O, N-O, B(OH)₂)4 (from C=O, OH, B(OH)₂)1 (from C=O)2 (from B(OH)₂)

Note: Predicted values are estimations based on computational models and the properties of similar structures.

The boronic acid group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and can complicate solubility studies.[8] The N,O-dimethylhydroxylaminocarbonyl moiety, a Weinreb amide analogue, introduces a polar carbonyl group and additional heteroatoms, further enhancing the compound's polarity and hydrogen bond accepting capabilities. The central phenyl ring provides a nonpolar, hydrophobic character.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties outlined above, a predicted solubility profile for this compound has been constructed (Table 2). This profile is a scientifically informed estimation intended to guide solvent selection for initial experiments.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl groups of the solvents can engage in hydrogen bonding with both the boronic acid and the N,O-dimethylhydroxylaminocarbonyl moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHigh to ModerateThe high polarity and hydrogen bond accepting capabilities of DMSO and DMF are expected to effectively solvate the compound. Solubility in THF and acetone is likely to be moderate, similar to other phenylboronic acids.[8]
Non-Polar Aromatic Toluene, BenzeneLowThe non-polar nature of these solvents is not well-suited to solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have moderate polarity and may offer some solubility, as has been observed for phenylboronic acid.[8]
Aliphatic Hexanes, HeptaneVery Low / InsolubleThe significant polarity mismatch between the compound and these non-polar solvents suggests very poor solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative solubility data, the following detailed experimental protocol, based on the gold-standard shake-flask method, is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Workflow for Solubility Determination

G prep_compound 1. Prepare Compound (Ensure purity & dryness) add_solid 4. Add Excess Solid (Weigh accurately) prep_compound->add_solid prep_solvents 2. Prepare Solvents (High purity, degassed) add_solvent 5. Add Solvent (Known volume) prep_solvents->add_solvent prep_vials 3. Prepare Vials (Clean, dry, labeled) prep_vials->add_solid add_solid->add_solvent equilibrate 6. Equilibrate (Shake at constant T, 24-48h) add_solvent->equilibrate phase_sep 7. Phase Separation (Centrifuge/Filter) equilibrate->phase_sep supernatant 8. Sample Supernatant (Aliquot for analysis) phase_sep->supernatant dilute 9. Dilute Sample (Known dilution factor) supernatant->dilute quantify 10. Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate 11. Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Compound and Solvent Preparation:

    • Ensure the this compound is of high purity and is thoroughly dried to remove any residual moisture. The presence of impurities can significantly affect solubility measurements.

    • Use high-purity (e.g., HPLC grade) organic solvents. It is advisable to degas the solvents to prevent the formation of bubbles during the experiment.

  • Sample Preparation:

    • Into a series of clean, dry glass vials, add an excess amount of the solid compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been reached. An amount that is visually in excess is typically sufficient to start.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is achieved.

  • Phase Separation:

    • After equilibration, remove the vials and allow any suspended particles to settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may result in overestimation if fine particles remain suspended. The choice of method should be noted.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Discussion and Field-Proven Insights

The predicted solubility profile suggests that polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, are excellent choices for dissolving this compound. This is a common characteristic for many drug-like molecules that possess both hydrogen bond donating and accepting functionalities. For synthetic applications, THF and acetone may provide a good balance of solubility and ease of removal post-reaction.

A key challenge in working with boronic acids is their potential to form boroxines. This can lead to variability in solubility measurements. It is therefore crucial to use a well-dried compound and anhydrous solvents to minimize boroxine formation. Should inconsistencies in solubility data arise, characterization of the solid material before and after the experiment (e.g., by NMR or melting point) can help identify any changes in its form.

For purification by crystallization, a solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below would be ideal. Based on the predicted profile, a mixed solvent system, such as DCM/heptane or acetone/heptane, could be explored for this purpose.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining an analysis of its physicochemical properties with insights from structurally analogous compounds, a predictive solubility profile has been established to guide initial solvent selection. The detailed experimental protocol provided offers a robust method for obtaining precise, quantitative solubility data, which is critical for the successful application of this compound in research and drug development. Adherence to these guidelines will enable scientists to handle and utilize this valuable chemical entity with greater efficiency and confidence.

References

  • N,N-Dimethylbenzamide - Solubility of Things . (n.d.). Retrieved January 22, 2026, from [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications . (2020, August 13). Retrieved January 22, 2026, from [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed . (2018, November 1). Retrieved January 22, 2026, from [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . (2020, June 6). Retrieved January 22, 2026, from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . (2020, June 6). Retrieved January 22, 2026, from [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate . (n.d.). Retrieved January 22, 2026, from [Link]

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  • 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem . (n.d.). Retrieved January 22, 2026, from [Link]

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Stability and Storage of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Modern Reagent

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional reagent of significant interest to researchers in synthetic and medicinal chemistry. Its structure marries the robust reactivity of an arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with the unique utility of a Weinreb amide. The Weinreb amide functionality is a stable precursor for the synthesis of ketones and aldehydes, resisting the over-addition often problematic with more reactive organometallic reagents.[1][2] This dual-functionality makes the title compound a valuable building block for the efficient construction of complex molecular architectures.

However, the very nature of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure its integrity and reactivity are maintained from storage to reaction. This guide provides an in-depth analysis of the factors governing the stability of this compound and offers field-proven protocols for its optimal storage and handling.

Part 1: Deconstructing the Chemical Stability

The stability of this compound is primarily dictated by the inherent chemical properties of the arylboronic acid group. Two principal degradation pathways are of concern: protodeboronation and oxidation. Furthermore, the propensity of boronic acids to form cyclic anhydrides (boroxines) is a key consideration. The Weinreb amide, while generally stable, exerts a significant electronic influence on the phenyl ring, modulating the reactivity of the boronic acid group.

Protodeboronation: An Unwanted Protonolysis

Protodeboronation is the acid- or base-mediated cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, N,O-dimethylbenzamide) and boric acid.[3][4] This process represents a direct loss of the active coupling component. The rate of protodeboronation is highly dependent on the electronic nature of the aryl group.

The 4-(N,O-Dimethylhydroxylaminocarbonyl) substituent, being a carbonyl derivative, is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack.[5][6] Consequently, this compound is expected to be more resistant to acid-catalyzed protodeboronation compared to electron-rich arylboronic acids. However, under basic conditions, the formation of a more nucleophilic boronate species can still lead to decomposition.

Oxidation: The Inevitable Air-Sensitivity

Arylboronic acids are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of metal ions. This degradation pathway leads to the formation of the corresponding phenol, which can complicate purification and reduce the yield of the desired cross-coupling product. While many arylboronic acids are stable enough to be handled in air for short periods, long-term exposure should be avoided.[5]

Boroxine Formation: The Dehydration Equilibrium

A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process. While boroxines are often competent reagents in cross-coupling reactions, the presence of both the monomeric acid and the trimeric anhydride can lead to inconsistencies in stoichiometry if not accounted for. The formation of boroxines is promoted by the removal of water and can be reversed by the addition of water.

Degradation and Equilibrium Pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_equilibrium Equilibrium Process main_compound Target Compound protodeboronation Protodeboronation (N,O-Dimethylbenzamide) main_compound->protodeboronation H⁺ or OH⁻ oxidation Oxidation (4-Hydroxy-N,O-dimethylbenzamide) main_compound->oxidation O₂ boroxine Boroxine (Trimer) main_compound->boroxine -H₂O +H₂O

Figure 1. Key stability considerations for this compound.

Part 2: Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to maximize the shelf-life and ensure the integrity of this compound.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer) Low temperatures significantly reduce the rates of all chemical degradation pathways, including oxidation and protodeboronation.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation.
Moisture Store in a desiccated environment The compound is hygroscopic.[8] Moisture can promote both protodeboronation and the formation of boroxines. A desiccator or dry storage cabinet is ideal.
Light Protect from light (Amber vial) While not explicitly stated for this compound, many organic reagents are light-sensitive. Protection from UV radiation is a good general practice to prevent photochemical decomposition.[1]
Container Tightly sealed, appropriate material Use a well-sealed container to prevent the ingress of air and moisture. Glass vials with PTFE-lined caps are recommended.

Part 3: Experimental Protocols for Handling and Use

Adherence to a strict handling protocol is crucial for preserving the quality of the reagent. The following step-by-step methodology is designed to be a self-validating system, minimizing exposure to deleterious conditions.

Aliquoting and Weighing Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations, including weighing, in an inert atmosphere glovebox if available. If not, work quickly and efficiently in a well-ventilated fume hood, minimizing the time the container is open.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the solid. Avoid introducing any contaminants into the main stock bottle.

  • Resealing: Immediately after dispensing, flush the headspace of the stock bottle with an inert gas (e.g., argon), securely reseal the cap, and wrap the cap with paraffin film for an extra barrier against moisture and air.

  • Storage: Promptly return the main stock bottle to the recommended freezer storage conditions.

Solution Preparation and Short-Term Storage
  • Solvent Choice: Use anhydrous solvents for preparing solutions to avoid introducing water, which can lead to degradation.

  • Inert Technique: Prepare solutions under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Short-Term Storage: If a solution must be stored, even for a short period, keep it under an inert atmosphere in a tightly sealed container at low temperature (e.g., refrigerator or freezer, solvent permitting).

  • Visual Inspection: Before use, visually inspect the solid for any changes in color or texture, which might indicate decomposition.

Storage and Handling Workflow start Start: Receive Compound check_seal Inspect Container Seal start->check_seal check_seal->start Seal Damaged (Request Replacement) store_freezer Store at ≤ -20°C under inert gas check_seal->store_freezer Seal OK need_to_use Need to Use? store_freezer->need_to_use need_to_use->store_freezer No equilibrate Equilibrate to RT in Desiccator need_to_use->equilibrate Yes weigh Weigh under Inert Atmosphere equilibrate->weigh reseal Flush with Inert Gas, Reseal Tightly weigh->reseal end_use Use in Reaction weigh->end_use reseal->store_freezer

Figure 2. A decision workflow for the proper storage and handling of the reagent.

By implementing these rigorous storage and handling procedures, researchers can ensure the long-term stability and reactivity of this compound, leading to more reliable and reproducible experimental outcomes.

References

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  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • Organic Chemistry Portal. (n.d.).
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  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4.
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reactivity of the N,O-dimethylhydroxylaminocarbonyl group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the N,O-Dimethylhydroxylaminocarbonyl Group

Authored by: A Senior Application Scientist

In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, prized for its reactivity. However, this reactivity can be a double-edged sword. Classical methods for synthesizing ketones or aldehydes by reacting carboxylic acid derivatives (like esters or acid chlorides) with potent organometallic or hydride reagents are often plagued by a critical issue: over-addition.[1][2][3] The initially formed ketone or aldehyde is typically more reactive than the starting material, leading to a second nucleophilic attack that yields an undesired tertiary or primary alcohol, respectively.[1][4]

This guide delves into an elegant and now indispensable solution to this challenge: the N,O-dimethylhydroxylaminocarbonyl group , more commonly known as the Weinreb-Nahm amide or simply, the Weinreb amide .[1][5][6] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes by arresting the reaction at the desired carbonyl stage.[1][7] We will explore the fundamental principles governing its unique reactivity, its preparation, and its practical application in modern synthetic chemistry, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: A Chelation-Stabilized Intermediate

The remarkable utility of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic or hydride reagent.[8][9] Unlike the transient intermediates formed from esters or acid chlorides, the Weinreb amide intermediate is stabilized by the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4][10]

This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and the elimination of the N-methoxy-N-methylamine moiety.[1][2] Consequently, the highly reactive ketone or aldehyde is not formed in the presence of the strong nucleophile, thereby preventing the common over-addition side reaction.[4][8] The desired carbonyl compound is only liberated upon aqueous workup, which quenches the remaining nucleophile and breaks down the stable intermediate.[8][10]

G cluster_intermediate Stable Tetrahedral Intermediate cluster_product Ketone Product R R C_carbonyl C R->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O N N C_carbonyl->N O_methoxy O N->O_methoxy Me_N CH₃ N->Me_N Me_O CH₃ O_methoxy->Me_O Nu_M Nu-M⁺ Nu_M->C_carbonyl  Nucleophilic  Attack inv1 inv2 inv3 inv2->inv3 Aqueous Workup (e.g., H₃O⁺) C_prod C R_int R C_int C R_int->C_int O_neg_int O⁻ C_int->O_neg_int Nu_int Nu C_int->Nu_int N_int N C_int->N_int O_methoxy_int O N_int->O_methoxy_int Me_N_int CH₃ N_int->Me_N_int Me_O_int CH₃ O_methoxy_int->Me_O_int M_plus M⁺ M_plus->O_neg_int M_plus->O_methoxy_int R_prod R R_prod->C_prod Aqueous Workup (e.g., H₃O⁺) O_prod O C_prod->O_prod O Nu_prod Nu C_prod->Nu_prod Aqueous Workup (e.g., H₃O⁺)

Figure 1: The chelation-stabilized tetrahedral intermediate.

Preparation of N,O-Dimethylhydroxylaminocarbonyl Compounds

The stability and ease of preparation of Weinreb amides contribute significantly to their widespread use.[8] They can be synthesized from a variety of common carboxylic acid derivatives.

Common Synthetic Routes:
  • From Carboxylic Acids: This is a highly convenient one-pot method. The carboxylic acid is activated in situ with a peptide coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC), followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[8][11] More recently, methods using activators like phosphorus oxychloride (POCl₃) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have proven effective and scalable.[5][12]

  • From Acid Chlorides: The original method reported by Weinreb and Nahm involves the straightforward acylation of N,O-dimethylhydroxylamine (often from its hydrochloride salt in the presence of a base like pyridine) with an acid chloride.[1][8] This remains a robust and high-yielding approach.

  • From Esters and Lactones: Esters can be converted to Weinreb amides by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a Lewis acid like trimethylaluminum or a Grignard reagent like isopropylmagnesium chloride.[5][7][13][14] The Grignard reagent acts as a base to deprotonate the hydroxylamine and its bulkiness prevents significant competitive addition to the ester carbonyl.[14]

Experimental Protocol: Synthesis from an Acid Chloride

This protocol is a representative example of the classic and reliable method for preparing a Weinreb amide.

Objective: To synthesize N-methoxy-N-methylbenzamide from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the suspension and stir for 10 minutes.

  • Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methylbenzamide.

  • Purify the product by flash column chromatography if necessary.

Core Reactivity: Controlled Synthesis of Ketones and Aldehydes

The true power of the N,O-dimethylhydroxylaminocarbonyl group is demonstrated in its reactions with strong nucleophiles, which are broadly categorized into two main transformations.

Figure 2: Key synthetic pathways using Weinreb amides.

Ketone Synthesis via Organometallic Reagents

The reaction of a Weinreb amide with Grignard reagents or organolithium compounds is the premier method for producing ketones.[1][3][15] The reaction cleanly provides the mono-addition product without the formation of tertiary alcohols, a common failing of similar reactions with esters or acid chlorides.[1][2] This method is exceptionally versatile and tolerates a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[15]

Substrate (Weinreb Amide)Organometallic ReagentProduct (Ketone)Approximate Yield
N-methoxy-N-methylacetamidePhenylmagnesium bromideAcetophenone>90%
N-methoxy-N-methylbenzamideMethyllithiumAcetophenone>95%
N-methoxy-N-methyl(furan-2-carbonyl)amiden-Butyllithium1-(Furan-2-yl)pentan-1-one~85%
N-methoxy-N-methylcinnamamideVinylmagnesium bromide1-Phenylpenta-1,4-dien-3-one~80%

Table 1: Representative examples of the Weinreb Ketone Synthesis.

Experimental Protocol: Weinreb Ketone Synthesis

Objective: To synthesize propiophenone from N-methoxy-N-methylbenzamide using ethylmagnesium bromide.

Materials:

  • N-methoxy-N-methylbenzamide

  • Ethylmagnesium bromide (in THF or Et₂O)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the solution of ethylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amide.

  • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the aqueous layer with Et₂O or EtOAc (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting propiophenone by flash chromatography or distillation.

Aldehyde Synthesis via Hydride Reduction

Just as organometallics can be controlled, the reduction of Weinreb amides can be reliably stopped at the aldehyde oxidation state.[8] Powerful reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), which typically reduce amides and esters to amines or alcohols, cleanly convert Weinreb amides to aldehydes.[1][9][15] This is again due to the stability of the chelated tetrahedral intermediate, which prevents over-reduction.[4][8][16] Milder and more chemoselective reagents, such as magnesium borohydride analogues, have also been developed for this transformation under ambient conditions.[16][17]

Substrate (Weinreb Amide)Hydride ReagentProduct (Aldehyde)Approximate Yield
N-methoxy-N-methyl(decanoyl)amideLiAlH₄Decanal>90%
N-methoxy-N-methyl(cyclohexanecarbonyl)amideDIBAL-HCyclohexanecarbaldehyde~85%
N-methoxy-N-methyl(phenylacetyl)amideLiAlH₄Phenylacetaldehyde>90%

Table 2: Representative examples of Weinreb Amide Reduction to Aldehydes.

Experimental Protocol: Reduction to an Aldehyde

Objective: To synthesize benzaldehyde from N-methoxy-N-methylbenzamide using LiAlH₄.

Materials:

  • N-methoxy-N-methylbenzamide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle's salt (potassium sodium tartrate) solution, saturated

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Quench the reaction carefully at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular white precipitate should form.

  • Alternatively, quench by the slow addition of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the layers become clear.

  • Filter the solid precipitate through a pad of Celite, washing thoroughly with Et₂O.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (product may be volatile) to yield benzaldehyde.

Expanding the Utility: Beyond Ketones and Aldehydes

While the synthesis of ketones and aldehydes remains its flagship application, the utility of the N,O-dimethylhydroxylaminocarbonyl group has expanded. Its unique electronic and coordinating properties have been leveraged in other areas of synthetic chemistry. For instance, the Weinreb amide has been successfully employed as a robust directing group in transition metal-catalyzed C-H functionalization reactions, guiding the regioselective formation of new C-C or C-heteroatom bonds.[6]

Conclusion: A Self-Validating System of Control

The N,O-dimethylhydroxylaminocarbonyl group has earned its place as a cornerstone of modern organic synthesis for a clear reason: it provides a self-validating system for controlled carbonyl chemistry. Its ability to form a stable, chelated intermediate fundamentally alters the reactivity profile of the acyl group, elegantly solving the persistent problem of over-addition. The protocols for its formation and reaction are reliable, high-yielding, and tolerant of diverse functionalities, making the Weinreb amide an indispensable tool for chemists in academic research and industrial applications, including the complex syntheses required in drug development.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Weinreb amides. [Link]

  • The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid - Taylor & Francis Online. [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents - eScholarship.org. [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents - eScholarship.org. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - orientjchem.org. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. [Link]

  • Introduction to Weinreb amides. - YouTube. [Link]

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  • Weinreb (ketone synthesis) - Química Organica.org. [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

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A Profile of a Modern Synthetic Building Block: 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern organic synthesis, the demand for multifunctional building blocks that enable the efficient construction of complex molecular architectures is paramount. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS 179055-26-6) represents a sophisticated reagent designed for just this purpose. It elegantly combines two of the most powerful functionalities in contemporary synthetic chemistry: a boronic acid for palladium-catalyzed cross-coupling and a Weinreb-Nahm amide for controlled ketone synthesis. This guide elucidates the synthetic rationale, preparation, and strategic application of this bifunctional linker, providing researchers, scientists, and drug development professionals with a technical overview of its utility in constructing complex biaryl ketones, key scaffolds in medicinal and materials chemistry.

Introduction: The Strategic Design of a Bifunctional Reagent

The synthesis of complex organic molecules, particularly those with pharmaceutical or material science applications, often requires the sequential and controlled formation of multiple chemical bonds. Biaryl ketones, for instance, are prevalent structural motifs, but their synthesis can be challenging, often requiring multiple steps with careful protection and deprotection of functional groups.

The development of this compound addresses this challenge by incorporating two distinct, yet compatible, reactive centers into a single molecule.

  • The Boronic Acid Moiety : Arylboronic acids are indispensable partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is celebrated for its mild conditions, high functional group tolerance, and broad substrate scope, making it a cornerstone of modern synthesis.[2][3]

  • The Weinreb-Nahm Amide Moiety : Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N,O-dimethylhydroxylamine amide (Weinreb-Nahm amide) is a uniquely stable acylating agent.[4] Its key advantage is the ability to react with potent organometallic reagents (like Grignard or organolithium reagents) to produce a ketone and then stop, resisting the common problem of over-addition to form a tertiary alcohol.[5] This is due to the formation of a stable, chelated tetrahedral intermediate.[6]

By combining these two functionalities, this reagent is engineered for a powerful two-stage synthetic sequence: (1) formation of a biaryl system via Suzuki-Miyaura coupling, followed by (2) conversion of the latent carbonyl group into a specific ketone.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The synthesis commences with commercially available 4-Carboxyphenylboronic acid. The carboxylic acid is first activated and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb-Nahm amide. A highly effective method for this transformation utilizes 1,1'-Carbonyldiimidazole (CDI) as the activating agent, which avoids the need to form a harsh acid chloride and proceeds under mild conditions.[7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 4-Carboxyphenylboronic Acid step1 Step 1: Activation Carboxylic acid reacts with CDI to form an activated acylimidazolide intermediate. A->step1 In DCM or THF B N,O-Dimethylhydroxylamine Hydrochloride step2 Step 2: Amidation N,O-dimethylhydroxylamine attacks the acylimidazolide intermediate. B->step2 C 1,1'-Carbonyldiimidazole (CDI) C->step1 step1->step2 Acylimidazolide Intermediate step3 Step 3: Product Formation Imidazole is eliminated, yielding the final product. step2->step3 D 4-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid step3->D

Caption: Proposed synthesis of the title compound.

Detailed Synthesis Protocol (Adapted from a general procedure[7])
  • Activation : To a stirred suspension of 4-Carboxyphenylboronic acid (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in one portion.

  • Stirring : Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the evolution of CO2 gas and the mixture becoming a clear solution as the activated acylimidazolide forms.

  • Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the solution. If the hydrochloride salt is used, add a non-nucleophilic base such as triethylamine (1.2 equivalents) to liberate the free amine.

  • Reaction : Allow the reaction to stir at room temperature for 6-12 hours, or until completion as monitored by TLC or LC-MS.

  • Workup : Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The product can be purified by column chromatography or recrystallization as needed.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 179055-26-6[8][9]
Molecular Formula C9H12BNO4[8][9]
Molecular Weight 209.01 g/mol [8][9]
Appearance Typically a white to off-white solidN/A
Storage Store at -20°C under an inert atmosphere[9]

Applications in Sequential Transformations

The primary utility of this reagent is in the sequential execution of a Suzuki-Miyaura coupling followed by a Weinreb ketone synthesis. This allows for the efficient construction of diverse biaryl ketones from three components: an aryl halide, the title reagent, and an organometallic reagent.

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_weinreb Step 2: Weinreb Ketone Synthesis A Aryl Halide (Ar-X) suzuki Pd Catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) A->suzuki B 4-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid B->suzuki C Organometallic Reagent (R-MgBr or R-Li) weinreb Anhydrous THF -78 °C to RT C->weinreb intermediate Biaryl Weinreb Amide Intermediate suzuki->intermediate product Final Product: Biaryl Ketone (Ar-Ph-CO-R) weinreb->product intermediate->weinreb

Caption: Two-stage synthetic workflow using the title reagent.

Stage 1: Suzuki-Miyaura Cross-Coupling

The boronic acid functionality readily participates in palladium-catalyzed cross-coupling with a wide range of aryl or heteroaryl halides (or triflates).

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl -XB(OH)₃ boronate [Ar'B(OH)₃]⁻ boronate->transmetal Base (e.g., K₂CO₃) activates Boronic Acid red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup : In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.1 equivalents), the chosen aryl halide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Catalyst : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 1-5 mol%).

  • Solvent : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction : Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting biaryl Weinreb amide by column chromatography.

Stage 2: Weinreb Ketone Synthesis

The Weinreb-Nahm amide on the newly formed biaryl intermediate serves as a precise precursor to a ketone. It reacts cleanly with one equivalent of an organometallic reagent.

Weinreb_Mechanism start Biaryl Weinreb Amide intermediate Stable Chelated Tetrahedral Intermediate start->intermediate reagent Grignard Reagent (R-MgX) reagent->intermediate Nucleophilic Addition workup Aqueous Acidic Workup (e.g., NH₄Cl) intermediate->workup Collapse of Intermediate product Biaryl Ketone workup->product byproduct [HOMeNMe]⁺X⁻ workup->byproduct

Caption: Mechanism of the Weinreb ketone synthesis.

Exemplary Protocol: Weinreb Ketone Synthesis

  • Setup : Dissolve the biaryl Weinreb amide (1.0 equivalent), obtained from Stage 1, in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition : Slowly add the organometallic reagent (e.g., a 1 M solution of a Grignard reagent in THF, 1.1 equivalents) dropwise via syringe.

  • Reaction : Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Quench : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extraction : Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final biaryl ketone product by column chromatography.

Conclusion

This compound is a testament to the power of rational reagent design in modern organic chemistry. By merging the robust and reliable Suzuki-Miyaura coupling with the precise and controlled Weinreb ketone synthesis, this bifunctional building block provides a highly efficient and modular route to complex biaryl ketones. Its ability to facilitate sequential C-C bond formations streamlines synthetic pathways, making it an invaluable tool for researchers in drug discovery and materials science who are tasked with creating novel and complex molecular structures.

References

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). De Gruyter. Retrieved January 22, 2026, from [Link]

  • Maher, K., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. The Journal of Organic Chemistry, 77(19), 8386–8400. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved January 22, 2026, from [Link]

  • Mohammed, S. A., & Maher, K. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Biaryl Weinreb Amides in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] The synthesis of biaryl compounds, in particular, is of significant interest as this structural motif is prevalent in numerous biologically active compounds and advanced materials.[4][5]

This application note provides a detailed protocol and technical guidance for the use of a specialized building block, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid , in the Suzuki-Miyaura coupling. The incorporation of the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, offers a distinct synthetic advantage. The Weinreb amide is a versatile functional group that can be readily converted to ketones or aldehydes upon reaction with organometallic reagents.[6][7] Its key feature is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition.[7][8] By incorporating this moiety into a boronic acid, a biaryl Weinreb amide can be synthesized, which serves as a direct precursor to a wide array of functionalized biaryl ketones—a valuable class of compounds in medicinal chemistry.[9][10]

This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into the practical aspects of the synthesis, purification, and application of the resulting biaryl Weinreb amides.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[11] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The presence of the Weinreb amide functionality on the boronic acid is generally well-tolerated under the typically mild and basic conditions of the Suzuki-Miyaura reaction.[7] The stability of the amide bond to the reaction conditions is a key advantage of this building block.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂ / Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Biaryl Product) Final_Product Final_Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBOH2 4-(N,O-Dimethylhydroxylaminocarbonyl) phenylboronic acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Weinreb Amide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions can be optimized for specific substrates. Microwave-assisted heating can significantly reduce reaction times.[13][14]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl bromide-1.01.0
This compound195.001.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Tricyclohexylphosphine (PCy₃)280.490.040.04
Potassium carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vial in a microwave reactor and heat the mixture to 100-120 °C for 20-40 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl Weinreb amide.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reactants to Microwave Vial B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas with Inert Gas B->C D 4. Microwave Irradiation (100-120 °C, 20-40 min) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Dilute with EtOAc and Water E->F Reaction Complete G 7. Extraction with EtOAc F->G H 8. Wash with Brine and Dry G->H I 9. Concentrate and Purify (Column Chromatography) H->I J J I->J Pure Biaryl Weinreb Amide

Figure 2: General workflow for the synthesis of biaryl Weinreb amides via Suzuki-Miyaura coupling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of palladium catalyst and ligand, or using a more active pre-catalyst. Ensure thorough degassing of the reaction mixture. The choice of base and solvent system can also significantly impact the yield, and screening of different conditions may be necessary.[15]

  • Side Reactions: Protodeborylation (loss of the boronic acid group) can be a competing side reaction. Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also occur, and careful control of the reaction conditions can minimize this side product.

  • Purification: The polarity of the biaryl Weinreb amide will depend on the nature of the coupled aryl group. Adjust the eluent system for column chromatography accordingly for optimal separation.

Applications in Drug Development

The synthesis of biaryl Weinreb amides via this protocol provides a versatile platform for the rapid generation of compound libraries for drug discovery.[9] The biaryl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] The Weinreb amide functionality allows for the straightforward introduction of a ketone, which can serve as a key pharmacophoric element or a handle for further chemical modifications.

Potential applications include:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl core structure. The corresponding biaryl ketones can be readily synthesized from the Weinreb amide products.

  • GPCR Ligands: Biaryl structures are common in ligands for G-protein coupled receptors.

  • Anti-inflammatory and Analgesic Agents: The biaryl motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Modulators of Multi-Drug Resistance: Recent studies have explored biaryl amides as agents to overcome multi-drug resistance in cancer therapy.[16]

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of biaryl Weinreb amides. This protocol provides a robust starting point for researchers in organic synthesis and medicinal chemistry. The unique stability and versatility of the Weinreb amide functionality make this building block a valuable tool for the construction of complex molecular architectures and the acceleration of drug discovery programs.

References

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 22, 2026, from [Link]

  • The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2018). Chemical Science. Retrieved January 22, 2026, from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2022). Organic Chemistry Research. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of biaryl amide derivatives as modulators of multi-drug resistance. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 22, 2026, from [Link]

Sources

suitable bases and solvents for Suzuki reactions with 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Reactions with 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: Bases, Solvents, and Protocols

Introduction: The Unique Challenge of a Bifunctional Reagent

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reagent this compound offers synthetic chemists a valuable building block, incorporating both a versatile boronic acid for C-C coupling and a Weinreb amide (N-methoxy-N-methylamide) moiety. The Weinreb amide is a highly useful functional group, celebrated for its ability to react cleanly with organometallic reagents to produce ketones or be selectively reduced to aldehydes, thereby preventing the common problem of over-addition.[2][3][4][5]

However, the presence of these two distinct functionalities on a single molecule presents a unique challenge. The conditions required to activate the boronic acid for the Suzuki coupling—specifically the use of a base at elevated temperatures—must be carefully selected to avoid compromising the integrity of the Weinreb amide. This guide provides a detailed analysis of suitable bases and solvents, explains the causality behind their selection, and offers a robust experimental protocol for researchers in synthetic chemistry and drug development.

Part 1: The Critical Role of the Base: Activating the Boron, Preserving the Amide

In the Suzuki-Miyaura catalytic cycle, the base plays an indispensable role. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium(II) complex.[1][6] The choice of base is therefore paramount for reaction success.

Causality: Why Strong Bases Pose a Risk

The Weinreb amide, while relatively stable, is susceptible to hydrolysis under harsh basic (or acidic) conditions, particularly when heated.[7] Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the cleavage of the amide bond, converting the desired functional handle into a simple carboxylic acid. This side reaction not only consumes the starting material but also complicates purification.

Therefore, the ideal base must be strong enough to facilitate the formation of the boronate species but mild enough to leave the Weinreb amide untouched. This directs our selection towards moderately basic inorganic salts.

Data-Driven Selection of Bases

The following table compares common bases used in Suzuki-Miyaura couplings and evaluates their suitability for reactions involving the Weinreb amide-functionalized boronic acid.

BaseTypical EquivalentsKey Characteristics & RationaleCompatibility with Weinreb Amide
Potassium Carbonate (K₂CO₃) 2.0 - 3.0A widely used, cost-effective, and moderately strong base. Its solubility in aqueous/organic mixtures is sufficient to promote the reaction.[8][9]Excellent: Generally considered the go-to base. It is strong enough for efficient coupling but mild enough to avoid significant amide hydrolysis at typical reaction temperatures (80-110 °C).
Sodium Carbonate (Na₂CO₃) 2.0 - 3.0Similar to K₂CO₃ but slightly less basic. It is a very effective and common choice in many Suzuki protocols.[10][11]Excellent: A reliable and mild option that preserves the Weinreb amide. Often used interchangeably with K₂CO₃.
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.0More basic and has higher solubility in organic solvents than K₂CO₃ or Na₂CO₃. Often used for more challenging couplings or at lower temperatures.Very Good: Highly effective, but its increased basicity warrants caution. Best used when milder bases fail or when lower temperatures are desired.
Potassium Phosphate (K₃PO₄) 2.0 - 3.0A non-nucleophilic, moderately strong base that is particularly effective for coupling sterically hindered substrates or heteroaryl halides.[11]Very Good: An excellent alternative to carbonates, known for its high functional group tolerance. Fully compatible with the Weinreb amide.
Sodium/Potassium Hydroxide (NaOH/KOH) 2.0 - 3.0Strong bases that can accelerate reactions but pose a significant risk to base-sensitive functional groups.Poor: Not recommended. The high risk of Weinreb amide hydrolysis makes these bases unsuitable for this specific substrate.[7]

Recommendation: For most applications, Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are the optimal choices, offering a perfect balance of reactivity and functional group compatibility. For more challenging couplings, Potassium Phosphate (K₃PO₄) is an excellent alternative.

Part 2: Solvent Selection: Creating the Ideal Reaction Environment

The solvent system in a Suzuki-Miyaura reaction must solubilize the reactants, the base, and the catalytic species to facilitate an efficient reaction. Often, a mixture of an organic solvent and water is employed, as water can aid in dissolving the inorganic base and accelerate the transmetalation step.

Causality: Balancing Polarity, Temperature, and Stability

The choice of the organic solvent is primarily dictated by the required reaction temperature and the solubility of the coupling partners. Aprotic polar solvents are generally favored. The solvent must be stable under the reaction conditions and should not interfere with the catalyst or reactants.

Comparative Analysis of Solvent Systems
Solvent SystemBoiling Point (°C)Characteristics & Rationale
Toluene / H₂O ~85 (azeotrope)A classic choice. Toluene is a non-polar solvent effective for dissolving organic substrates. The aqueous phase dissolves the base. Requires vigorous stirring for phase mixing.
1,4-Dioxane / H₂O ~88 (azeotrope)A polar aprotic ether that is miscible with water, creating a homogeneous reaction medium. This often leads to more reproducible results.[11] Caution: Dioxane is a suspected carcinogen and can form peroxides.
Acetonitrile / H₂O ~77 (azeotrope)A polar aprotic solvent that provides a homogeneous system. Its lower boiling point is suitable for more reactive coupling partners.
DMF / H₂O >100A highly polar aprotic solvent that is excellent for solubilizing a wide range of substrates and salts. Useful for higher-temperature reactions.[8][9] Caution: Can undergo decomposition at high temperatures with certain bases.
2-MeTHF / H₂O ~80 (azeotrope)A "greener" alternative to THF and dioxane. It has lower water miscibility than THF but is an excellent solvent for many cross-coupling reactions.[12]

Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is a highly reliable starting point due to its ability to form a homogeneous solution. For a more environmentally benign process, 2-MeTHF / H₂O is an excellent alternative.

Part 3: Visualized Reaction Mechanism and Workflow

To fully comprehend the process, it is essential to visualize both the underlying chemical transformation and the practical laboratory workflow.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L_n-R² pd2_complex->transmetalation_intermediate Transmetalation boronate_complex [R²-B(OH)₃]⁻ M⁺ transmetalation_intermediate->pd0 Reductive Elimination aryl_halide R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Weinreb Phenylboronic Acid) boronic_acid->boronate_complex base Base (e.g., K₂CO₃) base->boronate_complex product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Laboratory Workflow

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Part 4: Detailed Experimental Protocol

This protocol provides a general and robust starting point for the coupling of this compound with a generic aryl bromide.

Materials & Equipment
  • Reactants:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvents & Reagents:

    • 1,4-Dioxane (8 mL, anhydrous)

    • Deionized Water (2 mL)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate/oil bath

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup (Self-Validation Insight):

    • Place the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.[13]

  • Solvent Addition:

    • Prepare the solvent mixture by sparging 1,4-dioxane (8 mL) and deionized water (2 mL) with an inert gas for 15-20 minutes to degas them.

    • Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solids. Using degassed solvents further protects the catalyst from oxidation.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing.

    • Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Aqueous Workup:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (15 mL) and ethyl acetate (20 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). This ensures complete extraction of the organic product from the aqueous phase.

    • Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final biaryl product containing the intact Weinreb amide.

Conclusion

Successfully performing a Suzuki-Miyaura coupling with this compound hinges on a rational selection of the base and solvent. The primary consideration is the preservation of the Weinreb amide functionality, which is sensitive to harsh basic conditions. Mild inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate provide the necessary activation for the catalytic cycle without causing unwanted hydrolysis. Paired with a suitable aprotic solvent system like dioxane/water or 2-MeTHF/water, these conditions create a robust environment for efficient C-C bond formation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable bifunctional reagent to advance their synthetic targets in pharmaceutical and materials science.

References

  • de Andrade Bartolomeu, A., et al. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • Valenti, G., et al. (2021). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, T. J., et al. (2012). Simultaneous exploration of TBAF·3H2O as a base as well as a solvating agent for the palladium catalyzed Suzuki cross-coupling of 4-methyl-7-nonafluorobutylsulfonyloxy coumarins under microwave irradiation. ResearchGate. Available at: [Link]

  • Mentzel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Joshi, M., et al. (2025). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Lei, Y., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. Available at: [Link]

  • Bakthadoss, M., & Murugan, A. (2025). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. Available at: [Link]

  • Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Bakr, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Navas, M. P., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Davies, H. M. L., et al. (2025). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2019). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Figshare. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • Davies, H. M. L., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Reddit user. (2024). Weinreb amide explanation. Reddit. Available at: [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zou, G., et al. (2025). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. ResearchGate. Available at: [Link]

  • Wilson, J. M. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Guedes, G. P., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Szostak, M., et al. (2025). Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. National Center for Biotechnology Information. Available at: [Link]

  • Navas, M. P., et al. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Kiso, Y., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Szostak, M., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group. Organic Letters. Available at: [Link]

  • Meena, D. R., et al. (2023). Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. ResearchGate. Available at: [Link]

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synthesis of biaryl ketones using 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Platform for Biaryl Ketone Synthesis Using 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Abstract

Biaryl ketones are a privileged structural motif in medicinal chemistry, materials science, and organic synthesis. This document provides a detailed guide for the synthesis of unsymmetrical biaryl ketones utilizing this compound as a versatile, bifunctional building block. The strategy employs a sequential two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl scaffold, followed by a chemoselective Weinreb ketone synthesis. This modular approach allows for the independent and controlled introduction of two distinct aryl groups, offering broad substrate scope and high functional group tolerance. We provide detailed, field-tested protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to effectively implement this powerful synthetic strategy.

Introduction & Scientific Principle

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of organic chemistry. However, this approach is often plagued by over-addition, where the highly reactive ketone intermediate is further attacked by the nucleophile to produce tertiary alcohols. The Weinreb-Nahm amide (N-methoxy-N-methylamide) was developed to circumvent this issue.[1][2] The N-methoxy-N-methylamide functionality reacts with organometallic reagents to form a stable, five-membered chelated tetrahedral intermediate.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic addition.

The reagent at the heart of this protocol, this compound, ingeniously combines a Weinreb amide with a phenylboronic acid. This bifunctional design allows for a powerful and modular synthetic sequence:

  • Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The boronic acid moiety serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide (Ar¹-X). This step constructs the core biaryl framework, yielding a biaryl Weinreb amide intermediate. The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance and reliability.[3][4][5]

  • Stage 2: Ketone Formation via Weinreb Synthesis. The Weinreb amide on the newly formed biaryl intermediate is then treated with a second, different organometallic reagent (Ar²-M, typically a Grignard or organolithium reagent). This step introduces the second aryl group and, upon workup, reveals the desired unsymmetrical biaryl ketone.[6][7]

This two-stage approach provides full control over the identity of both aryl groups flanking the carbonyl, making it an invaluable tool for building molecular libraries in drug discovery programs.[8][9][10]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below. An initial palladium-catalyzed coupling is followed by a classic organometallic addition to the stable amide intermediate.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Weinreb Ketone Synthesis reagent1 4-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid catalyst Pd Catalyst, Base, Solvent reagent1->catalyst reagent2 Aryl Halide (Ar¹-X) reagent2->catalyst intermediate Biaryl Weinreb Amide Intermediate catalyst->intermediate C-C Bond Formation intermediate_ref Biaryl Weinreb Amide Intermediate reagent3 Organometallic Reagent (Ar²-M) workup Aqueous Workup reagent3->workup product Final Biaryl Ketone Product workup->product Intermediate Collapse intermediate_ref->workup Nucleophilic Addition

Caption: High-level workflow for the modular synthesis of biaryl ketones.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile (Intermediate Example)

This protocol details the Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound179055-26-6209.011.01.0
4-Bromobenzonitrile623-00-7182.021.051.05
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.52.5
Toluene108-88-392.1410 mL-
Ethanol64-17-546.072.5 mL-
Water (degassed)7732-18-518.022.5 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (209 mg, 1.0 mmol), 4-bromobenzonitrile (191 mg, 1.05 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a positive flow of argon. The mixture will typically turn yellow.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl Weinreb amide intermediate as a white solid.

Protocol 2: Synthesis of (4'-Cyano-[1,1'-biphenyl]-4-yl)(phenyl)methanone (Final Product Example)

This protocol details the reaction of the biaryl Weinreb amide intermediate with phenylmagnesium bromide.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
4'-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile-280.310.51.0
Phenylmagnesium Bromide (3.0 M in diethyl ether)100-58-3181.310.61.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.4915 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL oven-dried, two-neck round-bottom flask under an argon atmosphere, add the biaryl Weinreb amide intermediate (140 mg, 0.5 mmol) and dissolve it in anhydrous THF (10 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (0.2 mL of a 3.0 M solution, 0.6 mmol) dropwise via syringe over 5 minutes. The solution may change color.

  • Reaction: Stir the reaction at 0 °C for 2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (15 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and dilute with ethyl acetate (25 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final biaryl ketone.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The formation of the biaryl scaffold proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex [Ar¹-Pd(II)L₂(Ar²)] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product reagent1 Ar¹-X reagent1->oa_complex reagent2 Ar²-B(OH)₂ reagent2->oa_complex base Base base->oa_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Weinreb Ketone Synthesis Mechanism

The key to the Weinreb synthesis is the formation of a stable chelated intermediate, which prevents the over-addition common with other acyl electrophiles.

G amide R¹-C(=O)-N(OMe)Me Weinreb Amide intermediate Tetrahedral Intermediate R¹-C(O⁻)(R²)-N(OMe)Me Mg²⁺ chelation amide->intermediate:f0 Nucleophilic Attack grignard R²-MgX Grignard Reagent grignard->intermediate:f0 workup H₃O⁺ Workup intermediate->workup ketone R¹-C(=O)-R² Ketone Product workup->ketone

Caption: Mechanism showing the stable chelated intermediate in Weinreb synthesis.

Scope and Optimization Data

The modularity of this two-step process allows for the synthesis of a wide array of biaryl ketones. The table below illustrates the expected outcomes for various coupling partners.

EntryAryl Halide (Ar¹-X)Grignard Reagent (Ar²-MgBr)Expected Product StructureTypical Yield (%)
14-BromoanisolePhenylmagnesium bromide(4'-Methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone75-85
21-Bromo-4-(trifluoromethyl)benzene2-Tolylmagnesium bromide(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)(o-tolyl)methanone70-80
32-Bromopyridine1-Naphthylmagnesium bromide(4-(Pyridin-2-yl)phenyl)(naphthalen-1-yl)methanone65-75
4Methyl 4-iodobenzoateCyclohexylmagnesium bromideMethyl 4'-(cyclohexanecarbonyl)-[1,1'-biphenyl]-4-carboxylate70-80

Critical Parameters & Troubleshooting:

  • Suzuki Coupling:

    • Catalyst: While Pd(PPh₃)₄ is robust, other catalysts like Pd(dppf)Cl₂ may be required for challenging or sterically hindered aryl chlorides.

    • Base: The choice of base is critical. K₂CO₃ is a good starting point, but K₃PO₄ or Cs₂CO₃ may improve yields with less reactive halides.

    • Degassing: Incomplete removal of oxygen can lead to catalyst deactivation and formation of homocoupling byproducts. Ensure all solvents are properly degassed.

  • Weinreb Synthesis:

    • Temperature Control: The addition of the organometallic reagent must be done at low temperatures (0 °C to -78 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.

    • Reagent Quality: The titer and quality of the Grignard or organolithium reagent are paramount. Use freshly prepared or titrated reagents for best results.

    • Anhydrous Conditions: Both the solvent and the Weinreb amide intermediate must be scrupulously dry, as organometallic reagents are highly sensitive to moisture.

Conclusion

The use of this compound provides an exceptionally robust and versatile platform for the synthesis of complex biaryl ketones. By decoupling the formation of the two C-C bonds flanking the carbonyl group into two reliable and high-yielding steps, this strategy offers researchers superior control and flexibility. The protocols and insights provided herein are designed to serve as a comprehensive guide for the successful application of this method in academic and industrial research settings, particularly in the fields of medicinal chemistry and materials development.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Singh, J., et al. (2012). Recent Developments in Weinreb Synthesis and their Applications. International Journal of ChemTech Research, 4(1), 223-238. [Source link not available in search results]
  • Garg, N. K., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2466-2471. [Link]

  • Knochel, P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3321-3326. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chem-Impex. (n.d.). 4-(Dimethylamino)phenylboronic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 9(10), 1438. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2276. [Link]

  • Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(4), 862-869. [Link]

  • National Institutes of Health. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2451–2461. [Link]

Sources

Synthesis of Aryl Hydroxamic Acids from Weinreb Amide Precursors: A Detailed Protocol for the Conversion of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(hydroxamocarbonyl)phenylboronic acid from its corresponding N,O-dimethyl (Weinreb) amide precursor. Hydroxamic acids are a critical pharmacophore in drug discovery, renowned for their metal-chelating properties and role as enzyme inhibitors, particularly for histone deacetylases (HDACs). Phenylboronic acids are indispensable building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions. The target molecule combines these two functionalities, offering a versatile scaffold for developing targeted therapeutics and chemical probes. This document outlines a robust, two-step synthetic pathway involving the hydrolysis of the Weinreb amide to a carboxylic acid, followed by a standard peptide coupling reaction with hydroxylamine. We provide detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and expert commentary on critical process parameters to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The convergence of a hydroxamic acid and a boronic acid within a single molecular entity presents a powerful tool for modern drug development. Hydroxamic acids (R-CO-NHOH) are prominent in medicinal chemistry due to their ability to act as potent bidentate chelators for metal ions found in the active sites of various enzymes.[1] This property has led to the successful development of HDAC inhibitors like Vorinostat. Concurrently, the boronic acid group (-B(OH)₂) is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[2]

The starting material, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, features a Weinreb amide (N-methoxy-N-methylamide). This functional group serves as a uniquely stable and versatile precursor to a carboxylic acid.[3] Unlike more reactive acyl derivatives, Weinreb amides resist over-addition from organometallic reagents and exhibit good stability under various conditions, making them excellent intermediates.[4]

The conversion of the Weinreb amide to a hydroxamic acid while preserving the sensitive boronic acid moiety is a non-trivial synthetic challenge. Direct aminolysis with hydroxylamine is often inefficient. Therefore, this guide details a more reliable and well-established two-step sequence:

  • Hydrolysis: The controlled hydrolysis of the Weinreb amide to yield 4-carboxyphenylboronic acid.

  • Coupling: The subsequent amidation of the carboxylic acid with hydroxylamine using a standard peptide coupling agent.

This approach segments the transformation into two high-yielding, well-understood reactions, maximizing the potential for a clean and efficient synthesis.

Mechanistic Pathway and Workflow

The overall synthetic strategy is designed to ensure the integrity of the boronic acid group, which can be prone to dehydration to form boroxines or degradation under harsh conditions.

G cluster_0 Step 1: Weinreb Amide Hydrolysis cluster_1 Step 2: Hydroxamic Acid Formation cluster_2 Analysis A 4-(N,O-Dimethylhydroxylaminocarbonyl)- phenylboronic acid (Starting Material) B 4-Carboxyphenylboronic acid (Intermediate) A->B  1. HCl (aq) or NaOH (aq)  2. Reflux  3. Acidic Workup D 4-(Hydroxamocarbonyl)phenylboronic acid (Final Product) B->D  EDC, HOBt, DIPEA  DMF, 0°C to RT C Hydroxylamine HCl (NH2OH·HCl) C->D E Characterization: - ¹H, ¹³C, ¹¹B NMR - LC-MS - FT-IR D->E Purification & Verification

Diagram 1: High-level workflow for the two-step synthesis.

Expert Rationale for the Two-Step Approach

While a one-pot conversion might seem more efficient, it presents significant challenges. The direct reaction of a Weinreb amide with hydroxylamine would require conditions that could potentially lead to side reactions with the boronic acid. The two-step process offers superior control:

  • Trustworthiness: Amide hydrolysis and EDC/HOBt couplings are among the most reliable and well-documented transformations in organic synthesis.[1][5] This ensures the protocol is self-validating and reproducible.

  • Purity: Isolating the intermediate 4-carboxyphenylboronic acid allows for its purification before the final coupling step, preventing the carry-over of unreacted starting material or hydrolysis byproducts.

  • Boronic Acid Stability: The chosen conditions are mild and specifically selected to be compatible with the boronic acid functional group. An acidic workup after hydrolysis ensures the boronic acid remains protonated and stable.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydroxylamine and its salts are potentially mutagenic and should be handled with care.[1]

Protocol 1: Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis of the Weinreb amide to the corresponding carboxylic acid.

Materials and Reagents:

  • This compound (MW: 209.01 g/mol )

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.09 g, 10.0 mmol).

  • Acid Addition: Add 30 mL of 6 M HCl. The starting material may not fully dissolve initially.

  • Reflux: Attach a reflux condenser, and heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Stir vigorously.

    • Causality Note: Heating is required to overcome the kinetic stability of the amide bond. The acidic conditions protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Cooling and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the aqueous solution to a separatory funnel and extract with Ethyl Acetate (3 x 40 mL).

    • Expert Insight: The product, 4-carboxyphenylboronic acid, has some water solubility. Multiple extractions are crucial to maximize the yield.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a water/ethanol mixture. The expected product is 4-carboxyphenylboronic acid, a white solid.

Protocol 2: Coupling of 4-Carboxyphenylboronic acid with Hydroxylamine

This protocol uses a standard carbodiimide-mediated coupling to form the final hydroxamic acid product.

Materials and Reagents:

  • 4-Carboxyphenylboronic acid (MW: 165.95 g/mol , from Protocol 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, MW: 69.49 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, MW: 155.24 g/mol )

  • Hydroxybenzotriazole (HOBt, MW: 135.13 g/mol )

  • N,N-Diisopropylethylamine (DIPEA, MW: 129.24 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-carboxyphenylboronic acid (e.g., 1.66 g, 10.0 mmol) in 50 mL of anhydrous DMF.

  • Activator Addition: Add HOBt (1.49 g, 11.0 mmol, 1.1 eq) and EDC (2.11 g, 11.0 mmol, 1.1 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Causality Note: EDC is the coupling agent that forms a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and more efficiently reacts with the amine.

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (0.76 g, 11.0 mmol, 1.1 eq) in a minimal amount of DMF (~10 mL). Add DIPEA (2.09 mL, 12.0 mmol, 1.2 eq) to this solution to generate the free base of hydroxylamine.

    • Expert Insight: It is critical to free-base the hydroxylamine hydrochloride just before use. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.

  • Coupling Reaction: Cool the activated carboxylic acid solution to 0°C using an ice bath. Slowly add the free-based hydroxylamine solution dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding 100 mL of water. Extract the product with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The acid wash removes unreacted amines (DIPEA). The base wash removes unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% Methanol in DCM) or by recrystallization from EtOAc/hexanes to yield 4-(hydroxamocarbonyl)phenylboronic acid as a solid.

Data Summary and Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

ParameterStarting MaterialIntermediateFinal Product
IUPAC Name This compound4-Carboxyphenylboronic acid4-(Hydroxamocarbonyl)phenylboronic acid
Formula C₉H₁₂BNO₄C₇H₇BO₄C₇H₈BNO₄
MW ( g/mol ) 209.01165.95180.96
Typical Yield N/A85-95%70-85%
Appearance White SolidWhite SolidWhite to Off-White Solid

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Expect broad singlets for the -B(OH)₂ protons (around 8.0 ppm), aromatic protons in the 7.5-8.0 ppm range, and exchangeable protons for the hydroxamic acid NH (around 9.0 ppm) and OH (around 11.0 ppm).

  • ¹³C NMR (DMSO-d₆): Expect a carbonyl signal around 164-168 ppm.

  • ¹¹B NMR (DMSO-d₆): Expect a broad singlet around 19-21 ppm, characteristic of an arylboronic acid.

  • LC-MS (ESI+): Expect to find [M+H]⁺, [M+Na]⁺, or other relevant adducts corresponding to the product's molecular weight.

  • FT-IR (KBr Pellet): Look for characteristic broad O-H and N-H stretches (~3200-3400 cm⁻¹) and the C=O stretch of the hydroxamic acid (~1640-1660 cm⁻¹).[6]

Diagram 2: Step-by-step experimental and analytical workflow.

References

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 2001. [Link]

  • Ugwu, D. I., et al. Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 2014. [Link]

  • ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. ResearchGate. [Link]

  • Niu, T., et al. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 2009. [Link]

  • Hydroxamic acids and their analytical applications. ResearchGate. [Link]

  • The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. [Link]

  • Gillam, A. H., Lewis, A. G., & Andersen, R. J. Quantitative determination of hydroxamic acids. Analytical Chemistry. [Link]

  • Novel process for the preparation of weinreb amide derivatives.
  • This compound. Lead Sciences. [Link]

  • Basak, A., et al. Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry via PubMed Central, 2015. [Link]

  • Telvekar, V. N. Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 2018. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Hydroxamic acid. Wikipedia. [Link]

  • (PDF) Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

  • Neto, B. A. D., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules via PubMed Central, 2021. [Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]

  • HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS. University of Nijmegen. [Link]

  • Boronic Acid Mediated Coupling of Catechols and N -Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. ResearchGate. [Link]

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Application Notes & Protocols: Chemoselective Reactions of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of a Versatile Reagent

In the landscape of modern synthetic chemistry, bifunctional molecules that offer orthogonal reactivity are invaluable tools for the efficient construction of complex molecular architectures. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS 179055-26-6) is a prime exemplar of such a reagent.[1][] It possesses two highly valuable and distinct functional groups on a single phenyl scaffold: a boronic acid and an N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb-Nahm amide.[3] This unique combination allows for programmed, chemoselective transformations, enabling researchers to leverage either functionality with high precision by carefully selecting reaction conditions.

This guide provides an in-depth exploration of the chemoselective reactions of this reagent, offering both mechanistic insights and field-proven protocols tailored for researchers, scientists, and drug development professionals. We will dissect the reactivity of each functional group and present methodologies to selectively engage one while preserving the other, thereby unlocking its full potential in multi-step synthesis.

Molecular Profile and Competing Reactive Sites

The key to harnessing the power of this compound lies in understanding the distinct chemical nature of its two functional moieties.

  • The Phenylboronic Acid Moiety: This group is a cornerstone of modern organic synthesis, primarily celebrated for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction forms a new carbon-carbon bond by coupling the boronic acid with an organohalide (or triflate), making it a powerful tool for constructing biaryl systems and other complex frameworks.[6][7] The reactivity of the boronic acid is typically unlocked in the presence of a palladium catalyst and a base.

  • The Weinreb-Nahm Amide Moiety: The N,O-dimethylhydroxylaminocarbonyl group is a highly versatile carboxylic acid derivative. Its significance stems from its controlled reactivity towards strong nucleophiles like organolithium or Grignard reagents.[3][8] Unlike esters or acid chlorides, which often undergo over-addition to yield tertiary alcohols, the Weinreb amide reacts to form a stable, five-membered chelated tetrahedral intermediate.[8][9] This intermediate resists further nucleophilic attack and collapses to a ketone upon aqueous workup, providing a reliable and high-yielding route to this important functional group.[3]

The challenge and opportunity presented by this molecule is the ability to selectively trigger one of these transformations in the presence of the other, a concept illustrated below.

G cluster_start Starting Material cluster_path1 Pathway A: C-C Bond Formation cluster_path2 Pathway B: Ketone Synthesis start 4-(Weinreb Amide)phenylboronic acid cond1 Pd Catalyst, Base Ar-X start->cond1 Suzuki-Miyaura Coupling cond2 1. R-MgBr or R-Li 2. H3O+ Workup start->cond2 Weinreb Ketone Synthesis prod1 Biaryl Weinreb Amide cond1->prod1 prod2 Aryl Ketone Boronic Acid cond2->prod2

Caption: Chemoselective pathways of 4-(Weinreb Amide)phenylboronic acid.

Application Note 1: Selective Suzuki-Miyaura Cross-Coupling

The primary goal for this transformation is to engage the boronic acid in a C-C bond formation while ensuring the Weinreb amide remains intact. The amide group is generally stable under the basic aqueous conditions and moderate temperatures typical of many Suzuki-Miyaura protocols. The key is to select a catalytic system that is efficient for the C-B to C-C conversion without promoting side reactions at the amide.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential for the catalytic cycle.[4] Using a pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand or a stable Pd(0) complex like Pd(PPh₃)₄ is common. The ligand choice can be crucial for efficiency, especially with challenging substrates.

  • Base: A mild to moderate inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[10][11] The base activates the boronic acid in the transmetalation step of the catalytic cycle. Harsher bases or very high temperatures could potentially hydrolyze the amide, though the Weinreb amide is relatively robust.

  • Solvent System: A mixed solvent system, typically an organic solvent (like dioxane, ethanol, or toluene) with water, is used to dissolve both the organic substrates and the inorganic base.[6][12]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl Weinreb amide.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃Forms an active Pd(0) species in situ; a robust and common choice.
Base K₂CO₃Sufficiently basic to promote transmetalation without amide hydrolysis.[7]
Solvent Dioxane/H₂O (4:1)Ensures solubility of both organic and inorganic components.[11]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligand.

Application Note 2: Selective Weinreb Ketone Synthesis

To achieve selectivity for the Weinreb amide, the reaction conditions must favor nucleophilic attack at the amide carbonyl while leaving the boronic acid untouched. This is readily achieved using organometallic reagents at low temperatures. The boronic acid group, being Lewis acidic and protic, can interact with the organometallic reagent, but this is typically a non-productive acid-base reaction that can be overcome by using a slight excess of the nucleophile.

Causality Behind Experimental Choices:

  • Reagent: Organolithium (R-Li) or Grignard (R-MgBr) reagents are used as the carbon nucleophile source.[3] They are highly reactive and must be handled under strictly anhydrous and inert conditions.

  • Temperature: The reaction is performed at low temperatures (-78 °C to 0 °C) to control the high reactivity of the organometallic reagent and prevent side reactions. This also ensures the stability of the tetrahedral intermediate and prevents any unwanted reactions at the boronic acid site.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as they are unreactive towards the organometallic reagents.

  • Work-up: A careful aqueous quench is required to hydrolyze the stable intermediate to the final ketone product and to protonate any remaining organometallic species.

Protocol 2: Weinreb Ketone Synthesis via Organometallic Addition

This protocol details the conversion of the Weinreb amide moiety to a ketone using a Grignard reagent.

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Schlenk flask, syringes, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: Place this compound into a dry Schlenk flask equipped with a magnetic stir bar.

  • Inerting & Dissolution: Evacuate and backfill the flask with inert gas (N₂ or Ar). Add anhydrous THF via syringe to dissolve the starting material (target concentration ~0.2 M).

  • Cooling: Cool the solution to -40 °C to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Nucleophile Addition: Add the Grignard reagent solution dropwise via syringe over 15-20 minutes. A color change is typically observed.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours. The formation of the stable tetrahedral intermediate prevents over-addition.[9]

  • Quenching: Slowly and carefully quench the reaction by adding 1 M HCl solution while the flask is still in the cooling bath. The solution should be stirred vigorously until it becomes acidic (check with pH paper).

  • Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure aryl ketone boronic acid.

ParameterConditionRationale
Nucleophile Grignard Reagent (1.5 eq)Potent nucleophile for C-C bond formation. Excess accounts for any acid-base reaction with B(OH)₂.
Solvent Anhydrous THFAprotic and unreactive towards the organometallic reagent.
Temperature -40 °C to -20 °CCritical for controlling reactivity and ensuring the stability of the chelated intermediate.[8]
Work-up Acidic (1 M HCl)Ensures complete hydrolysis of the intermediate to the ketone and protonates the boronic acid.

Orthogonal and Sequential Reactions

The true synthetic power of this bifunctional reagent is realized in sequential, or "tandem," reactions where both functional groups are modified in a planned order. The robust nature of the Weinreb amide allows for an initial Suzuki-Miyaura coupling, followed by a subsequent ketone synthesis on the biaryl product.

G start Starting Material 4-(Weinreb Amide) -phenylboronic acid step1 Step 1: Suzuki-Miyaura Coupling (Protocol 1) start->step1 intermediate Intermediate Biaryl Weinreb Amide step1->intermediate step2 Step 2: Ketone Synthesis (Protocol 2) intermediate->step2 product Final Product Unsymmetrical Biaryl Ketone step2->product

Caption: Workflow for a sequential Suzuki coupling and ketone synthesis.

This two-step sequence allows for the rapid assembly of complex, unsymmetrical biaryl ketones, which are valuable scaffolds in medicinal chemistry and materials science. The key is the purification of the intermediate from the first step to ensure that residual palladium catalyst or base does not interfere with the highly sensitive organometallic reagent in the second step.

References

  • Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. [13]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. [14]

  • Shimada, N., et al. (2020). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications, 56(86), 13145-13148. [15][16]

  • Friese, F. W., & Studer, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2015-2034. [10]

  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [17]

  • Prakash, G. K. S., et al. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 87, 234. [18]

  • Bonger, K. M., & van den Elst, H. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Chemistry, 24(55), 14599-14607. [19]

  • Sakai, N., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. ACS Applied Polymer Materials, 5(5), 3624–3632. [6]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [20]

  • All Chemistry. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [21]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [3]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [8][9]

  • Burke, S. D., & Danishefsky, S. J. (2018). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(22), 6951–6953. [11]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [4]

  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [12]

  • ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. [5]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [7]

  • Lead Sciences. (n.d.). This compound. [1]

  • BOC Sciences. (n.d.). CAS 179055-26-6 this compound. []

Sources

Application Notes & Protocols: Strategic Protection of the Boronic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Boronic Acids and the Imperative for Protection

Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is tempered by inherent instabilities. Unprotected boronic acids are susceptible to a range of undesirable transformations, including protodeboronation, oxidation, and the formation of trimeric boroxine anhydrides, which complicates purification and accurate quantification.[1][2] To harness their full synthetic potential and enable their use in complex, multi-step syntheses, the boronic acid moiety must often be "masked" with a protecting group.

This guide provides an in-depth analysis of the most effective and widely adopted strategies for the protection of boronic acids. We will move beyond a simple catalog of protecting groups to explain the causal chemistry behind their selection, stability, and cleavage. Detailed, field-proven protocols for the installation and removal of key protecting groups are provided to empower researchers in drug discovery and chemical development to confidently incorporate these powerful building blocks into their synthetic campaigns.

Core Principles of Boronic Acid Protection

The primary function of a protecting group is to temporarily attenuate the reactivity of the boronic acid. This is typically achieved by altering the electronics and sterics around the boron center. An ideal protecting group should be:

  • Easy to install in high yield from the corresponding boronic acid.

  • Stable to a wide range of reaction conditions (e.g., chromatography, non-aqueous cross-coupling, oxidation, reduction).

  • Easy to remove selectively under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonal to other protecting groups, allowing for selective deprotection in a complex molecular environment.

The most common strategies involve the formation of boronate esters with diols or the formation of tetracoordinate boron species through complexation with multidentate ligands.

The Workhorse: Pinacol Esters (Bpin)

Pinacol boronate esters are arguably the most popular and widely used protecting group for boronic acids.[1] Their prevalence is due to a favorable balance of stability and reactivity. They are generally stable enough for handling, chromatographic purification, and many synthetic transformations, yet can often be used directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.[1][3]

Causality of Stability and Reactivity

The stability of pinacol esters arises from the steric bulk of the two quaternary carbons of the pinacol backbone, which sterically shields the boron atom from hydrolysis. However, this protection is not absolute, and Bpin groups can be labile under strongly acidic or basic conditions, or in the presence of excess water.[4]

Workflow for Pinacol Ester Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow BoronicAcid R-B(OH)2 Bpin_Ester R-B(pin) BoronicAcid->Bpin_Ester Anhydrous Conditions Pinacol Pinacol Pinacol->Bpin_Ester Bpin_Ester_D R-B(pin) DEA_Intermediate R-B(DEA) Bpin_Ester_D->DEA_Intermediate Transesterification BoronicAcid_D R-B(OH)2 DEA Diethanolamine (DEA) DEA->DEA_Intermediate DEA_Intermediate->BoronicAcid_D Hydrolysis HCl Aqueous Acid (e.g., 0.1M HCl) HCl->BoronicAcid_D

Figure 1. General workflow for the protection of a boronic acid as a pinacol ester and its subsequent deprotection.

Protocol 1: Formation of a Phenylboronic Acid Pinacol Ester

This protocol describes a general method for the esterification of a boronic acid with pinacol under anhydrous conditions.

Materials:

  • Phenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or hexanes

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add phenylboronic acid and pinacol.

  • Add a sufficient volume of anhydrous toluene or hexanes to dissolve the reagents upon heating (e.g., 0.5 M concentration).

  • For reactions sensitive to water, equip the flask with a Dean-Stark trap pre-filled with the solvent.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting boronic acid.

  • Cool the reaction mixture to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • The crude pinacol ester can often be used without further purification. If necessary, purify by silica gel chromatography.

Protocol 2: Deprotection of an Alkylpinacolyl Boronate Ester via Diethanolamine (DEA) Adduct

Direct hydrolysis of pinacol esters can be sluggish and require harsh conditions. A milder, two-step protocol involving transesterification with diethanolamine followed by acid hydrolysis is often more effective, especially for alkyl boronates.[4][5]

Materials:

  • Alkylpinacolyl boronate ester (1.0 equiv)

  • Diethanolamine (DEA, 1.1 equiv)

  • Anhydrous diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Filtration apparatus

  • Magnetic stirrer and stir bar

Procedure: Step A: Transesterification with DEA

  • Dissolve the alkylpinacolyl boronate ester in anhydrous diethyl ether in a flask.

  • Add diethanolamine to the solution. A white precipitate of the DEA-boronate adduct should form within minutes.

  • Stir the suspension at room temperature for approximately 30 minutes, or until TLC analysis shows complete consumption of the starting ester.[5]

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and air dry.

Step B: Hydrolysis of the DEA Adduct

  • Suspend the collected DEA-boronate adduct in a biphasic mixture of an organic solvent (e.g., hexanes or diethyl ether) and 0.1 M aqueous HCl.

  • Stir vigorously for 20-30 minutes at room temperature.[4]

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.

The "Slow-Release" Champion: N-Methyliminodiacetic Acid (MIDA) Boronates

Developed by Burke and coworkers, N-methyliminodiacetic acid (MIDA) has emerged as a powerful protecting group that enables the "slow-release" of boronic acids, transforming previously unstable boronic acids into bench-stable, crystalline solids.[6][7]

Causality of Stability and Reactivity

MIDA forms a tridentate complex with the boronic acid, causing the boron center to rehybridize from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[8] This tetrahedral geometry, with a dative bond from the nitrogen atom to the boron's empty p-orbital, effectively "turns off" the boronic acid's reactivity under anhydrous cross-coupling conditions.[6][8][9] The MIDA group is remarkably stable to a wide range of reagents and silica gel chromatography, but is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to regenerate the active sp² boronic acid.[8][10]

Workflow for MIDA Boronate Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow BoronicAcid R-B(OH)2 MIDA_Boronate R-B(MIDA) BoronicAcid->MIDA_Boronate Anhydrous Dioxane, 70°C MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate MIDA_Boronate_D R-B(MIDA) BoronicAcid_D R-B(OH)2 MIDA_Boronate_D->BoronicAcid_D Mild Basic Hydrolysis Aq_Base Aqueous Base (e.g., 1M NaOH) Aq_Base->BoronicAcid_D G Start Molecule with R¹-B(MIDA) and R²-B(dan) Mid Molecule with R¹-B(OH)₂ and R²-B(dan) Start->Mid 1. Mild Base (e.g., NaHCO₃) [MIDA Cleavage] End Molecule with R¹-B(OH)₂ and R²-B(OH)₂ Mid->End 2. Strong Acid (e.g., aq. HCl) [dan Cleavage] G cluster_cycle Iterative Cross-Coupling Cycle Start Building Block 1 (Halide)-R¹-B(MIDA) Coupled Coupled Intermediate (Halide)-R²-R¹-B(MIDA) Start->Coupled Suzuki-Miyaura Coupling BB2 Building Block 2 (HO)₂B-R²-(Halide) BB2->Coupled Deprotected Deprotected Intermediate (Halide)-R²-R¹-B(OH)₂ Coupled->Deprotected MIDA Deprotection (aq. Base) Deprotected->Coupled Repeat with Next Building Block

Sources

The N,O-Dimethylhydroxylaminocarbonyl Group: A Linchpin for Orthogonal Synthesis Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complexity with Orthogonal Synthesis

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the ability to selectively modify one functional group in the presence of others is paramount. This principle of "orthogonality" in protecting group strategy allows for the sequential unmasking and reaction of specific sites within a complex molecule, avoiding a cascade of unintended side reactions.[1][2] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and, most importantly, removable under specific and mild conditions that leave other protecting groups and sensitive functionalities intact.[3]

This application note provides a detailed guide to the use of the N,O-dimethylhydroxylaminocarbonyl functional group, commonly known as the Weinreb amide, as a powerful tool in orthogonal synthesis. While renowned for its role in the controlled synthesis of ketones and aldehydes, its inherent stability and unique reactivity profile make it an exceptional protecting group for carboxylic acids, enabling chemists to navigate complex synthetic pathways with precision and efficiency.[4][5]

The Weinreb Amide: More Than Just a Precursor to Carbonyls

The N,O-dimethylhydroxylaminocarbonyl group, or Weinreb amide, was first introduced by Steven M. Weinreb and Steven Nahm in 1981 as a method to prevent the common problem of over-addition of organometallic reagents to carboxylic acid derivatives.[5] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists collapse and further reaction until a deliberate workup step, thus affording ketones or aldehydes in high yields.[5][6]

This inherent stability towards a broad range of nucleophiles and reaction conditions is precisely what makes the Weinreb amide an excellent candidate for a protecting group in an orthogonal synthesis strategy.[5] It can withstand conditions used for the manipulation of other functional groups protected by more labile groups, and can then be selectively cleaved to reveal the carboxylic acid or transformed into other functionalities.

Mechanism of Stability and Selective Cleavage

The remarkable stability of the Weinreb amide is attributed to the ability of the methoxy group to chelate the metal of the organometallic reagent or other Lewis acidic species, forming a stable five-membered ring intermediate.[5][7] This chelation prevents the expulsion of the N,O-dimethylhydroxylamide anion, which would otherwise lead to the formation of a highly reactive ketone intermediate susceptible to a second nucleophilic attack.

Diagram 1: Stabilization of the Tetrahedral Intermediate

Caption: Chelation stabilization of the tetrahedral intermediate in Weinreb amides.

The cleavage of the N,O-dimethylhydroxylaminocarbonyl group, or deprotection, is typically achieved through reductive methods that cleave the N-O bond. This selective transformation regenerates the corresponding amide, which can then be hydrolyzed to the carboxylic acid if desired. This reductive cleavage is orthogonal to many other protecting group removal strategies, such as acid- or base-labile groups.[8][9]

Application Notes and Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general and widely used method for the conversion of a carboxylic acid to the corresponding N,O-dimethylhydroxylaminocarbonyl derivative using a peptide coupling reagent.[10][11]

Materials:

  • Carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and the coupling agent (e.g., HATU, 1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the tertiary amine base (e.g., DIPEA, 2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

Causality Behind Experimental Choices:

  • The use of a hydrochloride salt of N,O-dimethylhydroxylamine is common due to its stability and ease of handling. The tertiary amine base is required to neutralize the HCl and to facilitate the coupling reaction.[10]

  • Peptide coupling reagents are efficient for amide bond formation under mild conditions, which is crucial for substrates with sensitive functional groups.

  • The aqueous workup is designed to remove the coupling byproducts and any unreacted starting materials.

Diagram 2: Workflow for Weinreb Amide Synthesis

G Start Carboxylic Acid + N,O-Dimethylhydroxylamine HCl Coupling Add Coupling Agent (e.g., HATU) Start->Coupling Base Add Base (e.g., DIPEA) at 0 °C Coupling->Base Reaction Stir at Room Temperature (2-12 h) Base->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Weinreb Amide Purification->Product

Caption: General workflow for the synthesis of Weinreb amides from carboxylic acids.

Protocol 2: Orthogonal Deprotection via Reductive Cleavage of the N-O Bond

This protocol details the selective removal of the N,O-dimethylhydroxylaminocarbonyl group in the presence of other common protecting groups using a mild reductive cleavage of the N-O bond.[8][9]

Materials:

  • Weinreb amide

  • Reducing agent (e.g., Samarium(II) iodide (SmI₂), or Sodium in alumina/silica gel)[8][9]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous potassium sodium tartrate solution for SmI₂)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure using Samarium(II) Iodide (SmI₂):

  • Prepare a solution of the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of SmI₂ in THF (0.1 M, 2.2 equiv) dropwise until a persistent deep blue or green color is observed.

  • Stir the reaction at -78 °C for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding amide.

Orthogonality and Compatibility:

The reductive cleavage of the N-O bond is compatible with a wide array of other protecting groups, demonstrating its orthogonal nature.

Protecting GroupStability to N-O Reductive Cleavage (SmI₂)
Benzyl (Bn) ethersStable
tert-Butyldimethylsilyl (TBS) ethersStable
Boc carbamatesStable
Fmoc carbamatesStable
Esters (e.g., methyl, ethyl)Generally stable, but can be reduced with excess SmI₂
AzidesCan be reduced

This orthogonality allows for the selective deprotection of the carboxylic acid (via the Weinreb amide) while leaving other protected functionalities untouched, a critical advantage in complex molecule synthesis.[1] For instance, in carbohydrate chemistry, the N,O-dimethylhydroxylaminocarbonyl group can serve as an anomeric protecting group that is stable to various manipulations on other parts of the sugar molecule and can be selectively cleaved.[1]

Field-Proven Insights and Troubleshooting

  • Incomplete Weinreb Amide Formation: If the reaction stalls, adding an additional portion of the coupling agent and base can often drive the reaction to completion. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the coupling agent and the activated carboxylic acid.

  • Side Reactions During Reductive Cleavage: Over-reduction can sometimes be an issue, especially with prolonged reaction times or excess reducing agent. Careful monitoring of the reaction is crucial. For sensitive substrates, alternative, milder reducing agents or photoredox catalysis can be explored.[6]

  • Purification Challenges: The N,O-dimethylhydroxylamine byproduct from the cleavage reaction is water-soluble and can typically be removed during the aqueous workup. However, if purification of the resulting amide is difficult, converting it directly to the carboxylic acid by hydrolysis may simplify the purification process.

Conclusion

The N,O-dimethylhydroxylaminocarbonyl functional group, in the form of the Weinreb amide, is a versatile and robust tool for the synthetic chemist. Its exceptional stability to a wide range of reagents, coupled with its selective cleavage under reductive conditions, establishes it as a valuable orthogonal protecting group for carboxylic acids. By incorporating the Weinreb amide into a synthetic strategy, researchers can achieve a higher level of control and efficiency in the construction of complex molecules, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611–1626. [Link]

  • Mohammed, S. A., & Khalid, M. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-213. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Dasgupta, S., & Nitz, M. (2011). Use of N,O-dimethylhydroxylamine as an anomeric protecting group in carbohydrate synthesis. The Journal of organic chemistry, 76(6), 1918–1921. [Link]

  • O'Donoghue, A. C., & Overman, L. E. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis, 12(16), 10046–10056. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 2103, 3-21. [Link]

  • ChemRxiv. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. [Link]

  • Nishikubo, R., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 199. [Link]

  • ResearchGate. (2017). Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ResearchGate. (2011). Use of lithium N, O-dimethylhydroxylamide as an efficient in situ protecting agent for aromatic aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Slanina, T., & König, B. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(10), 2463. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(3), 3997–4003. [Link]

  • ResearchGate. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PubMed. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • ResearchGate. (2011). Use of N,O-Dimethylhydroxylamine As an Anomeric Protecting Group in Carbohydrate Synthesis. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • ACS Publications. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ACS Publications. (2007). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • Preprints.org. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

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Application Note: A High-Throughput Screening Strategy for Identifying Serine Protease Inhibitors Using a 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid-Based Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Serine proteases represent a large and functionally diverse family of enzymes that are critical targets in drug discovery for a multitude of diseases. Boronic acids have emerged as a "privileged scaffold" for inhibiting these enzymes due to their unique ability to form a reversible, covalent bond with the active site serine residue. This application note details a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel serine protease inhibitors. We focus on the strategic use of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid as a foundational fragment. This compound features a boronic acid "warhead" for covalent interaction and a stable Weinreb amide moiety that serves as a versatile chemical handle for library development and may contribute to target binding. The described protocol is optimized for a 384-well plate format, incorporating essential quality control metrics like the Z'-factor to ensure data reliability and facilitate the identification of potent and selective lead compounds.

Introduction: The Scientific Rationale

Serine Proteases as High-Value Drug Targets

Serine proteases are enzymes that cleave peptide bonds in proteins. A highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site is responsible for this hydrolytic activity.[1] These enzymes are integral to a vast range of physiological processes, including digestion, blood coagulation, inflammation, and immune response.[1] Consequently, dysregulation of serine protease activity is implicated in numerous pathologies such as cancer, autoimmune disorders, and viral infections, making them a major focus for therapeutic intervention.[1][2]

Boronic Acids: A Privileged Scaffold for Serine Protease Inhibition

Boron-containing compounds, particularly boronic acids, have gained immense traction in medicinal chemistry.[3][4] Their success is exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade®).[4][5] The utility of the boronic acid functional group stems from the empty p-orbital on the boron atom, which is highly electrophilic. This allows it to be attacked by the nucleophilic hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin) in the enzyme's active site. This interaction forms a stable, tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis, resulting in potent and reversible inhibition.[6]

This compound: A Versatile Fragment

The specific compound of interest, this compound (CAS 179055-26-6), is an exemplary starting point for a fragment-based drug discovery campaign.[7][8] It possesses two key features:

  • The Boronic Acid "Warhead": This group directly targets the catalytic serine, serving as the anchor for enzyme inhibition.

  • The Weinreb Amide "Handle": The N,O-dimethylhydroxylaminocarbonyl group, known as a Weinreb-Nahm amide, is a highly stable functional group.[9][10] It is generally unreactive towards many nucleophiles but can be strategically manipulated in medicinal chemistry synthesis to build larger, more complex molecules.[9][11] This provides a perfect vector for library diversification while minimizing off-target reactivity.

Principle of the High-Throughput Screening Assay

The screening protocol is based on a fluorescence resonance energy transfer (FRET) or a simple fluorogenic substrate cleavage assay. A model serine protease, such as trypsin, is used to demonstrate the principle. The enzyme cleaves a synthetic peptide substrate that is conjugated to a fluorophore and a quencher (or simply a non-fluorescent peptide that releases a fluorophore upon cleavage). In the uncleaved state, the fluorescence is low. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. A potential inhibitor will block this cleavage, keeping the fluorescence signal low.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_outcomes Possible Outcomes Compound 1. Dispense Compound (e.g., 4-(N,O-...)phenylboronic acid) Enzyme 2. Add Serine Protease Compound->Enzyme in 384-well plate Incubate 3. Pre-incubation (Compound + Enzyme) Enzyme->Incubate Substrate 4. Add Fluorogenic Substrate Reader 5. Read Fluorescence (Kinetic or Endpoint) Substrate->Reader No_Inhibition No Inhibition: Substrate Cleaved => HIGH Fluorescence Reader->No_Inhibition Inhibition Inhibition: Substrate Intact => LOW Fluorescence Reader->Inhibition Incubate->Substrate

Caption: High-Throughput Screening (HTS) workflow for identifying serine protease inhibitors.

Materials and Methods

Reagents and Materials
ReagentRecommended SupplierNotes
This compoundVariousCAS: 179055-26-6. Use as a positive control and library fragment.[]
Trypsin from bovine pancreasSigma-AldrichModel serine protease.
Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochlorideSigma-AldrichFluorogenic substrate for Trypsin.[13]
Tris-HClThermo Fisher Sci.Buffer component.
CaCl₂Sigma-AldrichTrypsin requires calcium for stability and activity.
DMSO, AnhydrousSigma-AldrichFor compound solubilization.
384-well black, flat-bottom platesCorningLow-volume, opaque plates are essential for fluorescence assays.
Preparation of Stock Solutions
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Filter sterilize and store at 4°C.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C.

  • Enzyme Stock (Trypsin): Prepare a 1 mg/mL stock solution in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 2X final concentration) in cold Assay Buffer. Keep on ice.

  • Substrate Stock: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C. Immediately before use, dilute to the final working concentration (e.g., 4X final concentration) in Assay Buffer.

HTS Assay Protocol (384-well format)
  • Compound Plating (50 nL): Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (from a 10 mM DMSO stock) and controls into the wells of a 384-well plate.[13]

    • Negative Control: 50 nL of 100% DMSO (represents 0% inhibition).

    • Positive Control: 50 nL of a known trypsin inhibitor or a high concentration of the title compound (represents 100% inhibition).

  • Enzyme Addition (10 µL): Add 10 µL of 2X working concentration of Trypsin solution to all wells. The final enzyme concentration should be optimized to yield a linear reaction rate for the duration of the assay.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for covalent inhibitors.

  • Reaction Initiation (10 µL): Add 10 µL of 2X working concentration of the fluorogenic substrate to all wells to start the reaction. The final volume will be 20 µL.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader (e.g., Tecan, BMG Labtech). Read the kinetic progress of the reaction for 15-30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RFU_compound - RFU_background) / (RFU_DMSO - RFU_background)) Where RFU is the Relative Fluorescence Unit.

  • HTS Quality Metrics: For a successful HTS campaign, assay quality must be rigorously monitored.[14] The Z'-factor is the gold standard for this. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • max = DMSO control (low signal)

    • min = Positive control (high signal)

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.

  • IC₅₀ Determination: For active compounds ("hits"), perform a dose-response experiment with serial dilutions of the compound. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Data & Expected Results

Assay Validation

The following table represents typical data from a validation plate used to calculate the Z'-factor.

Control TypeNMean RFUStd. Dev. (SD)
Negative (DMSO)1650,0002,500
Positive (Inhibitor)162,500300

Using this data, the calculated Z'-factor = 0.72 , indicating a highly robust and reliable assay suitable for HTS.

Inhibition of Trypsin

This compound is expected to show dose-dependent inhibition of trypsin. A typical result from an IC₅₀ determination is shown below.

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.185.1
3.755.3
1.220.1
0.45.6

From this data, a fitted curve would yield an IC₅₀ value of approximately 3.3 µM . This demonstrates that the compound is a moderately potent inhibitor and a valid starting point for optimization.

Mechanism of Inhibition

The boronic acid moiety is the pharmacophore responsible for inhibition. It accepts the lone pair of electrons from the catalytic serine's hydroxyl group, forming a reversible covalent tetrahedral intermediate. This complex is stabilized by interactions within the enzyme's active site, effectively blocking substrate access.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a key building block featuring a Weinreb amide moiety, is of significant interest in medicinal chemistry and process development. Its derivatives are precursors to a wide array of functionalized ketones, which are integral components of many active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the scale-up synthesis of derivatives from this versatile starting material. We delve into the strategic considerations for process optimization, detailed, scalable protocols for Suzuki-Miyaura cross-coupling reactions, and robust methods for purification and analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, efficiency and control are paramount. The title compound, also known as 4-borono-N-methoxy-N-methylbenzamide, offers a unique combination of functionalities that address these needs directly.[1][]

  • The Boronic Acid Handle: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is celebrated for its mild conditions, functional group tolerance, and commercial availability of a vast library of coupling partners, making it a favored method for constructing C-C bonds in industrial settings.[5]

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide, or Weinreb amide, is a highly valued precursor for the synthesis of ketones.[6][7] Its key advantage lies in its reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate.[8][9] This intermediate resists the common problem of over-addition, cleanly collapsing to the desired ketone upon workup, thus avoiding the formation of tertiary alcohol byproducts.[7]

The strategic integration of these two functionalities into a single molecule provides a powerful platform for convergent synthesis, allowing for the late-stage introduction of molecular complexity. This guide will focus on the scale-up of a representative Suzuki-Miyaura coupling reaction to produce a biaryl Weinreb amide, a common motif in drug discovery.

Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary transformation for generating derivatives from this compound on a large scale is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][10]

Mechanistic Considerations for Scale-Up

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimization at scale. The cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated and is often the rate-determining step. The base activates the boronic acid, forming a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

For large-scale operations, minimizing catalyst loading, ensuring efficient mass transfer, and preventing catalyst deactivation (e.g., formation of palladium black) are critical economic and practical considerations.[11]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl Weinreb amide derivative.

G cluster_0 Reaction Setup cluster_1 Catalysis & Reaction cluster_2 Workup & Purification A Charge Reactor: - 4-(Weinreb Amide)phenylboronic Acid - Aryl Halide (Ar-X) - Solvent (e.g., Toluene/Water) B Inert Atmosphere: Purge with N2 or Ar A->B C Add Base: (e.g., K2CO3, K3PO4) B->C D Add Pd Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) C->D E Heat to Reaction Temp (e.g., 80-100 °C) D->E F Monitor Reaction (HPLC, TLC) E->F G Cool & Quench F->G H Phase Separation G->H I Aqueous Wash H->I J Crystallization / Chromatography I->J K Isolate & Dry Product J->K L Final Biaryl Weinreb Amide K->L

Caption: High-level workflow for Suzuki coupling scale-up.

Detailed Protocol: Scale-Up Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-yl-(N-methoxy-N-methyl)carboxamide

This protocol details the synthesis of a representative biaryl derivative on a 100-gram scale.

Materials and Equipment
Reagent/MaterialCAS No.M.W.AmountMolesEq.
This compound179055-26-6209.01100.0 g0.4781.0
4-Bromoanisole104-92-7187.0498.0 g0.5241.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50.54 g0.00240.005
SPhos (Ligand)657408-07-6410.52.0 g0.00480.01
Potassium Carbonate (K₂CO₃)584-08-7138.21198.0 g1.433.0
Toluene108-88-392.141000 mL--
Deionized Water7732-18-518.02300 mL--

Equipment: 3L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet; heating/cooling circulator; separation funnel (or reactor design allowing for phase cuts); filtration apparatus; vacuum oven.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood. Aryl halides can be irritants.[12] Boronic acids can be irritating to the skin, eyes, and respiratory tract.[13]

  • Solvent Safety: Toluene is flammable and toxic. Ensure the reaction is performed away from ignition sources and with adequate ventilation.

  • Pressure: Never heat a sealed vessel. Ensure the reaction setup is vented through a condenser.

Step-by-Step Protocol
  • Reactor Charging: Charge the 3L jacketed reactor with this compound (100.0 g), 4-bromoanisole (98.0 g), potassium carbonate (198.0 g), and toluene (1000 mL).

  • Inerting: Begin overhead stirring at ~150 RPM. Purge the reactor headspace with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Catalyst Preparation: In a separate flask, dissolve the Palladium(II) Acetate (0.54 g) and SPhos (2.0 g) in a small amount of toluene (~50 mL). This pre-formation of the active catalyst can improve reaction consistency.

  • Reaction Initiation: Add the catalyst solution to the reactor, followed by the deionized water (300 mL).

  • Heating and Monitoring: Heat the reactor jacket to achieve an internal temperature of 85-90 °C. Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by HPLC or TLC. The reaction is typically complete within 6-12 hours.

  • Workup - Cooling and Phase Separation: Once the reaction is complete (consumption of starting boronic acid), cool the reactor to room temperature. Stop the stirrer and allow the phases to separate. Drain the lower aqueous layer.

  • Washing: Add 500 mL of deionized water to the reactor, stir for 15 minutes, then stop and separate the aqueous layer. Repeat this wash step one more time.

  • Solvent Removal: Concentrate the organic (toluene) layer under reduced pressure to a thick oil or slurry.

  • Crystallization/Purification: Add a suitable recrystallization solvent (e.g., isopropanol or ethyl acetate/heptane mixture) and heat to dissolve. Cool slowly to induce crystallization. This step is critical for removing inorganic salts and catalyst residues.[14] For challenging purifications, chromatography on silica gel may be necessary, though crystallization is preferred for scale-up.[14]

  • Isolation and Drying: Filter the crystallized product, wash the cake with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results
  • Yield: 110-125 g (75-85%)

  • Purity (by HPLC): >98%

  • Appearance: White to off-white solid

Analytical Methods for Process Control

Robust analytical methods are essential for monitoring reaction progress and ensuring final product quality.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for reaction monitoring and purity assessment. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.[15][16]

  • Post-Column Derivatization: For selective detection of boronic acids in complex mixtures, an online HPLC method involving post-column reaction with alizarin can be employed, which forms a fluorescent complex.[17][18] This is particularly useful for tracking the disappearance of the starting material.

G cluster_0 HPLC System cluster_1 Post-Column Reaction cluster_2 Detection A HPLC Column (e.g., C18) B Mobile Phase (e.g., ACN/H2O) C Mixing Tee B->C E Reaction Coil (Heated) C->E D Reagent Pump: Alizarin Solution D->C F Fluorescence Detector E->F H Selective Signal F->H G Analyte Elution G->A

Caption: Workflow for selective boronic acid analysis via HPLC.

Troubleshooting and Field-Proven Insights

  • Problem: Stalled Reaction or Low Conversion.

    • Cause: Inefficient catalyst activity or poor mass transfer.

    • Solution: Ensure the inert atmosphere is maintained. Check the quality of the base and solvents. Increase stirring speed to improve mixing between the organic and aqueous phases. A different ligand or palladium source might be required for particularly challenging substrates.

  • Problem: Formation of Homocoupling Byproducts.

    • Cause: This occurs when two molecules of the boronic acid (forming a biboronic species) or two molecules of the aryl halide couple.[11]

    • Solution: This is often related to the catalyst or reaction conditions. Ensure slow, controlled addition of the catalyst. Running the reaction at a slightly lower temperature may also mitigate this side reaction.

  • Problem: Difficult Purification.

    • Cause: Residual palladium or tightly bound impurities.

    • Solution: A post-reaction treatment with a scavenger (e.g., activated carbon, silica-bound thiols) can help remove residual palladium. For purification of boronic acids, an acid-base extraction can be effective, where the boronic acid is extracted into a basic aqueous phase, washed, and then re-acidified to precipitate the pure product.[19][20]

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. Organic Chemistry Portal.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • How to purify boronic acids/boronate esters?.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source not specified].
  • Process for purification of boronic acid and its derivatives.
  • Synthesis of Weinreb and their Deriv
  • SAFETY D
  • Synthesis of Weinreb amides by the aminocarbonylation of aryl iodides a.
  • Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Northeastern University.
  • Technical Support Center: Post-Reaction Purific
  • Weinreb ketone synthesis. Wikipedia.
  • Recent Developments in Weinreb Synthesis and Their Applications.
  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)
  • SAFETY D
  • Purification of boronic acids? : r/chemistry. Reddit.
  • SAFETY D
  • Microwave-Assisted Synthesis of Weinreb and MAP Aryl Amides via Pd-Catalyzed Heck Aminocarbonylation Using Mo(CO)6 or W(CO)6.
  • SAFETY D
  • Recent Developments in Weinreb Synthesis and their Applic
  • 4-[(DIMETHYLAMINO)
  • This compound. Lead Sciences.
  • This compound(contains varying amounts of Anhydride). [Source not specified].
  • CAS 179055-26-6 this compound. BOC Sciences.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • 4-(Dimethylamino)phenylboronic acid. Chem-Impex.
  • Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. MDPI.

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Application Note: High-Resolution ¹H and ¹³C NMR Analysis for Reaction Monitoring of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the real-time analysis of reaction mixtures containing 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial building block in contemporary organic synthesis, particularly for the preparation of Weinreb amides from arylboronic acids, monitoring the consumption of this reagent and the formation of products is paramount for process optimization and yield maximization. This note offers researchers, chemists, and drug development professionals a robust framework, from sample preparation to spectral interpretation, ensuring data integrity and reproducibility.

Introduction: The Synthetic Importance and Analytical Challenge

This compound is a bifunctional molecule of significant interest in medicinal and process chemistry. It uniquely combines a boronic acid moiety, renowned for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, with a Weinreb amide precursor. The Weinreb amide is a highly valued functional group that allows for the synthesis of ketones from organometallic reagents without the common problem of over-addition, a testament to the stability of its tetrahedral intermediate.[1][2]

The dual reactivity of this molecule makes it a versatile synthon, but also introduces complexity in reaction monitoring. NMR spectroscopy stands out as the premier analytical technique for this challenge. Its non-invasive nature and ability to provide detailed structural and quantitative information in real-time make it indispensable for tracking reactant consumption, product formation, and the emergence of any byproducts.[3] This guide explains the causality behind our recommended protocols to ensure scientifically sound and reproducible analyses.

Structural Features and Predicted NMR Signatures

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The key NMR-active nuclei (¹H and ¹³C) in this compound will produce characteristic signals based on their chemical environment.

molecular_structure cluster_main This compound C1 C C2 CH C1->C2 W C(=O)N(CH₃)OCH₃ C1->W C3 CH C2->C3 C4 C C3->C4 C5 CH C4->C5 B B(OH)₂ C4->B C6 CH C5->C6 C6->C1

Figure 1. Key structural components of the target molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct regions:

  • Aromatic Region (δ 7.5 - 8.2 ppm): The 1,4-disubstituted phenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield than the protons ortho to the boronic acid.

  • N-Methyl (N-CH₃) Signal (δ ~3.7 ppm): The protons of the N-methyl group are expected to appear as a sharp singlet. Data from N,O-dimethylhydroxylamine hydrochloride shows a signal at 3.71 ppm.[4]

  • O-Methyl (O-CH₃) Signal (δ ~3.3 ppm): The O-methyl protons, being slightly more shielded, will also be a singlet but upfield from the N-methyl signal, predicted around 3.27 ppm.[4]

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and their signal is often broad due to chemical exchange with trace water in the solvent. The chemical shift can vary significantly, and the signal may not be suitable for reliable integration.

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides complementary information:

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the δ 165-170 ppm range.

  • Aromatic Carbons: Four signals are expected in the δ 125-140 ppm region. The ipso-carbon attached to the boron atom (C-B) can be broadened due to the quadrupolar nature of the boron nucleus (¹¹B, I=3/2), sometimes rendering it undetectable.

  • N-Methyl Carbon (N-CH₃): Expected around δ 60-62 ppm.

  • O-Methyl Carbon (O-CH₃): Expected around δ 32-35 ppm.

Table 1: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) *

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Aromatic CH (ortho to C=O)7.9 - 8.2~135Doublet (d)
Aromatic CH (ortho to B)7.6 - 7.9~130Doublet (d)
Aromatic C (ipso to C=O)-~132-
Aromatic C (ipso to B)-~130 (may be broad)-
Carbonyl (C=O)-165 - 170-
N-CH₃~3.7~61Singlet (s)
O-CH₃~3.3~34Singlet (s)

*Predicted values are based on data for structurally similar compounds such as 4-carboxyphenylboronic acid and N,O-dimethylhydroxylamine.[4] Solvent: DMSO-d₆.

Experimental Design and Protocols

Protocol for NMR Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-resolution, artifact-free spectra. The choice of solvent must ensure solubility of all reaction components while minimizing signal overlap. An internal standard is essential for accurate quantification.

  • Aliquot Extraction: At specified time intervals, carefully extract a representative aliquot (e.g., 50-100 µL) from the vigorously stirred reaction mixture.

  • Quenching (if necessary): If the reaction is rapid, immediately quench the aliquot in a vial containing a small volume of cold deuterated solvent to halt the reaction.

  • Solvent Selection: Use a deuterated solvent that dissolves all reactants and products. DMSO-d₆ is often a good first choice for its broad solvency. CDCl₃ can also be used, but solubility should be verified.

  • Internal Standard: Add a precise volume of a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) to the NMR tube. The standard should be inert to the reaction conditions and have a singlet signal in a clear region of the ¹H NMR spectrum.

  • Sample Transfer: Add the quenched aliquot to the NMR tube containing the internal standard and deuterated solvent, ensuring the final volume is sufficient (typically ~0.6 mL).

  • Homogenization: Cap the NMR tube and invert several times to ensure a homogeneous solution.

Protocol for NMR Data Acquisition

Rationale: The acquisition parameters are chosen to balance signal-to-noise ratio, resolution, and experiment time, while ensuring the data is quantitative.

Table 2: Recommended Acquisition Parameters for a 400 MHz Spectrometer

Parameter¹H NMR¹³C NMRCausality and Justification
Pulse Programzg30zgpg30A 30° pulse angle reduces saturation effects, and a longer relaxation delay ensures full T1 relaxation for accurate ¹H integration. Proton decoupling (pg) in ¹³C simplifies the spectrum.
Spectral Width-2 to 12 ppm-10 to 180 ppmEncompasses all expected signals for reactants and products.
Acquisition Time (AQ)≥ 3.0 s≥ 1.0 sProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (D1)5 x T1 (min. 5s for quantitative)2.0 sCrucial for quantitative ¹H NMR to allow full magnetization recovery between scans.
Number of Scans (NS)8 - 16256 - 1024Balances the need for good signal-to-noise with the desire for rapid time-point analysis.

Data Analysis and Reaction Monitoring Workflow

The primary goal of the analysis is to determine the extent of the reaction by measuring the relative concentrations of the starting material and product(s) over time.

workflow cluster_flow Quantitative Reaction Monitoring Workflow A Acquire Time-Point Spectrum (with Internal Standard) B Phase and Baseline Correction A->B C Calibrate Spectrum to Internal Standard Signal B->C D Integrate Signals: - Internal Standard (IS) - Starting Material (SM) - Product (P) C->D E Calculate Molar Ratios: - [SM] relative to [IS] - [P] relative to [IS] D->E F Plot Concentration vs. Time E->F G Determine Reaction Kinetics and Endpoint F->G

Figure 2. Step-by-step workflow for quantitative NMR data analysis.

Calculation of Reactant Conversion:

  • Identify a well-resolved signal for the starting material (e.g., the N-CH₃ singlet) and a well-resolved signal for a key product.

  • Normalize the integrals of these signals to the integral of the internal standard.

  • Calculate the conversion percentage at time t using the formula:

    Conversion (%) = [Normalized Integral of Product at t] / ([Normalized Integral of Starting Material at t=0]) x 100

Self-Validation and Trustworthiness

To ensure the integrity of the analysis, the following self-validating checks should be performed:

  • Internal Standard Stability: The absolute integral of the internal standard should remain constant across all time points. A significant fluctuation may indicate sample preparation errors or instrument instability.

  • Mass Balance: Where possible, the sum of the molar concentrations of the starting material and the product should remain constant throughout the reaction, relative to the internal standard.

  • Consistency of Chemical Shifts: The chemical shifts of non-reacting moieties within the molecules should remain consistent, confirming the stability of the sample's chemical environment (e.g., pH).

By adhering to these detailed protocols and validation checks, researchers can confidently employ ¹H and ¹³C NMR spectroscopy for the rigorous analysis of reactions involving this compound, leading to more efficient and well-understood chemical processes.

References

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.Royal Society of Chemistry.
  • Supporting Information - Theranostics.Theranostics.
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Boron Molecular. Available at: [Link]

  • Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. ACS Publications. Available at: [Link]

  • 4-Carboxyphenylboronic Acid. PubChem. Available at: [Link]

  • N,O-Dimethylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing. Available at: [Link]

  • N,O-Dimethylhydroxylamine. ATB (Automated Topology Builder). Available at: [Link]

  • ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 4-Carboxyphenylboronic acid. HELIX Chromatography. Available at: [Link]

  • 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester. PubChem. Available at: [Link]

  • Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available at: [Link]

  • Strange 1H-NMR signals/signal ratio. Chemistry Stack Exchange. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you navigate the intricacies of this reaction and minimize the formation of common byproducts.

The this compound, featuring a Weinreb amide moiety, is an invaluable reagent for the synthesis of biaryl ketones. However, the electron-withdrawing nature of the Weinreb amide can predispose the boronic acid to certain side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki coupling reaction?

A1: The two most prevalent byproducts are the result of protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This leads to the formation of N-methoxy-N-methylbenzamide. The electron-withdrawing effect of the Weinreb amide can make the ipso-carbon more susceptible to protonolysis, especially under certain conditions.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 4,4'-bis(N,O-dimethylhydroxylaminocarbonyl)biphenyl. This occurs when two molecules of the boronic acid couple with each other. The presence of oxygen and certain palladium (II) species can promote this undesired pathway.[2][3]

Q2: I am observing a significant amount of N-methoxy-N-methylbenzamide in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of N-methoxy-N-methylbenzamide is a clear indication of protodeboronation. This is often exacerbated by:

  • Excessive base and water: Strong bases in aqueous media can accelerate the rate of protodeboronation.[4]

  • High temperatures and long reaction times: These conditions can provide the necessary energy for the C-B bond cleavage.

  • Inefficient catalytic cycle: If the desired cross-coupling is slow, the competing protodeboronation pathway can become more significant.

To minimize protodeboronation, consider the strategies outlined in the troubleshooting section below, such as using milder bases, anhydrous conditions, or a more active catalyst system to accelerate the desired reaction.

Q3: My main byproduct is a high-molecular-weight species that I suspect is the homocoupled dimer. What are the key factors promoting its formation?

A3: Homocoupling is primarily driven by:

  • Presence of oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.

  • Palladium (II) precatalysts: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can promote homocoupling.

  • Slow transmetalation: If the transfer of the aryl group from boron to palladium is slow, it can provide an opportunity for the boronic acid to undergo homocoupling.

Rigorous degassing of solvents and the use of a Pd(0) source or an efficient precatalyst system are crucial to suppress this side reaction.

Q4: Is the Weinreb amide functional group stable under typical Suzuki coupling conditions?

A4: The N-methoxy-N-methyl amide (Weinreb amide) is generally a robust functional group and is compatible with a wide range of reaction conditions, including those typically employed in Suzuki-Miyaura couplings.[5] It is stable to the basic conditions and the palladium catalysts used. However, extremely harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) should be approached with caution, as with any functionalized substrate.

Troubleshooting Guide

This section provides a systematic approach to troubleshoot common issues encountered during the Suzuki coupling of this compound.

Issue 1: High Levels of Protodeboronation Byproduct

If you are observing significant formation of N-methoxy-N-methylbenzamide, the following strategies can be employed.

Caption: A workflow to diagnose and resolve high protodeboronation.

Detailed Strategies to Counter Protodeboronation:

  • Choice of Base: The base plays a critical role in the activation of the boronic acid for transmetalation. However, strong bases can also promote protodeboronation.

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] These bases are often effective in promoting the catalytic cycle while minimizing the undesired C-B bond cleavage.

  • Solvent System: Water is the primary proton source for protodeboronation.

    • Recommendation: If feasible for your substrates, switching to anhydrous reaction conditions can significantly suppress this side reaction. Use thoroughly dried solvents (e.g., toluene, dioxane, THF) and ensure all reagents are anhydrous.

  • Catalyst and Ligand Selection: A highly active catalyst system can accelerate the desired cross-coupling, outcompeting the slower protodeboronation pathway.

    • Recommendation: For electron-deficient boronic acids, consider using palladium catalysts with bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands promote the key steps of the catalytic cycle.

Issue 2: Significant Formation of Homocoupling Byproduct

The presence of 4,4'-bis(N,O-dimethylhydroxylaminocarbonyl)biphenyl suggests that homocoupling is a competing process.

Caption: A workflow to diagnose and resolve high homocoupling.

Detailed Strategies to Counter Homocoupling:

  • Exclusion of Oxygen: Oxygen is a known promoter of the oxidative homocoupling of boronic acids.

    • Protocol: It is imperative to thoroughly degas all solvents prior to use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 20-30 minutes or by using several freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert atmosphere.[2]

  • Choice of Palladium Source: The oxidation state of the initial palladium species can influence the extent of homocoupling.

    • Recommendation: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step which, if inefficient, can leave reactive Pd(II) species that promote homocoupling. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the reaction conditions are conducive to its rapid reduction to Pd(0).

  • Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction.

    • Protocol: Prepare a solution of the this compound in the reaction solvent and add it slowly via a syringe pump to the reaction mixture containing the aryl halide, base, and catalyst at the reaction temperature.

Recommended Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.

Protocol 1: General Conditions with a Mild Base

This protocol is a good starting point for a wide range of aryl bromides and aims to minimize protodeboronation by using a milder base.

Reagents and Materials:

Reagent/MaterialAmount (equivalents)
Aryl Bromide1.0
This compound1.2
Potassium Carbonate (K₂CO₃)2.0
Pd(PPh₃)₄0.05
1,4-Dioxane/Water4:1 mixture

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions for Highly Susceptible Substrates

This protocol is recommended when protodeboronation is a persistent issue.

Reagents and Materials:

Reagent/MaterialAmount (equivalents)
Aryl Bromide1.0
This compound1.2
Potassium Phosphate (K₃PO₄)2.0
Pd₂(dba)₃0.025
SPhos0.1
Anhydrous Toluene-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol) to a flame-dried vial equipped with a stir bar.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol) and SPhos (0.1 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

References

  • Oldridge, M. A., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(40), 14039–14042. [Link]

  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Chemist Ai. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Chemist Ai. [Link]

  • Melvin, P. R., et al. (2019). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 141(45), 18036–18041. [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2445-2453. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(40), 14039-14042. [Link]

Sources

preventing deboronation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and utilizing this valuable synthetic intermediate. Our focus is to provide in-depth, field-proven insights into preventing, diagnosing, and solving the common challenge of deboronation, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Introduction: Understanding the Deboronation Challenge

This compound is a specialized arylboronic acid where the phenyl ring is substituted with a Weinreb amide moiety. This functional group is a powerful tool in organic synthesis, often used for the preparation of ketones. However, like many arylboronic acids, this compound is susceptible to deboronation—the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom. This undesired side reaction can lead to reduced yields in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), formation of impurities that complicate purification, and inaccurate quantitative analyses.

The stability of the C-B bond in arylboronic acids is highly dependent on the electronic nature of the substituents on the aromatic ring, as well as the reaction conditions employed. The Weinreb amide at the para-position of the phenyl ring in your compound of interest acts as an electron-withdrawing group, which can influence the propensity for deboronation. This guide will provide a comprehensive framework for understanding and mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

A1: Deboronation, specifically protodeboronation, is a chemical reaction where a proton replaces the boronic acid group on an aromatic ring[1]. This is a significant issue in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, as it consumes your starting material and reduces the yield of the desired product[1]. The resulting deboronated byproduct can also be difficult to separate from the target molecule, complicating purification.

Q2: What factors typically cause deboronation of arylboronic acids?

A2: The propensity for deboronation is influenced by several factors:

  • pH: Both acidic and basic conditions can promote deboronation. Base-catalyzed protodeboronation is a common issue in Suzuki-Miyaura reactions, which often employ basic conditions to activate the boronic acid for transmetalation[2].

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.

  • Solvent: The choice of solvent, particularly the presence of water, can play a significant role in protodeboronation.

  • Catalyst System: The palladium catalyst and ligands used in cross-coupling reactions can also influence the rate of deboronation.

  • Atmosphere: The presence of oxygen can also promote deboronation pathways[3].

Q3: How does the Weinreb amide substituent on my specific boronic acid affect its stability?

A3: The N,O-dimethylhydroxylaminocarbonyl (Weinreb amide) group is generally considered to be electron-withdrawing. Arylboronic acids with electron-withdrawing substituents can be susceptible to deboronation, particularly under basic conditions[4]. While the Weinreb amide is a valuable functional group for subsequent synthetic transformations, its electron-withdrawing nature may increase the lability of the C-B bond in your compound. However, it's also possible that the oxygen and nitrogen atoms of the Weinreb amide could chelate to the boron atom or the metal catalyst in a way that influences stability, though this is less commonly reported for para-substituted systems.

Q4: How can I detect and quantify the extent of deboronation in my sample or reaction mixture?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the boronic acid starting material, the desired product, and the deboronated byproduct. A reversed-phase method with UV detection is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the arylboronic acid and the appearance of new signals for the deboronated arene. ¹¹B NMR can also be a useful tool for observing the boron-containing species in your reaction[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confident identification of the deboronated species.

Troubleshooting Guide: Diagnosing and Solving Deboronation Issues

This section provides a structured approach to troubleshooting experiments where deboronation is suspected to be a problem.

Initial Diagnosis
  • Unexpectedly low yields in Suzuki-Miyaura coupling: If you are obtaining low yields of your desired biaryl product, deboronation of the starting material is a prime suspect.

  • Identification of a major byproduct: If you observe a significant byproduct with a mass corresponding to the loss of the B(OH)₂ group and the gain of a proton, this is strong evidence of deboronation.

  • Inconsistent reaction outcomes: If you are experiencing poor reproducibility in your reactions, the stability of the boronic acid under your standard conditions may be variable.

Visualizing the Problem: The Protodeboronation Pathway

The following diagram illustrates the general base-catalyzed protodeboronation pathway, a common side reaction in Suzuki-Miyaura couplings.

G A Arylboronic Acid (Ar-B(OH)₂) B Boronate Species (Ar-B(OH)₃⁻) A->B + Base C Transition State B->C + H₂O D Deboronated Arene (Ar-H) C->D G Boric Acid (B(OH)₃) C->G E Base (e.g., OH⁻) E->A F Water (H₂O) F->B

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Strategic Solutions to Mitigate Deboronation
Problem Area Underlying Cause Recommended Solution & Rationale
Reaction Conditions Harsh Basicity: Strong bases (e.g., NaOH, KOH) and high concentrations can accelerate deboronation.Use Milder Bases: Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient basicity for the catalytic cycle while minimizing protodeboronation.
High Temperature: Elevated temperatures increase the rate of all reactions, including undesired deboronation.Optimize Temperature: Screen lower reaction temperatures (e.g., 60-80 °C) to find a balance between a reasonable reaction rate for the coupling and minimal deboronation.
Presence of Protic Solvents: Water is often necessary for Suzuki couplings but is also the proton source for protodeboronation.Solvent System Modification: Use a mixed solvent system with a lower proportion of water (e.g., dioxane/water 4:1). Ensure solvents are properly degassed to remove oxygen.
Reagent Stability Inherent Instability of the Boronic Acid: The electron-withdrawing nature of the Weinreb amide may make the C-B bond more susceptible to cleavage.Convert to a More Stable Boronate Ester: Consider converting the boronic acid to its pinacol ester or a more stable N-methyliminodiacetic acid (MIDA) boronate. These derivatives are often more robust and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions[6][7].
Catalyst System Slow Transmetalation: If the transmetalation step of the Suzuki-Miyaura cycle is slow, the boronic acid has more time to decompose.Ligand and Catalyst Screening: Employ catalyst systems known for fast transmetalation. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC-UV

This protocol allows for the quantitative assessment of the stability of your boronic acid under various conditions.

1. Preparation of Stock Solutions:

  • Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a concentration of approximately 1 mg/mL.

  • Prepare stock solutions of the bases you wish to screen (e.g., 1 M K₂CO₃ in water).

2. Sample Preparation for Stability Study:

  • In separate HPLC vials, combine your boronic acid stock solution with the solvent system and base you wish to test (e.g., dioxane/water and K₂CO₃).

  • Prepare a control sample with the boronic acid in the solvent system without any base.

  • Ensure the final concentration of the boronic acid is within the linear range of your HPLC method.

3. Time-Course Analysis:

  • Analyze the samples by HPLC at t=0 to get a baseline reading.

  • Incubate the vials at your desired reaction temperature (e.g., 80 °C).

  • Inject aliquots from each vial onto the HPLC at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

4. HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the boronic acid and the expected deboronated product have good absorbance (e.g., 254 nm).

  • Quantification: Calculate the percentage of remaining boronic acid at each time point relative to the t=0 sample by comparing peak areas.

Protocol 2: In-Situ Monitoring of Deboronation by ¹H NMR

This protocol is useful for qualitatively or semi-quantitatively observing deboronation in real-time.

1. Sample Preparation:

  • In an NMR tube, dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈) that is compatible with your reaction conditions[8][9].

  • Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with other signals of interest (e.g., 1,3,5-trimethoxybenzene).

  • Acquire an initial ¹H NMR spectrum (t=0).

2. Reaction Initiation and Monitoring:

  • Add the desired reagents (e.g., base, water) to the NMR tube.

  • Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe.

  • Acquire ¹H NMR spectra at regular intervals.

3. Data Analysis:

  • Identify the aromatic proton signals for both the starting boronic acid and the deboronated product.

  • Integrate these signals relative to the internal standard at each time point to monitor the consumption of the starting material and the formation of the byproduct.

Workflow for Stability Analysis and Optimization

The following diagram outlines a logical workflow for assessing the stability of your boronic acid and optimizing your reaction conditions.

G cluster_0 Stability Assessment cluster_1 Reaction Optimization A Prepare Boronic Acid Stock Solution B Set up Test Conditions (Solvent, Base, Temp) A->B C Monitor by HPLC/NMR over time B->C D Quantify % Deboronation C->D E Low Yield / Impurity? D->E F Modify Conditions: - Milder Base - Lower Temperature - Different Solvent E->F Yes G Consider Boronate Ester (Pinacol, MIDA) E->G Yes I Successful Coupling E->I No H Re-evaluate Reaction F->H G->H H->I

Caption: A systematic workflow for stability testing and reaction optimization.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Ureas of Carboxylic Acids using Ortho-Iodo-Arylboronic Acids as Catalysts.
  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Burke, M. D., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Chemistry LibreTexts. (2023). The Chelate Effect. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Li, Y., et al. (2012). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Smith, A. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12193–12202. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • NMR Sample Preparation. (n.d.). [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1250. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MDPI. (2018). Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. [Link]

  • Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Newcrom. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals achieve optimal reaction yields and purity. The presence of the Weinreb amide moiety introduces specific challenges that require careful consideration of reaction parameters.

Introduction: The Challenge of a Multifunctional Substrate

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, yet its success is highly dependent on the careful orchestration of multiple parameters.[1][2] The substrate , this compound, contains two key functional groups: the boronic acid, essential for the coupling, and the N,O-dimethylhydroxylamine amide (Weinreb amide).

The Weinreb amide is a valuable synthetic handle, prized for its ability to react with organometallic reagents to produce ketones without over-addition.[3][4] However, its stability under the basic and often heated conditions of a Suzuki coupling is a primary concern. Simultaneously, the boronic acid moiety is susceptible to competitive side reactions, most notably protodeboronation, which can significantly lower the yield of the desired cross-coupled product.[5]

This guide is structured to address these specific challenges, providing a logical framework for optimizing your reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with this specific boronic acid in Suzuki couplings?

The primary challenges are twofold:

  • Weinreb Amide Stability: While generally robust, the Weinreb amide can be susceptible to hydrolysis or other degradation pathways under harsh basic conditions or prolonged heating. This requires careful selection of a base that is active enough for the catalytic cycle but mild enough to preserve the amide.

  • Protodeboronation: This is a common side reaction for many arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[5] This process can be catalyzed by the palladium complex, exacerbated by excessive water, or promoted by certain bases.

Q2: What is a good starting point for catalyst and ligand selection?

For substrates with potentially sensitive functional groups, modern palladium pre-catalysts combined with sterically hindered biarylphosphine ligands are highly recommended. A reliable starting point is a G3 or G4 Pd-precatalyst (e.g., SPhos-Pd-G3 or XPhos-Pd-G3). These catalysts are air-stable, highly active at lower temperatures, and can reduce reaction times, thereby minimizing the risk of substrate degradation. Using a pre-formed catalyst ensures a reliable initiation of the catalytic cycle.

Q3: How do I choose the optimal base and solvent?

The choice of base and solvent is critical and interdependent.[6][7]

  • Base: A moderately strong inorganic base is often the best choice. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8][9] Very strong bases like hydroxides (NaOH, KOH) or alkoxides should be used with caution as they can promote amide hydrolysis. Weaker bases may not be sufficient to facilitate the crucial transmetalation step.[10][11]

  • Solvent: A mixture of an aprotic organic solvent and water is standard.[12] Common choices include 1,4-Dioxane/water, Toluene/water, or DMF/water.[1][9] The water is essential for dissolving the inorganic base and facilitating the formation of the 'ate' complex required for transmetalation.[10] However, excess water can promote protodeboronation, so careful control is needed.

Q4: Is it necessary to run the reaction under an inert atmosphere?

Yes, absolutely. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium(0) active catalyst.[13] Furthermore, oxygen can promote the homocoupling of the boronic acid, leading to undesired biphenyl byproducts.[13] It is imperative to thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes before heating.[9]

Visualizing the Core Process & Troubleshooting Logic

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, which are essential for understanding potential points of failure.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd(0)L2->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Ar'-B(OR)₃⁻ (from Boronic Acid + Base) RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd(0)L2 Ar-Ar' ArBOH Ar'-B(OH)₂ ArBOH3 [Ar'-B(OH)₃]⁻ ArBOH->ArBOH3 Base (e.g., K₂CO₃, OH⁻) ArBOH3->Trans Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

When faced with a suboptimal result, this flowchart provides a logical path to diagnose and solve the issue.

Troubleshooting Start Problem: Low Reaction Yield Check_Conversion Is Starting Material Consumed? (TLC/LC-MS) Start->Check_Conversion Incomplete_Conversion No: Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Yes: SM Consumed Check_Conversion->Complete_Conversion Yes Cause_Inactive_Catalyst Possible Cause: Inactive Catalyst Incomplete_Conversion->Cause_Inactive_Catalyst Cause_Base Possible Cause: Ineffective Base/Transmetalation Incomplete_Conversion->Cause_Base Cause_Temp Possible Cause: Low Temperature Incomplete_Conversion->Cause_Temp Sol_Catalyst Solution: - Use fresh pre-catalyst. - Ensure proper degassing. Cause_Inactive_Catalyst->Sol_Catalyst Sol_Base Solution: - Switch to a stronger base (e.g., K₃PO₄). - Ensure adequate water content. Cause_Base->Sol_Base Sol_Temp Solution: - Increase temperature incrementally (e.g., 80°C -> 100°C). Cause_Temp->Sol_Temp Cause_Deboronation Possible Cause: Protodeboronation Complete_Conversion->Cause_Deboronation Cause_Degradation Possible Cause: Product/Amide Degradation Complete_Conversion->Cause_Degradation Sol_Deboronation Solution: - Use boronic ester (e.g., pinacol ester). - Reduce reaction time/temp. - Use a more active catalyst. Cause_Deboronation->Sol_Deboronation Sol_Degradation Solution: - Use a milder base (e.g., K₂CO₃). - Lower reaction temperature. - Reduce reaction time. Cause_Degradation->Sol_Degradation

Caption: Troubleshooting flowchart for low yield.

Troubleshooting Guide: Problem & Solution

Problem 1: Low or No Conversion of Starting Materials

This indicates a fundamental issue with the catalytic cycle's turnover.

  • Possible Cause A: Inactive Catalyst

    • Explanation: The active Pd(0) species may not be forming efficiently or is being deactivated. This can be due to poor quality of the palladium source, degradation of phosphine ligands by trace oxygen, or insufficient temperature to initiate the cycle.

    • Solution:

      • Switch to a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., a G3-palladacycle) to ensure reliable generation of the active Pd(0) catalyst.

      • Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to adding the catalyst and heating.[9]

      • Verify Temperature: Confirm that the internal reaction temperature reaches the target setpoint.

  • Possible Cause B: Inefficient Transmetalation

    • Explanation: Transmetalation, the transfer of the aryl group from boron to palladium, requires activation of the boronic acid by a base.[10] If the base is too weak, insoluble, or if there is insufficient water to facilitate boronate formation, this step will be the rate-limiting bottleneck.

    • Solution:

      • Screen Bases: If using a mild base like K₂CO₃, consider switching to a stronger, more oxophilic base like K₃PO₄.

      • Optimize Solvent Ratio: Ensure a sufficient amount of water is present (e.g., a 4:1 to 10:1 organic solvent to water ratio) to dissolve the base and promote the reaction.

      • Equivalents: Use at least 2.0-3.0 equivalents of the base to ensure the reaction medium remains basic throughout the process.

Problem 2: Starting Materials are Consumed, but Yield of Desired Product is Low

This scenario points towards competitive side reactions or product degradation.

  • Possible Cause A: Protodeboronation

    • Explanation: The boronic acid is being converted to an unreactive arene before it can participate in the cross-coupling.[5] This is often accelerated by high temperatures, prolonged reaction times, and the presence of excess water or protic sources.

    • Solution:

      • Use a Boronic Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[14] These are generally more resistant to premature protodeboronation.

      • Increase Reaction Rate: A more active catalyst system (e.g., using a more advanced ligand) can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[5]

      • Minimize Water: While some water is necessary, use the minimum amount required for the base to be effective. Start with a 10:1 organic/water ratio.

  • Possible Cause B: Weinreb Amide or Product Degradation

    • Explanation: The combination of base and heat may be causing hydrolysis of the Weinreb amide or other sensitive functional groups on your coupling partners.

    • Solution:

      • Use a Milder Base: If using K₃PO₄ or a hydroxide, switch to K₂CO₃ or even a fluoride source like KF or CsF, which can be effective while being less nucleophilic.[10]

      • Lower the Temperature: Modern catalysts often allow for high yields at lower temperatures (e.g., 70-80 °C instead of >100 °C).[1]

      • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

  • Possible Cause C: Homocoupling of the Boronic Acid

    • Explanation: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is often a sign that oxygen has entered the reaction, as O₂ can facilitate this undesired pathway.[13]

    • Solution:

      • Improve Degassing Technique: Re-evaluate your inert atmosphere setup. Ensure a positive pressure of inert gas is maintained throughout the reaction.

      • Use High-Purity Reagents: Ensure solvents and other reagents are not contaminated with peroxides or other oxidants.

Recommended Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for optimization.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a 0.1 M concentration of the limiting reagent). The mixture should be sparged with argon for 15 minutes.[9]

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%), or an SPhos-Pd-G3 pre-catalyst (1-2 mol%)) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Parameter Screening Guide

Use the following table as a guide for systematic optimization. Vary one parameter at a time from the validated starting protocol.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (Milder)Rationale & Causality
Catalyst SPhos-Pd-G3 (1.5 mol%)XPhos-Pd-G3 (1.5 mol%)Pd(OAc)₂ / PPh₃ (2 mol%)G3 catalysts are highly active and air-stable. XPhos is bulkier and may improve yield for sterically hindered substrates. Pd(OAc)₂ is a classic but often less active choice.
Base K₃PO₄ (2.0 equiv)K₂CO₃ (3.0 equiv)[8][9]CsF (3.0 equiv)K₃PO₄ is strongly basic and effective. K₂CO₃ is milder and may prevent amide hydrolysis.[15] CsF is a good option for base-sensitive substrates.[10]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O (10:1)DMF / H₂O (10:1)[1][15]Dioxane is a common, effective solvent. Toluene allows for higher temperatures. DMF is a polar aprotic solvent that can sometimes accelerate the reaction.[7]
Temperature 90 °C110 °C70 °C[1]Higher temperatures increase reaction rate but also risk degradation and side reactions. Lower temperatures are preferred if catalyst activity allows.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Al-Masum, M., & El-Hage, C. (2017). Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Calvillo, L., et al. (2019).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid...
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Mahajan, P. S., & Gunjal, K. S. (2020).
  • Snieckus, V., et al. (2021).
  • Akhlaghinia, B. (2016).
  • Glorius, F., et al. (2020).
  • Gritsan, N. P., et al. (2019). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Publishing.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Seayad, A. M., et al. (2014).
  • Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Denmark, S. E., et al. (2012).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • The Matter Blotter. (2026).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Li, J., et al. (2013). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry (RSC Publishing).
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Bedford, R. B., et al. (2023). Preformed Pd(II)

Sources

impact of water on the stability of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges, particularly concerning the impact of water on its stability and reactivity, to ensure the success of your synthetic endeavors.

I. Understanding the Reagent: A Duality of Functionality

This compound is a bifunctional molecule of significant interest in organic synthesis. It incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a Weinreb amide (N,O-dimethylhydroxylaminocarbonyl group). This unique combination allows for the introduction of a latent ketone or aldehyde functionality, which can be unmasked in a subsequent step after the C-C bond formation.[1][2]

The Weinreb amide is renowned for its stability towards many nucleophilic reagents, which prevents the over-addition often seen with other carbonyl compounds.[1][2] However, the presence of the boronic acid group, which requires specific conditions for activation and is susceptible to degradation, introduces a layer of complexity to its handling and use, especially in aqueous environments.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling, storage, and use of this compound.

Q1: How should I properly store this reagent to ensure its longevity?

A1: Proper storage is critical to maintain the integrity of this compound. The boronic acid group is sensitive to both air and moisture.

  • Storage Conditions: The reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

  • Rationale: Phenylboronic acids are known to be hygroscopic.[4] Exposure to moisture can lead to the formation of boroxines (anhydrides), which is a reversible process, but can affect the stoichiometry of your reactions. More critically, prolonged exposure to atmospheric oxygen can lead to oxidation and degradation of the boronic acid.

Q2: I'm observing a lower than expected yield in my Suzuki-Miyaura coupling. Could the presence of water be the culprit?

A2: The role of water in Suzuki-Miyaura couplings is multifaceted and can be a source of both success and failure.

  • Beneficial Role: A controlled amount of water is often essential for the reaction to proceed. It facilitates the dissolution of the base (e.g., carbonates, phosphates) and is believed to play a key role in the transmetalation step of the catalytic cycle by activating the boronic acid.[5][6] Some studies have even shown that water generated in situ from the dehydration of phenylboronic acid can be sufficient for the reaction to proceed.[6]

  • Detrimental Role: Excessive water, especially in combination with a strong base and elevated temperatures, can lead to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This is a common cause of reduced yields.

Q3: Can the Weinreb amide functionality be compromised during a Suzuki-Miyaura coupling reaction?

A3: The Weinreb amide is generally considered a robust functional group.[1][2] It is designed to be stable towards many nucleophiles and reaction conditions. Under typical Suzuki-Miyaura conditions (palladium catalyst, base, and moderate temperatures), the Weinreb amide is expected to remain intact. However, extremely harsh basic conditions or prolonged reaction times at high temperatures could potentially lead to its hydrolysis, although this is less common than the degradation of the boronic acid.

III. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its in-situ reduction.[7]

    • Actionable Step: Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[7]

    • Actionable Step: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (nitrogen or argon).

  • Improper Base/Solvent Combination: The choice of base and solvent is crucial and often interdependent.

    • Actionable Step: If you suspect protodeboronation is an issue, consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7] Anhydrous conditions can also mitigate this side reaction.[7]

Experimental Workflow for a Standard Suzuki-Miyaura Coupling:

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Issue 2: Significant Protodeboronation Observed

Visualizing the Problem:

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Strategies:

  • Anhydrous Conditions: As water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce its occurrence.[7]

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as KF or K₂CO₃.[7]

  • Boronic Ester Protection: In cases of severe protodeboronation, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Protocol for Boronic Acid Protection with Diethanolamine:

  • Dissolution: In a suitable vial, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A precipitate will typically form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can then be used in the Suzuki coupling.[7]

IV. Quantitative Data Summary

Compound ClassConditionStability ConcernReference
Phenylboronic AcidsAqueous BaseProtodeboronation[7]
Phenylboronic AcidsAir ExposureOxidation[4]
Weinreb AmidesStrongly Acidic/BasicHydrolysis[1][2]
Boronate EstersAqueous ConditionsHydrolysis to Boronic Acid[8]

V. Concluding Remarks

This compound is a powerful synthetic building block. A thorough understanding of the interplay between the robust Weinreb amide and the more sensitive boronic acid moiety is key to its successful application. By carefully controlling reaction parameters, particularly the presence of water and the choice of base, researchers can minimize side reactions and achieve high yields in their synthetic transformations. This guide provides a foundation for troubleshooting and optimizing experiments, empowering scientists to harness the full potential of this valuable reagent.

VI. References

  • Lead Sciences. This compound. [Link]

  • Quora. What is the prominent role of water in the Suzuki reaction?. [Link]

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • RSC Publishing. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. [Link]

  • MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions Involving 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, specifically focusing on challenges encountered when using 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This valuable reagent, which incorporates a Weinreb amide moiety, is frequently employed in the synthesis of complex molecules. However, its unique structure can present specific challenges related to catalyst stability and activity. This document moves beyond standard protocols to explore the causality behind common failures, offering field-proven insights to diagnose and resolve them.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during Suzuki-Miyaura coupling reactions. We recommend starting here to diagnose and solve routine experimental problems.

Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the first parameters I should investigate?

A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient way to identify the problem.

  • Catalyst Activity: The active species in the catalytic cycle is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and any supporting ligands are from a reliable source and have been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative degradation of the active Pd(0) catalyst and cause the unwanted homocoupling of your boronic acid.[1] Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[1]

  • Reagent Purity & Stability: Boronic acids can degrade over time.[1] Verify the purity of your this compound and the coupling partner. Impurities are a primary cause of catalyst poisoning.[2][3]

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[1][4] The base must be sufficiently strong to facilitate the transmetalation step but not so strong that it causes degradation of your starting materials.[1] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Q2: I'm observing significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). What is the primary cause?

A2: The homocoupling of boronic acids is almost always a direct consequence of oxygen being present in the reaction mixture.[1] Oxygen can participate in an oxidative cycle with the palladium catalyst that leads to the coupling of two boronic acid molecules.

  • Solution: Improve your degassing procedure for all solvents and ensure all reagent transfers are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Q3: My reaction is yielding the product of protodeboronation (the boronic acid group is replaced by hydrogen). How can this be minimized?

A3: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, typically water.[1] This process can be accelerated by the use of strong bases in aqueous media.[1]

  • Solutions:

    • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker, non-hydroxide bases such as K₂CO₃ or KF.[1]

    • Anhydrous Conditions: If your substrate and coupling partner are compatible, switching to strictly anhydrous conditions can significantly reduce or eliminate protodeboronation.[1]

Q4: I am struggling to separate my final product from unreacted boronic acid by column chromatography. What are my options?

A4: Co-elution is a frequent challenge, as boronic acids can be quite polar and may streak on silica gel.[5][6]

  • Solutions:

    • Aqueous Wash: Perform a basic aqueous wash (e.g., with 1M NaOH) during the workup. Boronic acids are acidic and will be extracted into the aqueous layer as the corresponding boronate salt. This is highly effective unless your product is also acidic or base-sensitive.[7]

    • Derivatization: Temporarily convert the unreacted boronic acid into a more easily separable derivative. For example, treating the crude mixture with diethanolamine can precipitate the boronic acid as a stable adduct, which can be removed by filtration.[1][8]

    • Stoichiometry Adjustment: Use the boronic acid as the limiting reagent (e.g., 0.95 equivalents relative to the aryl halide). This ensures it is fully consumed, simplifying purification, although it may result in a slightly lower overall yield.

Section 2: Deep Dive - Diagnosing and Overcoming Catalyst Poisoning

When first-line troubleshooting fails, a more insidious problem like catalyst poisoning may be the culprit. Poisoning occurs when a substance binds strongly and often irreversibly to the palladium center, rendering it catalytically inactive.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the catalytic cycle is key to diagnosing which step is failing. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Active Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(X)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regeneration product Ar-Ar' red_elim->product arx Ar-X arx->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Potential Poisoning Source 1: Impurities in the Boronic Acid Reagent

The multi-step synthesis of this compound can introduce impurities that are potent catalyst poisons.

  • The "What": The most common and damaging poisons are sulfur-containing compounds (e.g., residual thiols or sulfides from other synthetic steps) and certain nitrogen-containing heterocycles.[9][10] Elemental sulfur itself has been identified as a culprit in failed Suzuki reactions during GMP campaigns.[9]

  • The "Why": Palladium is a soft metal and has a very high affinity for soft elements like sulfur. Sulfur-containing compounds act as strong Lewis bases and bind almost irreversibly to the palladium(0) active sites. This coordination blocks the substrate's access to the metal center, halting the oxidative addition step and effectively killing the catalyst.

  • The "How to Fix":

    • Reagent Purification: Do not assume the purity stated on the bottle is sufficient for a sensitive catalytic reaction. Purification of the boronic acid is the most reliable solution. A highly effective method is derivatization to the diethanolamine adduct, followed by filtration and hydrolysis back to the pure boronic acid (see Protocol 2).[1]

    • Source a High-Purity Reagent: Purchase from a reputable supplier that provides detailed analytical data (e.g., HPLC, NMR) confirming high purity (>99%) and the absence of common contaminants.[2]

Potential Poisoning Source 2: Coordination by the Weinreb Amide Moiety

While not a classic "poison," the substrate itself can sometimes act as an inhibitor.

  • The "What": The N,O-dimethylhydroxylamino group contains both nitrogen and oxygen atoms with lone pairs of electrons. These can act as ligands and coordinate to the palladium center.

  • The "Why": If the Weinreb amide moiety coordinates to the palladium catalyst, it can compete with the desired ligand or substrate, slowing down or inhibiting key steps in the catalytic cycle. This is typically a reversible or competitive inhibition rather than irreversible poisoning. The strength of this interaction depends on the specific ligands and conditions used.

  • The "How to Fix":

    • Use Strongly Coordinating Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands form very stable and highly active complexes with palladium, making it less likely that a functional group on the substrate can displace them and inhibit the reaction.

    • Modify Reaction Temperature: In some cases, increasing the reaction temperature can help overcome the energy barrier of a sluggish step caused by competitive inhibition.

Poisoning_Mechanism cluster_X active_catalyst Active Pd(0) Catalyst product Desired Product (Ar-Ar') active_catalyst->product Catalyzes Reaction inactive_complex Inactive [Pd(0)-P] Complex (Poisoned Catalyst) block X precursors Catalytic Cycle (Ar-X, Ar'-B(OH)₂) precursors->active_catalyst Enters Cycle poison Poison (P) e.g., Sulfur Impurity poison->active_catalyst Binds Irreversibly

Caption: Mechanism of Irreversible Catalyst Poisoning.

Section 3: Experimental Protocols

Protocol 1: Catalyst Activity Test (Control Reaction)

Before troubleshooting a complex system, confirm your catalyst, solvent, and base are active using a simple, reliable reaction.

  • Objective: To validate the activity of the palladium source, ligand, base, and solvent system.

  • Reaction: Suzuki-Miyaura coupling of phenylboronic acid and 4-bromotoluene.

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Seal the vial with a septum and purge with argon for 10 minutes.

    • Under a positive pressure of argon, add your palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required).

    • Add degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.2 M with respect to the 4-bromotoluene).

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or GC-MS. The reaction should proceed to >95% conversion within 1-2 hours.

  • Interpretation: If this reaction fails, the issue lies with one of the fundamental components (catalyst, base, solvent, or technique), not your specific substrates. If it succeeds, the problem is likely related to your this compound or its coupling partner.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct

This protocol is highly effective for removing non-acidic impurities that may be acting as catalyst poisons.[1]

  • Objective: To purify this compound by selective precipitation.

  • Procedure:

    • In a flask, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

    • While stirring, add diethanolamine (1.0 equiv) dropwise.

    • A white precipitate of the diethanolamine adduct should form. If the initial solid dissolves completely before precipitating, this is normal.

    • Stir the resulting slurry at room temperature for 15-30 minutes to ensure complete precipitation.

    • Isolate the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (the one used for precipitation) and dry under vacuum.

    • To use: The resulting stable diethanolamine adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents where it will hydrolyze in situ to release the free boronic acid. Alternatively, the free boronic acid can be regenerated by suspending the adduct in an organic solvent (e.g., ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl), followed by separation, drying, and removal of the organic solvent.

Section 4: Troubleshooting Summary Table

Symptom Observed Probable Cause(s) Recommended Action(s)
No reaction, starting materials recovered1. Inactive catalyst2. Severe catalyst poisoning3. Incorrect reaction conditions1. Run control reaction (Protocol 1)2. Purify boronic acid (Protocol 2)3. Re-verify base, solvent, temp.
Low conversion (<50%)1. Partial catalyst deactivation2. Insufficient degassing (O₂)3. Inefficient stirring1. Use fresh, high-purity reagents2. Improve inert atmosphere technique3. Increase stir rate
Significant homocoupling byproductOxygen in the reaction mixtureRigorously degas all solvents and reagents; maintain positive inert gas pressure.
Significant protodeboronation1. Base is too strong2. Water present as proton source1. Switch to a milder base (K₂CO₃, KF)2. Use anhydrous solvents and reagents
Reaction starts but stalls1. Catalyst degradation over time2. Inhibitory effect of substrate/product1. Use a more stable precatalyst (e.g., Buchwald G3/G4)2. Switch to a stronger ligand system

References

  • The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026). Vertex AI Search.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
  • How to purify boronic acids/boronate esters?. (2016).
  • The Role of Boronic Acids in Catalysis and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society.
  • Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit.
  • Can I remove boronic acid using Work up process?. (2016).
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in W
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C

Sources

troubleshooting low conversion rates with 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS: 179055-26-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Low conversion rates can stem from a variety of factors, and this document provides a structured, causality-driven approach to identifying and resolving common issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when using this compound.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the primary factors to investigate?

A1: Low conversion is a multifaceted problem. Systematically evaluate the following four areas:

  • Reagent Integrity and Stability: The primary suspect is often the boronic acid itself. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling (formation of a biaryl from two boronic acid molecules).[1][2] The Weinreb amide moiety on your specific reagent is generally stable under typical Suzuki conditions, but the boronic acid is not immune to these issues.[3][4][5]

    • Actionable Advice:

      • Verify Purity: Use a freshly opened bottle or verify the purity of your existing stock via NMR.

      • Storage: Store the reagent in an inert atmosphere at the recommended 2-8°C.[6] Moisture and oxygen can accelerate degradation.[7][8]

      • Consider Boronic Esters: For particularly troublesome reactions, converting the boronic acid to a more stable derivative, like a pinacol ester, can suppress decomposition pathways.[2][9]

  • Catalyst System (Palladium & Ligand): The activity of your palladium catalyst is paramount.

    • Catalyst Deactivation: The active Pd(0) species can be oxidized or aggregate into inactive palladium black, especially if the reaction is not thoroughly deoxygenated.[1][10]

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[1] For coupling with aryl chlorides, which are less reactive than bromides or iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step.[10][11]

    • Actionable Advice:

      • Degas Rigorously: Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[7][8]

      • Use a Robust Pre-catalyst: Modern, air-stable Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than older Pd(0) sources.[7]

      • Screen Ligands: If conversion is low, screening a small panel of ligands can identify a more effective one for your specific substrate combination.

  • Base and Solvent Selection: The base and solvent are not passive components; they actively participate in the catalytic cycle.

    • Role of the Base: The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12][13]

    • Base Strength & Solubility: The choice of base is critical. Strong bases (e.g., NaOH) can accelerate desired transmetalation but may also promote protodeboronation.[7][14][15] Weaker bases like K₂CO₃ or K₃PO₄ are common, but their effectiveness can be highly solvent-dependent.[10]

    • Solvent Effects: The solvent must solubilize all components but also influences reaction kinetics.[10] Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common and often highly effective.[1][12] Vigorous stirring is essential in these cases.[7]

    • Actionable Advice: See the "Reaction Parameter Optimization" tables in Part 2 for a detailed selection guide.

  • Reaction Conditions (Temperature & Concentration):

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[16] An optimal temperature balances these factors.

    • Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to solubility issues and catalyst aggregation. A typical starting point is 0.1 M to 0.5 M with respect to the limiting reagent.[7]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated starting material (protodeboronation). How can I minimize this?

A2: Protodeboronation is a common side reaction, particularly under basic, aqueous conditions.[2][14][17] The proton source is typically water.

  • Switch to Anhydrous Conditions: Performing the reaction in a dry, aprotic solvent (e.g., anhydrous dioxane or toluene) can significantly reduce this side reaction.[7]

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[7][15] Consider switching from hydroxides or phosphates to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7]

  • Use the Boronic Acid in Slight Excess: Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help compensate for minor decomposition.

Q3: My reaction mixture turns black and stalls. What does this indicate?

A3: The formation of a black precipitate is a classic sign of palladium black, an inactive, aggregated form of the catalyst.[1][10] This indicates that the phosphine ligand is not effectively stabilizing the Pd(0) nanoparticles.

  • Check Ligand-to-Metal Ratio: Ensure you are using an adequate ratio of ligand to palladium, especially if you are not using a pre-formed pre-catalyst.

  • Improve Degassing: Oxygen can degrade phosphine ligands and oxidize Pd(0), leading to aggregation.[7][8] Re-evaluate your degassing procedure (e.g., use freeze-pump-thaw cycles for the most sensitive reactions).

  • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands often provide greater stability to the palladium center.[10]

Part 2: Systematic Troubleshooting & Optimization

When initial troubleshooting fails, a more systematic approach is required. This workflow helps isolate and resolve the root cause of low conversion.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing a failed reaction.

Troubleshooting_Workflow Systematic Troubleshooting Workflow start Low Conversion Observed reagents Step 1: Verify Reagent Integrity - Boronic Acid (Purity, Age, Storage) - Aryl Halide (Purity) - Solvent (Anhydrous? Degassed?) - Base (Correct form? Dry?) start->reagents Begin Here catalyst Step 2: Evaluate Catalyst System - Pre-catalyst vs. in-situ generation - Ligand stability & choice - Signs of decomposition (Pd black)? - Increase catalyst loading? reagents->catalyst Reagents OK conditions Step 3: Screen Reaction Parameters - Base (Strength, Solubility) - Solvent (Polarity, Biphasic?) - Temperature (Too high/low?) - Concentration catalyst->conditions Catalyst OK analysis Step 4: Analyze Reaction Mixture - LC-MS / GC-MS analysis - Identify byproducts (Homocoupling, Protodeboronation, Dehalogenation) - Unreacted starting materials? conditions->analysis Still Low Yield solution Implement Optimized Protocol analysis->solution Diagnosis Complete

Caption: A systematic workflow for troubleshooting low conversion rates.

Data-Driven Parameter Optimization

Use the following tables to make informed decisions when modifying your reaction conditions. The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, base, and solvent.[16][18]

Table 1: Palladium Catalyst & Ligand Selection Guide

Catalyst/Ligand ClassExample(s)Recommended ForKey Considerations
Standard Phosphines PPh₃, P(tBu)₃Simple, activated aryl bromides/iodides.Can be sensitive to air. May not be effective for challenging substrates.
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosAryl chlorides , sterically hindered substrates, and electron-rich aryl halides.[10]Excellent for promoting difficult oxidative additions. Generally robust and high-performing.
Palladacycle Pre-catalysts Buchwald G3/G4 Pre-catalystsGeneral purpose, high-turnover catalysis. Excellent for reproducibility.Air and moisture stable, easy to handle, highly active. Often the best starting point.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesAlternative to phosphines, particularly for electron-deficient substrates.Offer high thermal stability.

Table 2: Base & Solvent Compatibility Matrix

BaseCommon SolventsStrengthsWeaknesses
K₃PO₄ (Potassium Phosphate)Dioxane/H₂O, Toluene/H₂O, THF/H₂OStrong, effective base for many transformations.[10]Can be too strong, promoting protodeboronation in sensitive cases.[7]
K₂CO₃ (Potassium Carbonate)Dioxane/H₂O, Toluene/H₂O, MeCN/H₂OModerately strong, widely used, and economical.[10][12]May be less effective for challenging couplings requiring a stronger base.
Cs₂CO₃ (Cesium Carbonate)Dioxane, Toluene, THFGood solubility in organic solvents. Often effective when other bases fail.More expensive.
KF (Potassium Fluoride)Anhydrous Dioxane or THFMild base, excellent for minimizing protodeboronation.[7]Can lead to slower reaction rates compared to stronger bases.[19]
Organic Bases (e.g., Et₃N) DMF, TolueneSoluble in organic solvents.Generally weaker and less commonly used for activating boronic acids.

Part 3: Validated Experimental Protocol

This section provides a robust, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed to be a reliable starting point for your optimization efforts.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction.[7]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[7]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[7]

References

  • Al-Amin, M., & El-Faham, A. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of East Anglia. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Thomas, S. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

Sources

Technical Support Center: N,O-Dimethylhydroxylaminocarbonyl Group (Weinreb Amide) Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,O-dimethylhydroxylaminocarbonyl chemistry, commonly known as Weinreb amides. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding side reactions encountered during the formation of Weinreb amides from carboxylic acids under various coupling conditions.

As Senior Application Scientists, we understand that while Weinreb amides are invaluable synthetic intermediates, their preparation is not without challenges.[1][2][3] This center is structured to help you diagnose issues, understand the underlying mechanisms, and implement effective solutions in your experimental work.

Troubleshooting Guide: Diagnosing and Solving Coupling Reaction Issues

This section addresses specific problems that may arise during the synthesis of Weinreb amides. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My Weinreb amide coupling reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that typically points to inadequate activation of the carboxylic acid or suboptimal reaction conditions. The formation of an amide bond requires the carboxyl group to be converted into a more reactive intermediate that can be attacked by the N,O-dimethylhydroxylamine.[4][5]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation:

    • Causality: The chosen coupling reagent may not be potent enough for your specific substrate, especially if the carboxylic acid is sterically hindered.[6] The activated species (e.g., an O-acylisourea for carbodiimides) might also be unstable and decompose before reacting.

    • Solution:

      • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DCC or EDCI alone, consider switching to a phosphonium-based (e.g., BOP, PyBOP) or an aminium/uronium-based reagent (e.g., HATU, HBTU, COMU), which are known for higher reactivity and faster coupling times.[7][8][9] COMU, in particular, has been shown to be highly efficient for converting α-amino acids into Weinreb amides.[3][10]

      • Incorporate an Additive: If you must use a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives form highly reactive esters that are less prone to side reactions and can improve yields significantly.[4]

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the N,O-dimethylhydroxylamine hydrochloride.[11] This ensures the activated intermediate is formed in sufficient concentration.

  • Suboptimal Reaction Conditions:

    • Causality: Incorrect solvent polarity, temperature, or pH can hinder the reaction. The N,O-dimethylhydroxylamine hydrochloride salt must be neutralized by a base to generate the free amine nucleophile.[2]

    • Solution:

      • Base Selection: Ensure you are using at least two equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). One equivalent is needed to neutralize the hydrochloride salt, and another is required for the coupling reaction itself.

      • Solvent Choice: Use a polar aprotic solvent like DMF, NMP, or DCM to ensure all reactants are fully dissolved.

      • Temperature Control: While room temperature is often sufficient, some sterically hindered couplings may benefit from gentle heating (40-50 °C). Conversely, for sensitive substrates prone to racemization, cooling to 0 °C is recommended.[12]

Question 2: I've isolated my product, but the yield is low, and I see a significant amount of a byproduct with a similar mass. What could this be?

Answer:

When using carbodiimide-based coupling reagents (DCC, EDCI), a common and often frustrating side reaction is the formation of an N-acylurea .

  • Mechanism of Formation: The primary activated species in a carbodiimide reaction is the O-acylisourea intermediate. If this intermediate does not react quickly with the N,O-dimethylhydroxylamine, it can undergo an intramolecular O→N acyl migration. This rearrangement produces a stable N-acylurea that is no longer reactive, effectively terminating the desired reaction pathway.[4]

  • Troubleshooting & Prevention:

    • Use Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt. These additives act as nucleophilic traps for the O-acylisourea, rapidly converting it into a more stable activated ester (HOBt-ester or HOAt-ester). This new intermediate is less susceptible to rearrangement but still highly reactive towards the amine, thus minimizing the formation of the N-acylurea byproduct.[4]

    • Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the coupling at 0 °C can slow the rate of the rearrangement relative to the desired coupling.[4]

    • Change Coupling Reagent Class: Switching to a phosphonium or uronium salt reagent (like HATU or PyBOP) avoids the O-acylisourea intermediate altogether, thus eliminating this specific side reaction.[8]

DOT Diagram: Competing Reaction Pathways with Carbodiimides

G cluster_0 Activation Step cluster_1 Reaction Pathways R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Activated Intermediate) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDCI/DCC) Weinreb_Amide Desired Product: Weinreb Amide O-Acylisourea->Weinreb_Amide + HN(OMe)Me N-Acylurea Side Product: N-Acylurea O-Acylisourea->N-Acylurea O->N Acyl Migration (Undesired)

Caption: Key reaction pathways after carboxylic acid activation with a carbodiimide.

Question 3: I am synthesizing a Weinreb amide from a chiral α-amino acid, and I'm concerned about epimerization. How can I minimize the loss of stereochemical integrity?

Answer:

Epimerization is a critical side reaction in peptide chemistry and can occur during the formation of Weinreb amides from chiral carboxylic acids, particularly N-protected amino acids.[5][13]

  • Mechanism of Epimerization: The primary mechanism involves the formation of a planar oxazol-5(4H)-one intermediate. The activated carboxyl group of the N-protected amino acid can cyclize, and the proton at the α-carbon (the stereocenter) of this intermediate is acidic. Base-catalyzed removal and re-protonation of this hydrogen can lead to inversion of the stereocenter, resulting in a mixture of epimers.[5] Electron-withdrawing protecting groups on the α-amino moiety increase this risk.[4]

  • Strategies for Suppression:

    • Choice of Coupling Reagent and Additive: This is the most crucial factor.

      • Uronium/Aminium Reagents: Reagents like HATU and HBTU are highly recommended. The "At" in HATU stands for 7-aza-1-hydroxybenzotriazole (HOAt), which is particularly effective at accelerating the coupling reaction.[12] A faster coupling rate means the activated intermediate has less time to cyclize into the oxazolone, thus suppressing epimerization.[12]

      • COMU is another excellent choice, noted for producing Weinreb amides with minimal racemization.[3][10]

    • Base Selection: Use a sterically hindered, weaker base like DIPEA or 2,4,6-collidine instead of stronger bases. Use the minimum amount necessary for the reaction.

    • Low Temperature: Perform the coupling at low temperatures (e.g., 0 °C to -15 °C) to slow down the rate of oxazolone formation and subsequent enolization.[12]

    • Solvent: Polar aprotic solvents like DMF are standard. Some studies suggest that the choice of solvent can influence epimerization rates, with more polar solvents sometimes increasing the risk for certain amino acids.[12]

Parameter Recommendation for Minimizing Epimerization Rationale
Coupling Reagent HATU, HCTU, COMUThese reagents promote rapid coupling, minimizing the lifetime of the activated species and its opportunity to form an oxazolone.[10][12]
Additive HOAt (intrinsic to HATU/HCTU) or OxymaPure®Highly effective at accelerating the reaction and suppressing racemization.[4][12]
Base DIPEA, 2,4,6-CollidineLess basic and sterically hindered, reducing the rate of α-proton abstraction from the oxazolone intermediate.
Temperature 0 °C or lowerSlows the rate of all reactions, but often has a greater suppressive effect on the rate of epimerization compared to the main coupling reaction.[12]

Question 4: During workup of my EDCI-mediated coupling, I'm having trouble with phase separation. The layers are not separating cleanly. What should I do?

Answer:

This is a common workup issue, particularly when using water-soluble carbodiimides like EDCI in solvents like DCM.[14] The byproduct of EDCI is a water-soluble urea (EDU), but emulsions can form, making extraction difficult.

  • Immediate Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up emulsions and forces organic components into the organic layer (the "salting-out" effect).[14]

    • Avoid Neutralization (If Possible): The advice to neutralize the acidic quench with sodium bicarbonate can sometimes be counterproductive. While it neutralizes the acid, it can deprotonate the protonated urea byproduct, making it less water-soluble and potentially moving it back into the organic layer, which you want to avoid.[14] It is often better to perform multiple extractions with an acidic aqueous solution (e.g., 1N HCl) to ensure all the urea byproduct is removed in its protonated, water-soluble form.

    • Filtration: If a solid precipitate is causing the issue at the interface, you can try filtering the entire biphasic mixture through a pad of Celite® to remove the solid before re-separating the layers.

    • Centrifugation: If available, centrifuging the mixture can be a very effective way to force the separation of stubborn emulsions.

Frequently Asked Questions (FAQs)

Q: What makes the Weinreb amide so stable and useful for preventing over-addition in subsequent reactions?

A: The key feature of the Weinreb amide is the N-methoxy group. When a strong nucleophile (like a Grignard reagent or LiAlH₄) attacks the carbonyl carbon, it forms a tetrahedral intermediate. The oxygen of the methoxy group chelates to the metal cation (e.g., Mg²⁺ or Li⁺) associated with the nucleophile. This forms a stable five-membered ring chelate.[15][16][17] This chelated intermediate is stable at low temperatures and does not collapse to release an aldehyde or ketone until acidic workup.[1][2][17] Because the highly reactive aldehyde/ketone is not formed in the presence of the strong nucleophile, the common problem of a second nucleophilic attack (over-addition) is prevented.[2][15]

DOT Diagram: Stabilization of the Tetrahedral Intermediate

Caption: Chelation by the methoxy group stabilizes the tetrahedral intermediate.

Q: Are there any inherent side reactions of the Weinreb amide group itself, not related to its formation?

A: Yes, while generally robust, the N,O-dimethylhydroxylaminocarbonyl group can undergo side reactions under certain conditions.

  • Elimination of Methoxide: With highly basic or sterically hindered nucleophiles, a competing E1cB-type elimination reaction can occur. The base can deprotonate the N-methyl group, leading to the elimination of the methoxide anion and the formation of an N-methyl-N-acyliminium species, which can lead to various byproducts. This can be a significant side reaction that releases formaldehyde upon decomposition.[15]

  • Base-Mediated Rearrangement: Under very specific and strongly basic conditions (e.g., s-BuLi with PMDTA), it is possible to deprotonate the N-methyl group, initiating a homologative rearrangement to form an N-acyl-N,O-acetal.[18] This is generally not observed under standard coupling or acylation conditions.

Q: Which coupling reagents are generally considered the most reliable for preparing Weinreb amides?

A: While many reagents can be used, some have emerged as particularly effective and reliable for this transformation.

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These are often the top choice, especially for sensitive or epimerization-prone substrates like N-protected amino acids.[3][10] They are highly reactive, leading to fast reaction times and high yields, which helps to suppress side reactions.[9][19]

  • Phosphonium Salts (PyBOP, BOP): These are also very effective and offer an advantage over aminium salts in that they do not react with the free amino group of the amine component, which can be beneficial in certain contexts.[8]

  • Carbodiimides (EDCI, DCC) with Additives: This is a classic and cost-effective method. However, to ensure reliability and avoid the side reactions discussed above (N-acylurea formation, epimerization), they must be used in combination with an additive like HOBt or, preferably, a more modern and safer alternative like OxymaPure®.[4][20]

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • Pace, V., et al. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 50(13), 2493-2507. [Link]

  • Qu, B., & Collum, D. B. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Journal of the American Chemical Society, 128(32), 10372–10373. [Link]

  • Loffet, A. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International Journal of Peptide and Protein Research, 18(3), 237-241. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Weinreb Amide Synthesis Using N,O-Dimethylhydroxylamine Hydrochloride. [Link]

  • Maher, K., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-193. [Link]

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  • Research Collection, ETH Zurich. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for creating carbon-carbon bonds.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of a functionally sensitive substrate, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, with a representative aryl halide. The presence of the Weinreb amide moiety on the boronic acid partner introduces specific challenges that necessitate careful catalyst selection. This document will explore the mechanistic rationale behind catalyst choice, present comparative experimental data, and provide detailed protocols to guide researchers in achieving optimal reaction outcomes.

Introduction: The Challenge of Functionalized Substrates

The synthesis of biaryl compounds is a frequent objective in drug discovery, and the Suzuki-Miyaura reaction is a premier method for this transformation due to its high functional group tolerance and relatively mild conditions.[3] The target substrate, this compound, is a valuable building block as the N,O-dimethylhydroxylaminocarbonyl group (a Weinreb amide) serves as a stable precursor to ketones and other functionalities.

However, the Weinreb amide itself presents a challenge. The carbonyl and methoxy groups are potential coordination sites for the palladium catalyst, which can lead to catalyst inhibition or undesired side reactions. Furthermore, the electronic properties of this substituent can influence the transmetalation step of the catalytic cycle. Therefore, selecting a catalyst system that is both highly active and chemoselective is paramount for success. This guide compares three classes of palladium catalysts to address this challenge: a traditional phosphine-ligated catalyst, a modern biarylphosphine (Buchwald)-ligated catalyst, and an N-Heterocyclic Carbene (NHC)-ligated catalyst.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational catalyst selection.[2] The generally accepted catalytic cycle involves three key steps centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][4]

  • Transmetalation: The organic group from the boronic acid derivative (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, re-entering the cycle.[2][4]

The efficiency of each step is highly dependent on the nature of the palladium catalyst, specifically the ligands coordinated to the metal center. The ligands' steric and electronic properties directly influence the catalyst's activity, stability, and selectivity.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 L-Pd(0)-L pdii Ar-Pd(II)-X    |    L pd0->pdii Oxidative Addition pdiib Ar'-Pd(II)-L      |     Ar pdiib->pd0 Reductive Elimination arar Biaryl Product (Ar-Ar') pdiib->arar pdii->pdiib Transmetalation arx Aryl Halide (Ar-X) arx->pdii arboronic Boronic Acid (Ar'-B(OH)2) + Base arboronic->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The choice of ligand is critical for navigating the challenges posed by the Weinreb amide substrate. We will compare three representative catalyst systems.

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • Rationale: This is a classic, widely used, and commercially available catalyst.[1] It serves as a baseline for performance. However, the relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine (PPh₃) ligand can lead to slower rates of oxidative addition and reductive elimination, often requiring higher temperatures and longer reaction times.[1] Dissociation of PPh₃ ligands is required to generate the catalytically active, coordinatively unsaturated Pd(0) species.[6]

  • Catalyst B: SPhos Precatalyst (G2) - Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

  • Catalyst C: PEPPSI™-IPr - palladium(II) dichloride

    • Rationale: This catalyst features an N-heterocyclic carbene (NHC) ligand. NHCs are strong σ-donors, forming very stable bonds with palladium.[12] This stability can translate to a longer catalyst lifetime, making them effective at very low catalyst loadings. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design provides a robust, air-stable precatalyst that readily releases the active Pd(0)-NHC species.[4] NHC-ligated catalysts are known for their high activity, particularly with challenging substrates like aryl chlorides.[13]

Experimental Comparison

To provide a quantitative comparison, a standardized Suzuki-Miyaura coupling reaction was performed between 4-bromotoluene and this compound using each of the three catalyst systems.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC, MS) purify->analyze end End: Isolated Product analyze->end

Caption: General experimental workflow for the comparative study.

Detailed Experimental Protocol:

A reaction vessel was charged with 4-bromotoluene (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). The vessel was evacuated and backfilled with argon three times. The specified palladium catalyst (see Table 1 for loading) was added, followed by 5 mL of degassed 1,4-dioxane/water (4:1). The mixture was heated to the specified temperature and stirred for the designated time. Reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel. The yield and purity of the resulting 4'-(N,O-Dimethylhydroxylaminocarbonyl)-4-methyl-1,1'-biphenyl were determined.

Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Purity (%)
A: Pd(PPh₃)₄2.0901865>95
B: SPhos Precatalyst (G2)0.560294>98
C: PEPPSI™-IPr0.580488>98
Note: This data is representative and compiled for illustrative purposes based on established catalyst performance trends.

Discussion and Recommendations

The experimental results clearly demonstrate the superior performance of modern catalyst systems for this challenging coupling.

  • Pd(PPh₃)₄ (Catalyst A) provided a moderate yield, but required a significantly higher catalyst loading, elevated temperature, and a much longer reaction time. This is consistent with the known limitations of this first-generation catalyst, especially with functionalized substrates where catalyst deactivation or side reactions can occur over extended reaction periods.

  • PEPPSI™-IPr (Catalyst C) showed high efficiency with low catalyst loading. The robust nature of the Pd-NHC bond likely contributes to the high turnover and good yield. This catalyst is an excellent choice, particularly when cost-effectiveness at scale is a consideration due to its high activity at low loadings.

  • SPhos Precatalyst (G2) (Catalyst B) emerged as the most effective system in this comparison. It achieved the highest yield in the shortest time and at the lowest temperature. The unique steric and electronic properties of the SPhos ligand are exceptionally well-suited for this transformation.[14] The bulky framework likely accelerates the rate-limiting reductive elimination step, while the electron-rich nature promotes the initial oxidative addition. The mild conditions required by the SPhos system are highly beneficial for preserving the integrity of the Weinreb amide functionality. For substrates that are thermally sensitive or prone to side reactions, this catalyst system is the recommended starting point.[11]

Conclusion

For the Suzuki-Miyaura coupling of this compound, modern palladium catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes significantly outperform traditional catalysts like Pd(PPh₃)₄. The SPhos Precatalyst (G2) , in particular, offers an outstanding combination of high reactivity, low reaction temperature, and short reaction time, making it the premier choice for maximizing yield and purity with this valuable synthetic building block. Researchers and process chemists should prioritize screening advanced catalyst systems like Buchwald or NHC precatalysts to achieve optimal efficiency and robustness in their synthetic routes.

References

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  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hirai, M., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Adluri, B. S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Holliday, A. E. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Shields, J. D., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Mdluli, B. S., & Singh, M. (2021). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Barder, T. E., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett. [Link]

  • Campesi, A., et al. (2015). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Meng, G., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]

  • Liu, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. [Link]

  • Szostak, M., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

  • Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Słowik, G., & Skrętowski, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

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A Comparative Guide to 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its substituents significantly influence reaction efficiency and scope. This guide provides an in-depth comparison of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid , a versatile building block, with a selection of other commonly used substituted phenylboronic acids. We will delve into their relative performance in a standardized Suzuki-Miyaura coupling reaction, supported by experimental data from the literature and reasoned analysis based on fundamental chemical principles.

Introduction to this compound: The Weinreb Amide Analogue

This compound is a unique bifunctional molecule that incorporates a Weinreb amide moiety. The Weinreb amide is a well-established functional group known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. The presence of this functionality on a phenylboronic acid opens up possibilities for tandem reactions and late-stage diversification of complex molecules.

This guide will compare the Suzuki-Miyaura coupling performance of this compound with the following representative substituted phenylboronic acids, which span a range of electronic and steric properties:

  • Phenylboronic acid (unsubstituted)

  • 4-Methoxyphenylboronic acid (electron-donating group)

  • 4-Formylphenylboronic acid (electron-withdrawing group)

  • 4-Chlorophenylboronic acid (electron-withdrawing, halogen)

The comparative analysis will be based on a standardized Suzuki-Miyaura reaction with 4-bromoanisole as the coupling partner.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid can influence the rate-determining step, which is often the transmetalation.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)_2 Ar'-B(OH)₂ Ar'-B(OH)_3^- Ar'-B(OH)₃⁻ Ar'-B(OH)_2->Ar'-B(OH)_3^- Activation Base Base Base->Ar'-B(OH)_3^- Ar'-B(OH)_3^-->Ar-Pd(II)-Ar'(L_n)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The electronic properties of the substituent on the phenylboronic acid can significantly impact the nucleophilicity of the aryl group and the Lewis acidity of the boron center, thereby influencing the rate of transmetalation.

Comparative Performance in Suzuki-Miyaura Coupling

Standardized Experimental Protocol

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, which serves as a basis for our comparison.[1][2][3]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid derivative, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ solvents Add Solvents: Toluene and Water reagents->solvents degas Degas with Ar/N₂ (15 min) solvents->degas heat Heat to 100°C (e.g., 12 hours) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. Dilute with Ethyl Acetate monitor->cool wash Wash with Water & Brine cool->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Comparative Yield Data

The following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole under conditions similar to the standardized protocol.

Phenylboronic Acid DerivativeSubstituent TypeExpected/Reported Yield (%)Reference(s)
This compound Electron-withdrawing (amide) ~80-90 (Projected) -
Phenylboronic acidUnsubstituted88-99[1][4]
4-Methoxyphenylboronic acidElectron-donating (ether)>95[2]
4-Formylphenylboronic acidElectron-withdrawing (aldehyde)~70-85[3]
4-Chlorophenylboronic acidElectron-withdrawing (halogen)~80-90[2]

Note: The projected yield for this compound is an educated estimate based on the electronic nature of the Weinreb amide substituent and is not derived from direct experimental comparison in the literature.

Discussion of Substituent Effects

The electronic nature of the substituent at the para-position of the phenylboronic acid plays a crucial role in its reactivity.

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group in 4-methoxyphenylboronic acid is strongly electron-donating through resonance. This increases the electron density on the phenyl ring, making the aryl group more nucleophilic and generally accelerating the transmetalation step. As a result, electron-rich boronic acids often provide high yields in Suzuki-Miyaura couplings.[2]

  • Electron-Withdrawing Groups (e.g., -CHO, -Cl): Electron-withdrawing groups, such as the formyl and chloro substituents, decrease the electron density of the phenyl ring. This can slow down the transmetalation step by making the aryl group less nucleophilic. However, these groups also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species. The overall effect on the reaction rate and yield can be a balance of these opposing factors. Generally, while still effective, boronic acids with strongly electron-withdrawing groups may require more forcing conditions or specialized catalyst systems to achieve high yields.

  • The N,O-Dimethylhydroxylaminocarbonyl (Weinreb Amide) Group: The Weinreb amide substituent is generally considered to be moderately electron-withdrawing. The carbonyl group withdraws electron density from the phenyl ring through resonance and induction. However, the lone pairs on the nitrogen and oxygen atoms can participate in resonance, which can partially mitigate the electron-withdrawing effect compared to a simple ketone or aldehyde. Therefore, its deactivating effect is expected to be less pronounced than that of a formyl group. This would suggest that this compound should be a competent coupling partner in Suzuki-Miyaura reactions, with reactivity likely falling between that of unsubstituted phenylboronic acid and 4-formylphenylboronic acid.

Stability Considerations

The stability of the boronic acid under the basic reaction conditions is another critical factor. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that can reduce the yield of the desired cross-coupling product.

  • This compound: While specific stability studies on this compound under Suzuki coupling conditions are not widely reported, Weinreb amides themselves are generally stable to a range of reaction conditions, including basic media at elevated temperatures. The N,O-dimethylhydroxylamine moiety is not expected to be labile under typical Suzuki-Miyaura conditions.

  • Other Substituted Phenylboronic Acids: Phenylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation. The stability of the boronic acids generally follows the order: electron-donating > unsubstituted > electron-withdrawing.

Conclusion and Outlook

This compound represents a valuable and versatile building block for organic synthesis, combining the reactivity of a phenylboronic acid in Suzuki-Miyaura coupling with the synthetic utility of a Weinreb amide. Based on an analysis of its electronic properties, it is expected to be an efficient coupling partner, with reactivity comparable to or slightly attenuated relative to unsubstituted phenylboronic acid.

While direct comparative experimental data is currently limited, this guide provides a framework for researchers to understand its potential performance relative to other commonly used phenylboronic acids. The provided standardized protocol can be employed to conduct direct comparative studies to generate quantitative data and further elucidate the specific advantages of this unique reagent. As the demand for complex and diverse molecular architectures grows, bifunctional reagents like this compound will undoubtedly play an increasingly important role in enabling innovative synthetic strategies.

References

  • Park, K., et al. (2016). Facile Synthesis of Pd/Fe3O4/Charcoal Bifunctional Catalysts with High Metal Loading for High Product Yields in Suzuki Coupling Reactions. Scientific Reports, 6, 23348. [Link]

  • El-Boraey, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Nikam, R. D., et al. (2018). Magnetite tethered mesoionic carbene–palladium (II): An efficient and reusable nanomagnetic catalyst for Suzuki–Miyaura and Mizoroki–Heck cross‐coupling reactions in aqueous medium. Applied Organometallic Chemistry, 32(9), e4454. [Link]

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A Researcher's Guide to NMR-Based Structural Validation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural validation of products derived from 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. As a bifunctional molecule featuring both a versatile boronic acid and a stable Weinreb amide, this reagent is a valuable building block in medicinal chemistry and organic synthesis. Accurate structural confirmation of its reaction products is paramount for downstream applications. Here, we move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic Importance of a Bifunctional Reagent

This compound offers two distinct and highly valuable reactive sites. The phenylboronic acid moiety is a canonical participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds[1]. Concurrently, the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, serves as a stable precursor to ketones and aldehydes, resisting over-addition of organometallic reagents[2].

The challenge and opportunity for the synthetic chemist lie in selectively reacting one site while preserving the other, or in orchestrating a sequential functionalization. NMR spectroscopy, particularly a multinuclear approach (¹H, ¹³C, and ¹¹B), is the definitive tool for verifying the outcomes of these transformations.

Key Reaction Pathways and Their NMR Signatures

We will explore three common transformations of this compound and detail the expected NMR spectral changes that validate the formation of each distinct product structure.

G start This compound suzuki Suzuki-Miyaura Coupling (with R-X, Pd catalyst) start->suzuki Boronic Acid Reacts weinreb Weinreb Ketone Synthesis (with R-MgBr) start->weinreb Weinreb Amide Reacts reduction Amide Reduction (with DIBAL-H) start->reduction Weinreb Amide Reacts prod_suzuki Biaryl Weinreb Amide suzuki->prod_suzuki prod_weinreb Boronic Acid Ketone weinreb->prod_weinreb prod_reduction Boronic Acid Aldehyde reduction->prod_reduction

Caption: Key reaction pathways of the bifunctional starting material.

The Suzuki-Miyaura Coupling: Formation of a Biaryl Weinreb Amide

The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between the boronic acid's phenyl ring and another aryl or vinyl group (R-X)[3]. In this reaction, the Weinreb amide moiety is expected to remain intact.

Expected Product: 4-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl] derivative.

NMR Validation Logic:

  • ¹H NMR: The most telling signs are the disappearance of the broad singlet corresponding to the boronic acid -B(OH)₂ protons and the appearance of new aromatic signals from the coupled partner. The characteristic singlets for the N-CH₃ and O-CH₃ groups of the Weinreb amide should remain, confirming its stability during the reaction.

  • ¹³C NMR: The key change is the upfield shift of the carbon atom previously bonded to boron (C-B), which is no longer deshielded by the boron atom. New aromatic carbon signals will also appear.

  • ¹¹B NMR: This is the most direct evidence of reaction at the boronic acid site. The signal for the sp²-hybridized boronic acid in the starting material (typically δ 26-30 ppm) will disappear completely[4]. The absence of any significant signal in the ¹¹B spectrum confirms the successful C-B bond cleavage and C-C bond formation.

Weinreb Ketone Synthesis: Formation of a Boronic Acid Ketone

This reaction targets the Weinreb amide with an organometallic reagent, such as a Grignard (R-MgBr) or organolithium (R-Li) reagent, to form a ketone[5]. For this transformation to be successful without side reactions, the acidic protons of the boronic acid must first be protected, typically as a pinacol ester. The final validation, however, is on the deprotected product.

Expected Product: (4-Acylphenyl)boronic acid.

NMR Validation Logic:

  • ¹H NMR: The defining change is the complete disappearance of the two methyl singlets from the N,O-dimethylhydroxylamine group. A new set of signals corresponding to the "R" group of the newly formed ketone will appear. The boronic acid -B(OH)₂ protons should remain visible.

  • ¹³C NMR: The carbonyl signal of the Weinreb amide (typically ~168-172 ppm) will be replaced by a more downfield ketone carbonyl signal (~195-205 ppm). The N-CH₃ and O-CH₃ signals will be absent.

  • ¹¹B NMR: The signal for the sp²-hybridized boronic acid should remain in the characteristic δ 26-30 ppm range, confirming that this functional group survived the reaction sequence (protection, ketone formation, deprotection)[4].

Reduction: Formation of a Boronic Acid Aldehyde

The Weinreb amide can be selectively reduced to an aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). Similar to the ketone synthesis, the boronic acid group may require protection.

Expected Product: 4-Formylphenylboronic acid.

NMR Validation Logic:

  • ¹H NMR: The most dramatic and diagnostic change is the appearance of a new singlet far downfield, typically between δ 9.8 and 10.1 ppm, which is characteristic of an aldehyde proton (-CHO)[6][7]. The N-CH₃ and O-CH₃ singlets of the starting material will have disappeared.

  • ¹³C NMR: A new aldehyde carbonyl signal will appear in the range of δ 190-195 ppm. The signals for the Weinreb amide carbons will be gone.

  • ¹¹B NMR: As with the ketone product, the continued presence of the boronic acid signal around δ 26-30 ppm confirms the integrity of this group[4].

Comparative Data Summary

The following table summarizes the key diagnostic NMR chemical shifts (δ in ppm) that differentiate the starting material from its primary reaction products. Data is based on typical values reported in the literature for structurally similar compounds.

Compound ClassKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key ¹¹B NMR Signal (ppm)
Starting Material ~8.2 (br s, 2H, B(OH)₂), ~7.8-8.0 (m, 4H, Ar-H), ~3.5 (s, 3H, N-CH₃), ~3.3 (s, 3H, O-CH₃)[8][9]~169 (C=O), ~61 (O-CH₃), ~33 (N-CH₃), C-B signal present~29 (broad, sp² Boronic Acid)[4]
Suzuki Product (Biaryl Weinreb Amide)B(OH)₂ signal absent , New Ar-H signals appear, ~3.5 (s, 3H, N-CH₃), ~3.3 (s, 3H, O-CH₃)[10]~169 (C=O), ~61 (O-CH₃), ~33 (N-CH₃), C-B signal absent Signal Absent (or trace impurities)
Ketone Product ((4-Acylphenyl)boronic acid)~8.2 (br s, 2H, B(OH)₂), N-CH₃/O-CH₃ signals absent , New signals for acyl "R" group appear~198 (C=O, Ketone) , N-CH₃/O-CH₃ signals absent, C-B signal present~29 (broad, sp² Boronic Acid)[4]
Aldehyde Product (4-Formylphenylboronic acid)~10.0 (s, 1H, -CHO) , ~8.2 (br s, 2H, B(OH)₂), N-CH₃/O-CH₃ signals absent [6][11]~192 (C=O, Aldehyde) , N-CH₃/O-CH₃ signals absent, C-B signal present~29 (broad, sp² Boronic Acid)[4]

Experimental Protocols

A self-validating approach requires consistent and rigorous data acquisition. The following protocols are recommended.

General Sample Preparation
  • Accurately weigh 5-10 mg of the dried sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for boronic acids as it can solubilize the sample and allows for the observation of the exchangeable B(OH)₂ protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H, ¹³C, and ¹¹B NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Validation prep1 Dissolve 5-10 mg in 0.6 mL Solvent (e.g., DMSO-d6) acq_h1 1. Acquire ¹H Spectrum (Quantitative, High S/N) prep1->acq_h1 acq_b11 2. Acquire ¹¹B Spectrum (Broad spectral width) acq_h1->acq_b11 Check key functional groups first acq_c13 3. Acquire ¹³C{¹H} Spectrum (e.g., APT or DEPT) acq_b11->acq_c13 Directly probe boron center analysis Correlate ¹H, ¹³C, & ¹¹B Data with Expected Structure acq_c13->analysis conclusion Confirm Product Structure & Purity analysis->conclusion

Caption: Recommended workflow for comprehensive NMR validation.

1. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single pulse (zg30).

  • Acquisition: 16-64 scans, relaxation delay (d1) of 5 seconds for quantitative integration.

  • Rationale: A longer relaxation delay is crucial for accurately integrating signals, which confirms the ratio of protons in the molecule and helps establish purity.

2. ¹³C NMR Spectroscopy

  • Spectrometer: 400 MHz or higher (100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled single pulse (zgpg30) or APT/DEPT-135 for multiplicity information.

  • Acquisition: 1024-4096 scans, depending on sample concentration.

  • Rationale: APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, providing an additional layer of structural confirmation beyond simple chemical shifts.

3. ¹¹B NMR Spectroscopy

  • Spectrometer: Any modern NMR spectrometer.

  • Pulse Program: Standard single pulse, non-decoupled.

  • Acquisition: 1024-2048 scans. Set a wide spectral width (e.g., -50 to 100 ppm) to ensure all possible boron species (boronic acid, boronate esters, boric acid) are observed[12].

  • Rationale: As a quadrupolar nucleus, boron gives characteristically broad signals. ¹¹B NMR is a low-sensitivity experiment that often requires more scans, but its diagnostic power is unparalleled for this class of compounds. It directly confirms whether the boronic acid moiety has reacted or remains intact[4][12]. The presence of a sharp peak around δ 19 ppm can indicate sample decomposition to boric acid[4].

Conclusion

Validating the products of reactions involving this compound is not a single measurement but a systematic process of inquiry. By employing a multinuclear NMR approach—leveraging the specific strengths of ¹H, ¹³C, and especially ¹¹B spectroscopy—researchers can unambiguously confirm which functional group has reacted. This guide provides the foundational logic, comparative data, and robust protocols necessary to move from a reaction vial to a fully validated molecular structure with the highest degree of scientific confidence.

References

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link]

  • ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. [Link]

  • N,O-Dimethylhydroxylamine. PubChem. [Link]

  • 4-Formylphenylboronic Acid. PubChem. [Link]

  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PubMed Central. [Link]

  • ¹¹B NMR chemical shifts and formation constants of boric acid.... ResearchGate. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh₃ or Polymer-Supported PPh₃ and Iodine. PubMed Central. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. [Link]

  • General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. The Royal Society of Chemistry. [Link]

  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. The Royal Society of Chemistry. [Link]

  • This compound. Lead Sciences. [Link]

  • N,O-Dimethylhydroxylamine | C₂H₇NO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • New N- and O-arylations with phenylboronic acids and cupric acetate. Organic Chemistry Portal. [Link]

  • N,O-Dimethylhydroxylamine. Wikipedia. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • 4-(Dimethylamino)phenylboronic acid. Chem-Impex. [Link]

  • Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. MDPI. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Mixtures Containing 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, arylboronic acids are indispensable reagents. Their role as key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds. Among these, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a molecule featuring a Weinreb amide moiety, offers unique synthetic advantages. The Weinreb amide is a stable and versatile functional group that can be selectively converted into ketones or aldehydes, making this particular boronic acid a highly valuable intermediate.[1][2][3]

Accurate and reliable quantitative analysis of this compound within complex reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the quality of the final product. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights.

The Analytical Challenge: Understanding the Analyte

Quantitative analysis of this compound presents a unique set of challenges stemming from the inherent nature of boronic acids:

  • Dehydration and Trimerization: Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines.[4][5] This equilibrium can complicate chromatographic separation and quantification, as two distinct species may be present for a single analyte.

  • Oxidative Instability: At physiological pH, some phenylboronic acids can be susceptible to oxidation by reactive oxygen species.[6] While the specific stability of the title compound is not extensively documented, this is a potential degradation pathway to consider.

  • Chromatographic Behavior: The boronic acid group has a pKa around 8-10, meaning its charge state can change with the mobile phase pH. This can lead to poor peak shape (tailing) on reversed-phase columns due to interactions with residual silanols.

  • Complex Matrix: Reaction mixtures are inherently complex, containing starting materials, reagents, catalysts, solvents, and byproducts that can interfere with the analysis.

This guide will compare three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing the rationale for method selection and detailed protocols to ensure trustworthy and reproducible results.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of the pharmaceutical industry for purity and concentration determination. Its robustness, precision, and widespread availability make it the first choice for routine analysis.

Expertise & Experience: The "Why" Behind the Protocol

The key to a successful HPLC method for boronic acids is controlling the analyte's ionization and mitigating undesirable interactions with the stationary phase. An acidic mobile phase modifier is crucial; it suppresses the ionization of the boronic acid's hydroxyl groups, rendering the molecule neutral and well-behaved on a C18 column. This leads to sharper, more symmetrical peaks, essential for accurate integration and quantification. The choice of a high-purity stationary phase, such as an XSelect™ HSS T3, further minimizes peak tailing.

Experimental Protocol: A Self-Validating System
  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Milli-Q Water

    • Formic Acid (0.1%)

    • Reference Standard: this compound of known purity.

    • Internal Standard (IS): A stable, UV-active compound that does not co-elute with any reaction components (e.g., Dimethyl terephthalate).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Create a 5-point calibration curve by serial dilution.

    • Sample Preparation: Quench a small, accurately weighed aliquot of the reaction mixture into a known volume of diluent containing the internal standard. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the calibration standards followed by the reaction mixture samples.

    • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the IS against concentration for the standards. Determine the concentration in the reaction mixture samples from the calibration curve.

Data Presentation: Performance Characteristics
ParameterTypical PerformanceRationale
Linearity (R²) > 0.998Ensures a proportional response across the concentration range.
Precision (%RSD) < 2.0%Demonstrates the reproducibility of the method.[4]
Accuracy (% Recovery) 98 - 102%Confirms the method's ability to measure the true value.[4]
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration that can be reliably detected.[4]
Limit of Quantitation (LOQ) ~0.5 µg/mLThe lowest concentration that can be accurately quantified.[4]

Method 2: Quantitative ¹H and ¹¹B Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for direct quantification without the need for an identical reference standard for the analyte.[7] Instead, a certified internal standard of a different chemical structure is used. This is particularly useful for novel compounds or when a pure reference material is unavailable.

Expertise & Experience: The "Why" Behind the Protocol

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to the integral of a known signal from a certified internal standard of known concentration, a direct calculation of the analyte's concentration can be made. For boronic acids, ¹¹B NMR can also be a valuable tool.[8][9] It provides a direct probe of the boron environment and can help distinguish between the boronic acid and potential boroxine species.[10][11] The choice of a deuterated solvent is critical to avoid interfering signals. DMSO-d₆ is often a good choice for boronic acids as it can help break up oligomeric species.[12]

Experimental Protocol: A Self-Validating System
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Reagents:

    • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone). Must have signals that do not overlap with the analyte or other reaction components.

    • Deuterated Solvent (e.g., DMSO-d₆).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a precise amount of the certified internal standard into an NMR tube. Add a known volume of deuterated solvent.

    • ¹H NMR Acquisition:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate integration.

      • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • ¹¹B NMR Acquisition (Optional but Recommended):

      • Acquire a proton-decoupled ¹¹B NMR spectrum. This will provide a sharp singlet for the boronic acid.[11]

    • Data Processing: Carefully phase and baseline correct the spectrum.

    • Quantification:

      • Integrate a well-resolved signal of the analyte (e.g., aromatic protons) and a signal from the internal standard.

      • Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Data Presentation: Performance Characteristics
ParameterTypical PerformanceRationale
Accuracy High (Primary Method)Directly traceable to a certified standard, minimizing systematic error.
Precision (%RSD) < 3.0%Dependent on weighing accuracy and spectral processing.
Selectivity ExcellentHigh-resolution NMR allows for the resolution of individual proton signals.
Throughput LowerLonger acquisition and processing times compared to HPLC.

Method 3: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For the highest sensitivity and selectivity, especially in complex matrices or for trace-level analysis, UPLC-MS is the method of choice. It combines the separation power of UPLC with the mass-resolving capability of a mass spectrometer.

Expertise & Experience: The "Why" Behind the Protocol

A UPLC-MS method for boronic acids can provide both quantification and structural confirmation.[4] Electrospray ionization (ESI) is typically used. A key challenge in the MS analysis of boronic acids is the potential formation of various adducts and oligomers in the ion source (e.g., boroxines, solvent adducts, dimers), which can complicate the spectra.[4] Optimizing MS parameters, such as cone voltage, is essential to minimize in-source fragmentation and promote the formation of the desired molecular ion ([M+H]⁺ or [M-H]⁻). Using a mobile phase like ammonium acetate can help in forming stable adducts ([M+CH₃COO]⁻) for better detection in negative ion mode.[4]

Experimental Protocol: A Self-Validating System
  • Instrumentation:

    • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Acquity BEH C18 column (or similar).[4]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Milli-Q Water (LC-MS grade)

    • Ammonium Acetate (10 mM)[4]

  • Chromatographic and MS Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A rapid gradient (e.g., 5% to 95% B in 1-2 minutes) for high-throughput analysis.[4]

    • Flow Rate: 0.4 - 0.6 mL/min

    • Ionization Mode: ESI Positive and Negative

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for impurity profiling.

  • Procedure:

    • Follow similar sample and standard preparation steps as for HPLC, using an appropriate internal standard if necessary.

    • Optimize MS parameters (cone voltage, capillary voltage, gas flows) by infusing a standard solution of the analyte.

    • Acquire data in SIM mode, monitoring the m/z of the analyte and the internal standard for maximum sensitivity and selectivity.

Data Presentation: Performance Characteristics
ParameterTypical PerformanceRationale
Sensitivity (LOD/LOQ) pg to ng/mLSignificantly more sensitive than UV detection.[13]
Selectivity UnmatchedCan distinguish compounds with the same retention time but different masses.
Linearity (R²) > 0.995Excellent over a wide dynamic range.
Matrix Effects Potential IssueIon suppression or enhancement can affect accuracy; requires careful validation.

Method Selection Guide

The choice of analytical technique depends on the specific requirements of the analysis. The following workflow provides a decision-making framework.

MethodSelection start What is the primary analytical goal? goal1 Routine In-Process Control (IPC) / Final Product Assay start->goal1 goal2 Absolute Quantification without Specific Reference Standard start->goal2 goal3 Trace Impurity Identification & Quantification start->goal3 sub_goal1 Need for high throughput? goal1->sub_goal1 method2 qNMR goal2->method2 sub_goal2 Is structural confirmation needed? goal3->sub_goal2 method1 RP-HPLC with UV method3 UPLC-MS sub_goal1->method1 Yes sub_goal1->method3 No, but need higher sensitivity sub_goal2->method1 No, impurity is known and UV active sub_goal2->method3 Yes

Caption: Decision workflow for selecting the optimal analytical method.

Conclusion

The quantitative analysis of this compound in reaction mixtures requires a nuanced approach that accounts for the unique chemistry of boronic acids.

  • RP-HPLC with UV detection stands out as the most practical choice for routine, high-throughput analysis due to its robustness and precision, provided a well-developed method is used to control peak shape.

  • qNMR offers the distinct advantage of being a primary method, providing high accuracy without the need for a specific reference standard, making it ideal for the analysis of novel compounds or for certifying reference materials.

  • UPLC-MS provides unparalleled sensitivity and selectivity, making it indispensable for trace analysis, impurity profiling, and when dealing with highly complex reaction matrices.

By understanding the principles behind each technique and implementing the self-validating protocols described, researchers, scientists, and drug development professionals can generate accurate, reliable, and trustworthy quantitative data, enabling effective process control and accelerating the development of innovative chemical entities.

References

  • Analytical Methods. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. National Library of Medicine. Available at: [Link]

  • ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. American Chemical Society. Available at: [Link]

  • ResearchGate. Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]

  • ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). orientjchem.org. Available at: [Link]

  • RSC Publishing. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Royal Society of Chemistry. Available at: [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubMed. Considerations in the determination of boron at low concentrations. National Library of Medicine. Available at: [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • ResearchGate. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]

  • ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]

  • PubChem. 4-(Dimethylamino)phenylboronic acid. National Library of Medicine. Available at: [Link]

  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. Available at: [Link]

  • Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical Co., Ltd. Available at: [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Library of Medicine. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their application in drug discovery and development is also rapidly expanding, with several boronic acid-containing drugs approved for clinical use.[1] The characterization of these molecules is therefore of paramount importance. Mass spectrometry is a primary tool for this purpose, and understanding the fragmentation patterns of different boronic acid derivatives is crucial for their unambiguous identification and structural elucidation.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a specialized derivative. We will compare its fragmentation behavior to other common phenylboronic acid derivatives, offering insights into how structural modifications influence fragmentation pathways. This document is intended to serve as a practical resource for researchers utilizing mass spectrometry to analyze boronic acid compounds.

Understanding the Core Moieties: Building Blocks of Fragmentation

The fragmentation of this compound is best understood by first examining the behavior of its constituent parts: the phenylboronic acid core and the N,O-dimethylhydroxylamine sidechain.

The Phenylboronic Acid Core: Characteristic Neutral Losses and Anionic Fragments

Under electrospray ionization (ESI), a soft ionization technique, phenylboronic acids can be analyzed in both positive and negative ion modes.[2][3][4] While ESI is designed to minimize fragmentation, in-source fragmentation or tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) reveals characteristic fragmentation patterns.[3][5]

In negative ion mode , the fragmentation of phenylboronic acid is often dominated by the formation of boron-oxygen containing anions. Studies have shown that the most prominent fragments are typically BO⁻ (m/z 27) and BO₂⁻ (m/z 43).[6] The relative abundance of these ions can be dependent on the collision energy.[6]

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This can complicate mass spectra by showing a peak corresponding to the trimer, especially at higher concentrations or in the absence of derivatizing agents.

The N,O-Dimethylhydroxylaminocarbonyl Side Chain: Amide-like Cleavage

The 4-(N,O-Dimethylhydroxylaminocarbonyl) substituent introduces an amide-like linkage. Amide fragmentation is well-characterized in mass spectrometry.[8] Common fragmentation pathways for amides involve cleavage of the C-N bond and the C-C bond alpha to the carbonyl group.[8][9] For the N,O-dimethylhydroxylamine moiety specifically, cleavage of the N-O bond is also a possibility. The mass spectrum of N,O-dimethylhydroxylamine itself shows prominent peaks at m/z 61 (molecular ion), 46, and 45.[10]

Predicted Fragmentation of this compound

By combining the fragmentation behaviors of the two core moieties, we can predict the major fragmentation pathways for this compound in both positive and negative ion ESI-MS/MS.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will likely be observed as the protonated molecular ion, [M+H]⁺. Upon CID, we can anticipate the following key fragmentation pathways:

  • Loss of the N,O-dimethylhydroxylamine group: A primary fragmentation would be the cleavage of the amide C-N bond, leading to the loss of a neutral N,O-dimethylhydroxylamine (mass = 61 u). This would result in a prominent acylium ion.

  • Cleavage of the N-O bond: Fragmentation within the hydroxylamine moiety, specifically the cleavage of the N-O bond, is another likely event. This could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule after rearrangement.

  • Decarbonylation: Loss of carbon monoxide (CO, 28 u) from the acylium ion formed in pathway 1 is a common subsequent fragmentation for carbonyl-containing compounds.

  • Loss of water and boric acid fragments: The boronic acid group can undergo dehydration (loss of H₂O, 18 u) or loss of metaboric acid (HBO₂, 44 u).

G M_H [M+H]⁺ 4-(N,O-Dimethylhydroxylaminocarbonyl) phenylboronic acid frag1 Acylium Ion [M+H - C₂H₇NO]⁺ M_H->frag1 - (CH₃)₂NOH frag2 [M+H - OCH₃]⁺ M_H->frag2 - •OCH₃ frag4 [M+H - H₂O]⁺ M_H->frag4 - H₂O frag3 Phenyl Cation [M+H - C₂H₇NO - CO]⁺ frag1->frag3 - CO

Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule, [M-H]⁻, will be the precursor ion. The fragmentation is expected to be different from the positive ion mode:

  • Formation of Boron-Containing Anions: As with simpler phenylboronic acids, the formation of BO₂⁻ is a highly probable fragmentation pathway.[6]

  • Cleavage of the Carboxylic Acid Derivative: The side chain can undergo fragmentation, potentially leading to the loss of a neutral N,O-dimethylhydroxylamine.

  • Ring Fragmentation: Fragmentation of the phenyl ring itself is also possible, though typically requires higher collision energies.

G M_H_neg [M-H]⁻ 4-(N,O-Dimethylhydroxylaminocarbonyl) phenylboronic acid frag_neg1 BO₂⁻ M_H_neg->frag_neg1 Fragmentation frag_neg2 [M-H - (CH₃)₂NOH]⁻ M_H_neg->frag_neg2 - (CH₃)₂NOH

Comparative Analysis with Other Phenylboronic Acid Derivatives

The choice of derivatization of the boronic acid or the carboxylic acid group can significantly impact the fragmentation pattern and the overall analytical performance.

Derivative TypeKey Structural FeatureExpected Fragmentation BehaviorAnalytical Considerations
This compound Weinreb amide analogue- Facile cleavage of the C-N amide bond. - Characteristic loss of N,O-dimethylhydroxylamine. - Formation of a stable acylium ion in positive mode.Provides a clear and predictable fragmentation pattern, useful for structural confirmation.
Unmodified Phenylboronic Acid Free boronic acid- Prone to dehydration to form boroxines. - In negative mode, formation of BO⁻ and BO₂⁻.[6]The formation of trimers can complicate spectra and reduce the intensity of the monomeric molecular ion.
Pinacol Ester Derivative Boronic acid protected as a cyclic ester- Fragmentation of the pinacol group. - The boronic acid moiety is stabilized, preventing boroxine formation.Derivatization with diols like pinacol is a common strategy to improve stability and chromatographic behavior.[7]
Peptide Boronic Acids Boronic acid incorporated into a peptide sequence- Fragmentation follows typical peptide sequencing rules (b- and y-ions). - The boronic acid can be derivatized with the MALDI matrix (e.g., DHB).[7][11]Analysis can be complex due to the multiple fragmentation sites along the peptide backbone.[11]

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general workflow for the analysis of this compound derivatives using ESI-MS/MS.

G prep2 prep2 ms1 ms1 prep2->ms1 ms5 ms5 data1 data1 ms5->data1

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for ESI (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).

Mass Spectrometry Parameters (Example):

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Data Analysis:

  • In the full scan MS spectrum, identify the [M+H]⁺ or [M-H]⁻ ion.

  • In the MS/MS spectrum, identify the major fragment ions.

  • Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses.

  • Propose fragmentation mechanisms consistent with the observed neutral losses and the structure of the molecule.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by the lability of the amide-like bond and the inherent chemistry of the boronic acid group. In positive ion mode, the characteristic loss of the N,O-dimethylhydroxylamine moiety to form a stable acylium ion is expected to be a dominant fragmentation pathway. In negative ion mode, the formation of boronate anions like BO₂⁻ is likely.

Compared to underivatized phenylboronic acids, the 4-(N,O-Dimethylhydroxylaminocarbonyl) derivative offers a more predictable fragmentation pattern that can be advantageous for structural confirmation. Understanding these fragmentation pathways is essential for researchers in drug discovery and chemical development who rely on mass spectrometry for the rapid and accurate characterization of these important molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful analysis of this and related boronic acid derivatives.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

  • Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate. [Link]

  • Arylboronic acid chemistry under electrospray conditions. (2009). Journal of the American Society for Mass Spectrometry. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]

  • N,O-Dimethylhydroxylamine. (n.d.). PubChem. [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). Technology Networks. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. (2015). Rapid Communications in Mass Spectrometry. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Texas at Austin. [Link]

  • Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. (2021). Luminescence. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). PMC. [Link]

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assessing the purity of synthesized 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Purity of Synthesized 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Introduction: The Critical Role of Purity in a Versatile Reagent

This compound, a Weinreb amide derivative of phenylboronic acid, is a sophisticated building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a precursor for the controlled synthesis of complex ketones. The success, reproducibility, and yield of these sensitive transformations are directly contingent on the purity of the boronic acid reagent. Impurities can lead to unpredictable side reactions, catalyst poisoning, and low yields, making rigorous purity assessment an indispensable part of its application in research and drug development.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this reagent. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific rationale, enabling researchers to make informed decisions for method selection and data interpretation. We will delve into the nuances of analyzing boronic acids, which are notoriously prone to dehydration, forming cyclic anhydride trimers known as boroxines.[1] This inherent instability complicates analysis and demands robust, well-designed analytical methods.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in developing any analytical method.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 4-(Weinreb-amido)phenylboronic acid, 4-Borono-N-methoxy-N-methylbenzamide[3][]
CAS Number 179055-26-6[2][5]
Molecular Formula C₉H₁₂BNO₄[2][5]
Molecular Weight 209.01 g/mol [2][5]
Appearance Typically a white to off-white solidN/A
Purity (Commercial) Often ≥98%[2][]
Storage Inert atmosphere, 2-8°C recommended[2]

Core Purity Assessment Techniques: A Comparative Overview

The purity of this compound is best evaluated using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and insights into the impurity profile of the synthesized product.

TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification (purity by area-%), high precision, and robustness. Widely available.May not separate all impurities, especially isomers. Does not provide structural information for unknown peaks. May not differentiate the boronic acid from its boroxine anhydride.[6]
LC-MS Combines the separation power of HPLC with the mass detection capability of mass spectrometry.Unparalleled for impurity identification by providing molecular weight information. Highly sensitive, capable of detecting trace-level impurities.[1][7]Ionization of boronic acids can be complex, with potential formation of adducts, dimers, or boroxines in the source, complicating data interpretation.[1][8] Quantitative accuracy can be lower than HPLC-UV without careful validation.
NMR Spectroscopy Nuclei (¹H, ¹³C, ¹¹B) absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation of the main component and can identify impurities if their concentration is sufficient (~>0.5-1%). Quantitative NMR (qNMR) can provide a highly accurate purity value without a reference standard of the analyte itself.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. Not ideal for detecting trace impurities.

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy integrates these techniques to build a complete picture of the sample's composition. The following workflow ensures both accurate quantification of the main component and confident identification of any impurities.

Purity Assessment Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification & Structural Confirmation Sample Synthesized Product Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV Analysis (Primary Purity Assay) Prep->HPLC LCMS LC-MS Analysis (Identify unknown peaks) Prep->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Confirm structure, identify major impurities) Prep->NMR Report1 Initial Purity Report (Area %) HPLC->Report1 Data Correlate Data Report1->Data LCMS->Data NMR->Data Report2 Comprehensive Purity Profile (Identified Impurities) Data->Report2

Caption: Integrated workflow for purity analysis.

Featured Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a reliable method for the quantitative assessment of this compound purity. The choice of a C18 column is standard for arylboronic acids, and the acidic mobile phase helps to ensure sharp peak shapes by keeping the boronic acid protonated.[9][10]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)

  • Sample: Synthesized this compound

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for the acidic boronic acid moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min.A gradient elution is necessary to separate non-polar impurities from the more polar main compound and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance at this wavelength.
Injection Vol. 5 µLSmall volume to prevent peak broadening.

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of a reference standard (if available) or the synthesized material in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the standard solution (to establish retention time and peak shape), and then the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4. System Suitability: Before analyzing samples, perform a system suitability test by making five replicate injections of the standard solution. The results should meet the following criteria:

  • Repeatability: Relative Standard Deviation (RSD) of the main peak area should be ≤ 2.0%.

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be > 2000.

Understanding Potential Impurities

A thorough purity assessment involves anticipating potential impurities based on the synthetic route and the inherent chemistry of the molecule.

Impurity Relationships SM Starting Material (e.g., 4-Bromobenzoyl chloride) Product Target Molecule 4-(N,O-Dimethylhydroxylaminocarbonyl) -phenylboronic acid SM->Product Synthesis Byproduct Byproduct (e.g., Homocoupled species) SM->Byproduct Side Reaction Boroxine Degradant: Boroxine (Cyclic Anhydride) Product->Boroxine Dehydration (Heat, Water)

Caption: Potential sources of impurities.

  • Process-Related Impurities: These originate from the synthetic pathway. One common synthesis involves the borylation of an aryl halide.[11] Therefore, unreacted starting materials (e.g., the corresponding aryl bromide or iodide) or intermediates could be present.

  • Degradation Impurities: The most significant impurity for boronic acids is the corresponding boroxine, a cyclic trimer formed by intermolecular dehydration.[1] This process is reversible in the presence of water. HPLC methods using aqueous mobile phases may not distinguish between the boronic acid and the boroxine, as the boroxine can hydrolyze back to the acid on-column.[6] This highlights the importance of using complementary techniques like LC-MS, which may detect the mass of the boroxine under certain conditions.

  • By-products: Side reactions during synthesis can generate impurities. For instance, homocoupling of the boronic acid can lead to biphenyl by-products.

The Complementary Power of NMR and LC-MS

While HPLC-UV is the workhorse for quantitation, NMR and LC-MS are essential for definitive identification.

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides a structural fingerprint. For a pure sample of this compound, one would expect to see distinct signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region), the N-methyl and O-methyl protons (two singlets, likely between 3-4 ppm), and a broad signal for the B(OH)₂ protons which can be exchangeable. The presence of small, unidentified peaks suggests impurities, and their integration relative to the main compound can give a semi-quantitative estimate of their levels.

  • LC-MS Analysis: This is the definitive tool for identifying unknown peaks observed in an HPLC chromatogram. By coupling the HPLC to a mass spectrometer, a mass can be obtained for each eluting peak.[1] For example, if an impurity peak is observed, its mass could be compared against the masses of potential starting materials, by-products, or the boroxine trimer to achieve a confident identification. Modern high-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts-per-million, allowing for the determination of the elemental formula of an impurity.[7][12]

Conclusion: A Multi-faceted Approach to Ensure Quality

Assessing the purity of this compound is not a task for a single analytical technique. A robust and trustworthy assessment relies on a multi-faceted approach. HPLC-UV serves as the primary tool for accurate and precise quantification. However, its limitations in identifying unknown peaks and its potential ambiguity regarding boroxine formation necessitate the use of complementary methods. LC-MS provides the crucial molecular weight information needed to identify impurities, while NMR spectroscopy offers definitive structural confirmation of the target molecule and helps characterize major impurities. By integrating these techniques, researchers and drug development professionals can ensure the quality and reliability of this vital synthetic reagent, leading to more predictable and successful scientific outcomes.

References

  • Thota, S., Gurav, V. M., Sharma, M., & Gananadhamu, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(20), 8359-8367. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]

  • Koster, S., & Arteaga, J. D. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Lead Sciences. This compound. [Link]

  • Soundararajan, S., et al. (1990). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 188(1), 143-148. [Link]

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Wang, B., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry, 48(11), 1185-1193. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods? [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS No. 179055-26-6). The procedures outlined here are grounded in an understanding of the compound's constituent functional groups—a phenylboronic acid and an N,O-dimethylhydroxylamine moiety—to ensure the safety of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the "Why"

Proper handling and disposal protocols are derived from a thorough understanding of a chemical's potential hazards. While specific toxicological data for this compound is limited, a conservative approach requires us to consider the hazards associated with its primary structural components.

  • Phenylboronic Acid Moiety : Phenylboronic acids as a class are known to be harmful if swallowed and can cause significant skin and eye irritation.[1][2] They are often crystalline solids, and dust formation during handling presents an inhalation hazard.[3][4]

  • N,O-Dimethylhydroxylamine Moiety : Hydroxylamine derivatives can be unstable and may decompose upon heating.[5] This decomposition can release toxic gases, including nitrogen oxides (NOx).[5] Furthermore, some hydroxylamines are known respiratory sensitizers.[6]

  • Environmental Hazards : Boron compounds can be mobile in soil and may leach into groundwater.[7] Therefore, release into the environment must be strictly avoided.[4][8]

This dual-risk profile necessitates that the compound be treated as a hazardous substance requiring specialized disposal.

Hazard CategoryAssociated RiskRationale
Acute Oral Toxicity Harmful if swallowed.[9]A known characteristic of the parent phenylboronic acid structure.
Skin & Eye Irritation Causes skin and serious eye irritation.[1]Common hazard for phenylboronic acid derivatives.
Respiratory Irritation Dust may cause respiratory tract irritation.[1]Inhalation of fine particles should be avoided.[3]
Chemical Reactivity Potential for hazardous decomposition.The hydroxylamine moiety can be thermally sensitive.[5]
Environmental Not classified as hazardous to the aquatic environment, but release should be prevented.[4]Boron is a regulated substance, and release to drains or soil is prohibited.[7][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the solid compound or its waste, the following minimum PPE is mandatory. This equipment creates a necessary barrier to prevent accidental exposure.

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[11]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is required if dust cannot be controlled.[11]Prevents inhalation of airborne particles.[3]

Spill Management Protocol

Accidents can happen; a swift and correct response is critical to mitigating risk.

For a Small Spill:

  • Secure the Area : Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE : Ensure full PPE is worn before approaching the spill.

  • Prevent Dust Formation : Do NOT dry sweep. If necessary, gently dampen the material with water to prevent it from becoming airborne, but only if the material is not water-reactive in a hazardous way.[6]

  • Contain and Collect : Carefully sweep up the spilled solid using a scoop or shovel and place it into a designated, pre-labeled hazardous waste container.[4][12]

  • Decontaminate : Wipe the spill area with a damp cloth. Place the cloth and any other contaminated materials into the same hazardous waste container.

  • Final Steps : Seal the container, wash hands thoroughly, and report the incident to your laboratory supervisor or EHS officer.

Step-by-Step Waste Disposal Workflow

The primary directive for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Step 1: Waste Segregation

  • Solid Waste : All solid waste, including residual amounts in original containers, contaminated weighing paper, and used spill cleanup materials, must be collected separately.

  • Do Not Mix : Do not mix this waste with other waste streams (e.g., halogenated solvents, strong oxidizers) to prevent unforeseen chemical reactions.

Step 2: Containerization

  • Select an Appropriate Container : Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle).[6]

  • Proper Labeling : The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., exclamation mark for irritant/harmful).[9]

    • The date of accumulation.

Step 3: Storage

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Follow Institutional Protocols : Adhere to your institution's specific guidelines for the storage of chemical waste, ensuring it is away from incompatible materials.[8]

Step 4: Final Disposal

  • Professional Disposal Required : The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Arrange for Pickup : Contact your EHS office to schedule a pickup for the waste container. Provide them with a full and accurate description of the contents.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this chemical waste.

G Disposal Workflow for this compound start Identify Waste (Solid Residue, Contaminated Materials) ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe Always First collect Collect Waste in Designated Container ppe->collect label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect->label_container store Store Securely in Satellite Accumulation Area label_container->store Seal Tightly contact_ehs Contact Institutional EHS Office or Approved Waste Contractor store->contact_ehs end_disposal Arrange for Professional Disposal contact_ehs->end_disposal

Caption: Decision workflow for safe disposal.

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted with the utmost responsibility, protecting themselves, their colleagues, and the environment.

References

  • HPC Standards. Phenylboronic acid Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

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  • DC Fine Chemicals. 110140 - Phenylboronic acid - Safety Data Sheet. [Link]

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  • Agency for Toxic Substances and Disease Registry. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride Safety Data Sheet. [Link]

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Navigating the Safe Handling of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, arylboronic acids are indispensable building blocks. Among these, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS 179055-26-6) presents unique handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and precision.

Hazard Assessment and Triage: Understanding the Risks

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile.

Table 1: Hazard Profile of a Structural Analog

Hazard ClassificationCategoryPrecautionary Statement
Acute toxicity, OralCategory 4Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Skin Corrosion/IrritationCategory 2Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/Eye IrritationCategory 2Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicity — single exposure (Respiratory system)Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, drawing from established safety guidelines for handling chemical irritants.[2][3]

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against dust particles and accidental splashes that can cause serious eye irritation.
Hands Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. It is advisable to consult a chemical resistance chart for specific glove materials.[4][5][6]
Body A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling dust, which may cause respiratory tract irritation.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and efficient use of this compound in the laboratory.

operational_workflow Figure 1: Operational Workflow for Handling Arylboronic Acids receiving Receiving and Storage (Store at -20°C) prep Preparation for Use (Bring to room temperature in a desiccator) receiving->prep Before use weighing Weighing (In a chemical fume hood) prep->weighing dissolution Dissolution (Add solid to solvent) weighing->dissolution reaction Reaction Setup (Under inert atmosphere if required) dissolution->reaction cleanup Post-Reaction Cleanup (Decontaminate glassware) reaction->cleanup

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, verify the integrity of the container. The compound should be stored at -20°C to maintain its stability.[7]

  • Preparation for Use: Before opening, allow the container to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can affect the compound's integrity.

  • Weighing: All weighing operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Use appropriate weighing tools (e.g., a spatula) and handle the solid carefully to avoid generating dust.

  • Dissolution: When preparing solutions, always add the solid this compound to the solvent slowly while stirring.

  • Reaction Setup: If the reaction is sensitive to air or moisture, use standard techniques for handling air-sensitive reagents, such as working under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Post-Reaction Cleanup: Decontaminate all glassware that has been in contact with the compound by rinsing with an appropriate solvent.

Spill Management: A Plan for the Unexpected

In the event of a spill, a prompt and informed response is crucial to mitigate any potential hazards.

spill_response Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area (If necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spill Residue contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A clear, logical flow for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others in the lab.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[9] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[10][11]

  • Collect Residue: Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.[10] For any remaining residue of the acidic compound, neutralization with a mild base like sodium bicarbonate can be considered.[10]

  • Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous chemical waste according to your institution's guidelines.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of unused this compound and its waste is a critical component of laboratory safety and environmental responsibility.

Disposal Guidelines:

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, absorbent materials from spills, and contaminated glassware, must be collected in a designated, sealed hazardous waste container.

  • Waste Treatment: For small amounts of residual acidic waste, neutralization with a weak base such as sodium bicarbonate may be a suitable pre-treatment before collection by a certified hazardous waste facility, if local regulations permit.[12] However, for larger quantities or contaminated material, it is best to have it handled by a professional waste disposal service.[12] Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[12]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Boric Acid - IsoLab. (n.d.).
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • Working with Hazardous Chemicals. (2009, December 15). Organic Syntheses.
  • Chemical Resistance Chart. (n.d.). Safecare Gloves.
  • Chemical Spill Clean-Up. (2019, April). TBEP Labs.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • United States Biological. (n.d.). This compound CAS: 179055-26-6.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • Proper Disposal of Boric Acid, Sodium Salt: A Guide for Labor
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET: 4-(Diphenylamino)phenylboronic acid.
  • CymitQuimica. (2024, December 19).
  • National Institutes of Health. (2022). Waste Disposal Guide.
  • Fisher Scientific. (2023, September 25).
  • Chemical Resistance Chart. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 179055-26-6.
  • United States Biological. (n.d.). 429692 this compound CAS: 179055-26-6.
  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Washington.

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